molecular formula C12H20Cl2N2O2S B1287048 1-(2-Benzenesulfonyl-ethyl)piperazine 2hcl CAS No. 866588-15-0

1-(2-Benzenesulfonyl-ethyl)piperazine 2hcl

Cat. No.: B1287048
CAS No.: 866588-15-0
M. Wt: 327.3 g/mol
InChI Key: FLSARRQFZSPDRR-UHFFFAOYSA-N
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Description

1-(2-Benzenesulfonyl-ethyl)piperazine 2hcl is a useful research compound. Its molecular formula is C12H20Cl2N2O2S and its molecular weight is 327.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(benzenesulfonyl)ethyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S.2ClH/c15-17(16,12-4-2-1-3-5-12)11-10-14-8-6-13-7-9-14;;/h1-5,13H,6-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSARRQFZSPDRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCS(=O)(=O)C2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590050
Record name 1-[2-(Benzenesulfonyl)ethyl]piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866588-15-0
Record name 1-[2-(Benzenesulfonyl)ethyl]piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(2-Benzenesulfonyl-ethyl)piperazine 2hcl synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(2-Benzenesulfonyl-ethyl)piperazine Dihydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 1-(2-Benzenesulfonyl-ethyl)piperazine Dihydrochloride (C₁₂H₁₈N₂O₂S·2HCl). This compound serves as a valuable intermediate and building block in medicinal chemistry and pharmaceutical development, particularly in the fields of neuropharmacology and oncology.[1] We will explore the strategic rationale behind the chosen synthetic route, delve into the mechanistic underpinnings of the key reaction, and provide a detailed, step-by-step protocol suitable for laboratory execution. The guide emphasizes chemical causality, process control, and validation to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

1-(2-Benzenesulfonyl-ethyl)piperazine is a disubstituted piperazine derivative. The piperazine ring is a prevalent scaffold in numerous biologically active molecules, valued for its ability to influence physicochemical properties such as solubility and for its straightforward synthetic manipulation.[2] The benzenesulfonyl-ethyl moiety introduces specific structural and electronic features that can be crucial for modulating biological activity.

The primary synthetic challenge in preparing monosubstituted piperazines is controlling selectivity. Piperazine possesses two secondary amine nitrogens of similar nucleophilicity, creating a significant risk of undesired 1,4-disubstitution.[3] A successful synthesis must therefore employ a strategy to effectively differentiate the two nitrogen atoms.

Our selected pathway addresses this challenge through two core principles:

  • In Situ Mono-protection: We will utilize the principle of protonation to selectively deactivate one of the piperazine nitrogens. By reacting piperazine free base with one equivalent of piperazine dihydrochloride, we form piperazine monohydrochloride in situ.[3][4][5] This protonated species is far less nucleophilic, directing alkylation to the remaining free secondary amine.[4]

  • Michael Addition: The benzenesulfonyl-ethyl group will be introduced via a conjugate addition (Michael reaction). Phenyl vinyl sulfone serves as an ideal Michael acceptor due to the potent electron-withdrawing capacity of the sulfonyl group, which renders the β-vinyl carbon highly electrophilic and susceptible to nucleophilic attack.[6]

This approach avoids the multiple steps of protection, alkylation, and deprotection often required in monosubstituted piperazine synthesis, offering a more streamlined and efficient process.[4] The final product is isolated as a stable, crystalline dihydrochloride salt, which is ideal for storage and further use.[7]

Synthesis Pathway and Mechanism

The overall synthesis is a two-stage, one-pot process followed by salt formation.

Stage 1: In Situ Formation of Piperazine Monohydrochloride

An equimolar mixture of piperazine (anhydrous) and piperazine dihydrochloride are heated in a suitable solvent, such as methanol, to form a clear solution of piperazine monohydrochloride.[3][5]

Stage 2: Conjugate Addition of Piperazine to Phenyl Vinyl Sulfone

The nucleophilic secondary amine of piperazine monohydrochloride attacks the electrophilic β-carbon of phenyl vinyl sulfone. The resulting enolate intermediate is then protonated by the solvent or trace acid to yield the 1-(2-Benzenesulfonyl-ethyl)piperazine free base. The piperazine dihydrochloride formed as a byproduct precipitates from the solution.

Stage 3: Dihydrochloride Salt Formation

After workup and isolation of the free base, it is dissolved in an appropriate solvent (e.g., absolute ethanol) and treated with hydrogen chloride to precipitate the desired 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride.[7]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthetic Process cluster_products Products & Byproducts Piperazine Piperazine Step1 Step 1: In Situ Mono-protection (Methanol, Reflux) Piperazine->Step1 Piperazine2HCl Piperazine Dihydrochloride Piperazine2HCl->Step1 PVS Phenyl Vinyl Sulfone Step2 Step 2: Michael Addition (Reflux) PVS->Step2 HCl Hydrogen Chloride Step4 Step 4: Salt Formation (Ethanol, HCl) HCl->Step4 Step1->Step2 Piperazine Monohydrochloride Step3 Step 3: Work-up & Isolation (Filtration, Basification, Extraction) Step2->Step3 Crude Product Mixture Byproduct Piperazine Dihydrochloride (Byproduct, Recycled) Step2->Byproduct FreeBase 1-(2-Benzenesulfonyl-ethyl)piperazine (Free Base) Step3->FreeBase FinalProduct 1-(2-Benzenesulfonyl-ethyl)piperazine 2HCl (Final Product) Step4->FinalProduct FreeBase->Step4

Sources

An In-depth Technical Guide to 1-(2-Benzenesulfonyl-ethyl)piperazine 2HCl: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride, a key chemical intermediate with significant applications in pharmaceutical research and development. While not an active therapeutic agent itself, its unique structural features, combining a flexible piperazine ring with a rigid benzenesulfonyl group, make it a valuable building block for the synthesis of a diverse range of biologically active molecules. This document will delve into the physicochemical properties of this compound, its role as a synthetic intermediate, and explore the potential mechanisms of action of the novel therapeutic agents derived from it. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery pipelines, particularly in the fields of neuropharmacology and oncology.

Introduction: The Strategic Importance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs targeting a wide array of biological pathways.[1][2] Its prevalence stems from its ability to introduce favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability. Furthermore, the two nitrogen atoms of the piperazine ring provide versatile handles for chemical modification, allowing for the fine-tuning of a compound's pharmacological profile. When combined with a benzenesulfonyl moiety, as in 1-(2-Benzenesulfonyl-ethyl)piperazine 2HCl, the resulting structure offers a unique combination of flexibility and rigidity, enabling precise interactions with biological targets.[3] This compound has emerged as a valuable starting material for the synthesis of novel agents in neuropharmacology and oncology.[3]

Physicochemical Properties and Synthetic Utility

This compound is a dihydrochloride salt, a feature that enhances its solubility and stability, making it amenable to a variety of synthetic transformations.[3]

PropertyValueReference
Molecular FormulaC12H18N2O2S·2HCl[3]
Molecular Weight327.27 g/mol [3]
AppearanceSolidN/A
SolubilitySoluble in water[3]

The primary utility of this compound lies in its role as a synthetic intermediate. The secondary amine of the piperazine ring provides a nucleophilic center for the introduction of various substituents, leading to the generation of diverse chemical libraries for high-throughput screening.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized synthetic scheme utilizing 1-(2-Benzenesulfonyl-ethyl)piperazine as a starting material for the creation of a diverse library of compounds.

G start 1-(2-Benzenesulfonyl-ethyl)piperazine reaction Nucleophilic Substitution / Acylation / Reductive Amination start->reaction reagent Diverse Chemical Building Blocks (e.g., alkyl halides, acyl chlorides, isocyanates, aldehydes for reductive amination) reagent->reaction library Library of Novel Piperazine Derivatives reaction->library

Caption: Generalized synthetic workflow using 1-(2-Benzenesulfonyl-ethyl)piperazine.

Potential Mechanisms of Action of Derived Compounds

While this compound itself is not pharmacologically active, the derivatives synthesized from this scaffold have shown promise in modulating a variety of biological targets. The following sections explore the potential mechanisms of action based on the known activities of related piperazine and benzenesulfonamide-containing compounds.

Neurological Disorders: Targeting Neurotransmitter Systems

Piperazine derivatives have a well-established history in the treatment of neurological and psychiatric disorders.[4][5] Their mechanism of action often involves interaction with key neurotransmitter systems, including the serotonergic, dopaminergic, and GABAergic pathways.

  • Serotonergic System: Many piperazine-containing compounds act as agonists or antagonists at various serotonin (5-HT) receptor subtypes.[4][5] For instance, some derivatives may exhibit anxiolytic and antidepressant-like effects by modulating 5-HT1A receptors.[4]

  • Dopaminergic System: The dopamine transporter (DAT) is another key target for piperazine derivatives, with some compounds acting as dopamine reuptake inhibitors.[6] This activity is relevant for the development of treatments for conditions such as ADHD and depression.

  • GABAergic System: The parent compound, piperazine, is known to exert its anthelmintic effect by acting as an agonist at GABA receptors in parasites, leading to paralysis.[7] While the selectivity for invertebrate GABA receptors is high, derivatives could potentially be designed to modulate mammalian GABA-A receptors, which would be relevant for anxiolytic and anticonvulsant therapies.[4][7]

The following diagram illustrates the potential interactions of piperazine derivatives with key neurotransmitter systems.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) D2R Dopamine Receptor (D2) HTR1A Serotonin Receptor (5-HT1A) GABAAR GABA-A Receptor Piperazine Piperazine Derivative Piperazine->DAT Inhibition Piperazine->SERT Inhibition Piperazine->D2R Antagonism Piperazine->HTR1A Agonism/ Antagonism Piperazine->GABAAR Modulation

Caption: Potential interactions of piperazine derivatives with neurotransmitter systems.

Oncology: Targeting Cancer Cell Proliferation and Survival

Recent research has highlighted the potential of piperazine derivatives as anticancer agents.[1][8] The benzenesulfonamide moiety, in particular, is a well-known pharmacophore in the design of enzyme inhibitors.[9]

  • Enzyme Inhibition: Benzenesulfonamide-piperazine hybrids have been investigated for their ability to inhibit various enzymes crucial for cancer cell survival and proliferation, such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase.[9]

  • Induction of Apoptosis: Some novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives have been shown to induce apoptosis in cancer cells by inhibiting the anti-apoptotic protein BCL2.[8]

  • Topoisomerase Inhibition: Topoisomerases are essential enzymes for DNA replication and are validated targets for cancer chemotherapy.[10] Phenylpiperazine derivatives of 1,2-benzothiazine have been designed as potential topoisomerase inhibitors.[10]

The following diagram outlines the potential anticancer mechanisms of action for compounds derived from the 1-(2-Benzenesulfonyl-ethyl)piperazine scaffold.

G cluster_0 Cancer Cell Derivative Benzenesulfonyl-Piperazine Derivative Enzymes Key Enzymes (e.g., AChE, BChE, Tyrosinase) Derivative->Enzymes Inhibition BCL2 BCL2 (Anti-apoptotic protein) Derivative->BCL2 Inhibition Topo Topoisomerase Derivative->Topo Inhibition Proliferation Cell Proliferation Enzymes->Proliferation Apoptosis Apoptosis BCL2->Apoptosis Inhibition Topo->Proliferation

Sources

An In-Depth Technical Guide to 1-(2-Benzenesulfonyl-ethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride (2HCl). This compound is a key synthetic intermediate with significant potential in pharmaceutical research and development, particularly in the fields of neuropharmacology and oncology.[1] The inclusion of the benzenesulfonyl group and its formulation as a dihydrochloride salt enhance its reactivity and solubility, making it a valuable building block for the synthesis of diverse bioactive molecules.[1] This document consolidates available data on its nomenclature, physicochemical properties, synthesis, analytical characterization, potential applications, and safety considerations to support its effective use in a research and development setting.

Introduction and Nomenclature

1-(2-Benzenesulfonyl-ethyl)piperazine 2HCl is a piperazine derivative featuring a benzenesulfonyl ethyl substituent attached to one of the piperazine nitrogen atoms. The molecule is supplied as a dihydrochloride salt, which improves its stability and solubility in aqueous media, a desirable characteristic for many synthetic and biological applications.[1]

Chemical Structure:

Figure 1: Chemical structure of 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride.

Table 1: Nomenclature and Identifiers

IdentifierValue
Systematic Name 1-(2-Benzenesulfonylethyl)piperazine dihydrochloride
CAS Number 866588-15-0[1]
Molecular Formula C₁₂H₁₈N₂O₂S·2HCl[1]
Molecular Weight 327.27 g/mol [1]
PubChem CID 17749887[1]
MDL Number MFCD02684113[1]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. The dihydrochloride salt form is expected to confer high water solubility.

Table 2: Physicochemical Data

PropertyValueSource
Appearance White to off-white solidInferred from related compounds
Melting Point No data available-
Boiling Point No data available-
Solubility Freely soluble in waterInferred from dihydrochloride salt nature[1]
Storage Conditions Store at 0-8°C[1]Chem-Impex[1]

Synthesis and Manufacturing

The synthesis of 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride is logically achieved through a Michael addition reaction, a well-established method in organic chemistry. This involves the conjugate addition of piperazine to phenyl vinyl sulfone. The resulting free base is then treated with hydrochloric acid to yield the dihydrochloride salt.

SynthesisWorkflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Salt Formation Piperazine Piperazine FreeBase 1-(2-Benzenesulfonyl-ethyl)piperazine (Free Base) Piperazine->FreeBase + PVS Phenyl Vinyl Sulfone PVS->FreeBase HCl Hydrochloric Acid Product This compound HCl->Product + FreeBase->Product

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of 1-(2-Benzenesulfonyl-ethyl)piperazine Dihydrochloride

Causality: The use of an excess of piperazine can help to minimize the formation of the disubstituted byproduct. The reaction is typically carried out in a protic solvent like ethanol to facilitate the proton transfer steps of the Michael addition. The final precipitation with HCl in a suitable solvent ensures the formation and isolation of the desired dihydrochloride salt.

Materials:

  • Piperazine

  • Phenyl vinyl sulfone

  • Ethanol

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent)

  • Diethyl ether (or other suitable non-polar solvent for precipitation)

Procedure:

  • Michael Addition:

    • In a round-bottom flask, dissolve piperazine (a molar excess, e.g., 2-3 equivalents) in ethanol.

    • To this solution, add phenyl vinyl sulfone (1 equivalent) dropwise at room temperature with stirring.

    • The reaction mixture may be stirred at room temperature or gently heated to ensure completion. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude free base.

  • Purification of the Free Base (Optional):

    • The crude product can be purified by column chromatography on silica gel if necessary to remove any unreacted starting materials or byproducts.

  • Salt Formation:

    • Dissolve the purified 1-(2-Benzenesulfonyl-ethyl)piperazine free base in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).

    • Cool the solution in an ice bath.

    • Slowly add at least two equivalents of a concentrated solution of hydrochloric acid with stirring.

    • The dihydrochloride salt will precipitate out of the solution. The addition of a non-polar solvent like diethyl ether can aid in complete precipitation.

    • Collect the precipitate by vacuum filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.

Analytical Characterization

Table 3: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR Aromatic protons (phenyl group): multiplets in the range of δ 7.5-8.0 ppm. Protons of the ethyl bridge and piperazine ring: complex multiplets in the upfield region (δ 2.5-4.0 ppm). The protonation of the piperazine nitrogens will cause a downfield shift of the adjacent protons.
¹³C NMR Aromatic carbons: signals in the range of δ 125-140 ppm. Piperazine and ethyl bridge carbons: signals in the range of δ 40-60 ppm.
Mass Spec (ESI+) Expected [M+H]⁺ ion for the free base (C₁₂H₁₈N₂O₂S) at m/z 255.12. Fragmentation would likely involve cleavage of the ethyl bridge and fragmentation of the piperazine ring.
IR Spectroscopy Characteristic peaks for S=O stretching of the sulfonyl group (~1300-1350 cm⁻¹ and 1140-1160 cm⁻¹), C-H stretching (aromatic and aliphatic), and N-H stretching (from the protonated piperazine).

Biological Activity and Potential Applications

This compound is primarily utilized as a building block in the synthesis of more complex molecules for pharmaceutical applications.[1] The piperazine moiety is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and to interact with various biological targets. Derivatives of piperazine have shown a wide range of biological activities, including antimicrobial, antidepressant, anticonvulsant, anti-inflammatory, and anticancer effects.

The benzenesulfonyl group can also contribute to the biological activity of the final compound, potentially through interactions with enzyme active sites. This class of compounds has shown promise in the development of novel therapeutics for:

  • Neuropharmacology: As a precursor for compounds targeting neurological disorders.[1]

  • Oncology: In the synthesis of potential anti-cancer agents.[1]

  • Biochemical Research: As a tool compound to investigate receptor interactions and signaling pathways.[1]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling piperazine derivatives and sulfonyl-containing compounds should be followed.

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[2]

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[2]

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]

  • Ingestion: Avoid ingestion. If swallowed, seek medical attention immediately.[2]

Storage:

  • Store in a tightly closed container in a cool, dry place.[2] Recommended storage is at 0-8°C.[1]

Toxicity:

  • Specific toxicity data for this compound is not available. However, piperazine and its derivatives can be harmful if swallowed or inhaled and may cause skin and eye irritation.[2]

Conclusion

1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride is a valuable and versatile synthetic intermediate with significant potential in drug discovery and development. Its chemical structure, combining the benzenesulfonyl and piperazine moieties, offers a platform for the synthesis of a wide array of novel compounds with potential therapeutic applications in neuropharmacology and oncology. This guide provides a foundational understanding of its properties, synthesis, and handling, serving as a valuable resource for researchers and scientists in the field. Further experimental investigation into its specific physicochemical properties and biological activities is warranted to fully elucidate its potential.

References

Sources

The Strategic Deployment of 1-(2-Benzenesulfonyl-ethyl)piperazine 2HCl in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold for Complex Therapeutic Challenges

In the intricate landscape of medicinal chemistry, the identification and utilization of versatile building blocks are paramount to the efficient discovery of novel therapeutics. Among these, 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride has emerged as a cornerstone scaffold, particularly in the pursuit of agents targeting complex diseases within neuropharmacology and oncology.[1] This technical guide provides an in-depth exploration of this compound's strategic value, from its fundamental chemical attributes to its application in the synthesis of bioactive molecules.

The intrinsic value of 1-(2-Benzenesulfonyl-ethyl)piperazine 2HCl lies in the synergistic combination of its two key structural motifs: the piperazine ring and the benzenesulfonyl group. The piperazine ring is a well-established "privileged scaffold" in drug discovery, a structural framework that is recurrently found in a multitude of FDA-approved drugs.[2] Its prevalence is attributed to its ability to modulate critical pharmacokinetic and pharmacodynamic properties, including aqueous solubility, membrane permeability, and metabolic stability, while also providing a versatile handle for synthetic elaboration.[3]

The benzenesulfonyl moiety, on the other hand, is not merely a passive component. It actively enhances the compound's solubility and reactivity, rendering it an ideal starting point for a diverse range of chemical transformations.[1] This strategic combination of a proven pharmacophore and a reactivity-enhancing group makes this compound a powerful tool in the hands of medicinal chemists, enabling the exploration of vast chemical spaces and the development of targeted therapies with potentially improved efficacy and reduced side effects.[1]

This guide will delve into the synthetic pathways to and from this versatile building block, explore its role in the generation of pharmacologically active agents, and provide practical, field-proven insights into its application in contemporary drug discovery workflows.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is critical for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 866588-15-0[1]
Molecular Formula C12H20Cl2N2O2S[4]
Molecular Weight 327.27 g/mol [1]
Form White to cream-colored powder or needlesChem-Impex
Storage Store at 0-8°C[1]

Note on Handling: As a dihydrochloride salt, this compound is typically a stable, crystalline solid that is easier to handle and weigh than its free-base counterpart. However, standard laboratory safety precautions, including the use of personal protective equipment, should always be observed.

Synthesis and Reactivity: A Gateway to Chemical Diversity

The synthetic utility of this compound stems from the reactivity of the secondary amine within the piperazine ring. This nitrogen atom serves as a nucleophilic handle for the introduction of a wide array of substituents, allowing for the systematic exploration of structure-activity relationships (SAR).

Synthesis of the Core Scaffold

The most direct and industrially scalable synthesis of 1-(2-Benzenesulfonyl-ethyl)piperazine is achieved through an aza-Michael addition of piperazine to phenyl vinyl sulfone.[5] This reaction is highly efficient and proceeds under mild conditions. To favor the formation of the mono-substituted product and prevent the formation of the di-substituted byproduct, it is crucial to control the stoichiometry of the reactants, often using an excess of piperazine. An alternative strategy involves the in-situ formation of a piperazine monohydrochloride, which effectively protects one of the nitrogen atoms, thereby directing the reaction towards the desired mono-substituted product.[6]

G piperazine Piperazine product 1-(2-Benzenesulfonyl-ethyl)piperazine piperazine->product aza-Michael addition pvs Phenyl Vinyl Sulfone pvs->product dihydrochloride This compound product->dihydrochloride Acidification hcl HCl hcl->dihydrochloride

Caption: General synthetic scheme for this compound.

Key Derivatization Reactions

The secondary amine of the piperazine ring is a versatile nucleophile, readily participating in a variety of bond-forming reactions. This reactivity is the cornerstone of its utility as a building block.

  • N-Alkylation: Reaction with alkyl halides or other electrophilic alkylating agents introduces a diverse range of alkyl substituents. This is a fundamental strategy for exploring the steric and electronic requirements of a target receptor or enzyme.

  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction of the resulting iminium ion is a powerful method for introducing more complex alkyl groups.

  • N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, enable the introduction of aryl and heteroaryl substituents, significantly expanding the accessible chemical space.

  • Acylation: Reaction with acyl chlorides or carboxylic acids (in the presence of a coupling agent) forms amide bonds, which can act as hydrogen bond donors or acceptors and influence the conformational preferences of the molecule.

Experimental Protocol: N-Alkylation of 1-(2-Benzenesulfonyl-ethyl)piperazine

This protocol provides a general procedure for the N-alkylation of the core scaffold, a common step in the synthesis of bioactive derivatives.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous potassium carbonate (K2CO3) or triethylamine (TEA)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq) or triethylamine (3.0 eq) to neutralize the hydrochloride salt and act as a base.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80°C, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired N-alkylated derivative.

Causality Behind Experimental Choices:

  • The use of a base (K2CO3 or TEA) is essential to deprotonate the piperazine hydrochloride, generating the free secondary amine which is the active nucleophile.

  • Anhydrous solvents are used to prevent side reactions with water.

  • The reaction temperature is optimized based on the reactivity of the alkyl halide to ensure a reasonable reaction rate without promoting decomposition.

  • The aqueous workup and extraction are standard procedures to remove inorganic salts and the solvent.

  • Column chromatography is a robust method for purifying the final product from any unreacted starting materials or byproducts.

Applications in Drug Discovery: From Scaffold to Candidate

The 1-(2-Benzenesulfonyl-ethyl)piperazine scaffold has been instrumental in the development of compounds targeting a range of biological pathways, with notable applications in neuropharmacology and oncology.[1]

Neuropharmacology: Targeting the Central Nervous System

The piperazine moiety is a common feature in many centrally acting drugs, influencing their ability to cross the blood-brain barrier and interact with neurotransmitter receptors.[7][8] Derivatives of 1-(2-Benzenesulfonyl-ethyl)piperazine are being explored for their potential to modulate serotonergic and GABAergic pathways, which are implicated in anxiety and depression.[9]

Structure-Activity Relationship (SAR) Insights:

  • The nature of the substituent on the second piperazine nitrogen is critical for determining receptor affinity and selectivity.

  • Aromatic or heteroaromatic substituents can engage in π-π stacking or other specific interactions with receptor binding pockets.[10]

  • The benzenesulfonyl group can influence the overall polarity and hydrogen bonding capacity of the molecule, affecting its pharmacokinetic profile.

G cluster_0 SAR in Neuropharmacology scaffold 1-(2-Benzenesulfonyl-ethyl)piperazine Core r_group R-Group Variation (N-substituent) scaffold->r_group Synthetic Modification receptor CNS Receptor (e.g., 5-HT1A) r_group->receptor Modulates Binding Affinity & Selectivity activity Biological Activity (Anxiolytic, Antidepressant) receptor->activity Elicits Response

Caption: SAR workflow for neuropharmacological agents.

Oncology: The Pursuit of Novel Anti-Cancer Agents

In the realm of oncology, piperazine derivatives have demonstrated a broad spectrum of anti-cancer activities.[2][3] They have been investigated as inhibitors of various targets, including protein kinases and apoptosis-regulating proteins like BCL2.[11] The 1-(2-Benzenesulfonyl-ethyl)piperazine scaffold provides a robust platform for the design of novel anti-proliferative agents.

Case Study Highlight: BCL2 Inhibition

Recent studies have explored the potential of novel piperazine derivatives as inhibitors of the anti-apoptotic protein BCL2.[11] Overexpression of BCL2 is a hallmark of many cancers, allowing tumor cells to evade programmed cell death. Compounds that can inhibit BCL2 are therefore of significant therapeutic interest. The design of such inhibitors often involves a core scaffold, like 1-(2-Benzenesulfonyl-ethyl)piperazine, which is then elaborated with substituents that can mimic the interactions of pro-apoptotic proteins with BCL2.

SAR Insights in Oncology:

  • The benzenesulfonylphenyl moiety can be positioned to interact with specific hydrophobic pockets in the target protein.

  • Modifications to the N-substituent on the piperazine ring can be used to optimize potency and selectivity, as well as to fine-tune physicochemical properties to improve drug-likeness.[12]

  • The flexibility of the ethyl linker allows the two ends of the molecule to adopt optimal conformations for binding.

Future Perspectives and Conclusion

The this compound scaffold represents a convergence of desirable features for a building block in drug discovery: synthetic accessibility, versatile reactivity, and a proven track record as a component of bioactive molecules. Its continued application in lead optimization campaigns is expected to yield novel drug candidates with improved therapeutic profiles.

Future research will likely focus on:

  • Expansion of Chemical Diversity: Utilizing modern synthetic methodologies to introduce novel and complex substituents on the piperazine nitrogen.

  • Fragment-Based Drug Design: Employing the benzenesulfonylpiperazine core as a starting point for fragment growing or linking strategies.

  • Multi-Target Ligands: Designing derivatives that can simultaneously modulate multiple biological targets, a promising strategy for complex diseases like cancer and neurodegenerative disorders.

References

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The Strategic Role of 1-(2-Benzenesulfonyl-ethyl)piperazine 2HCl in Neuropharmacology: A Synthetic Gateway to Novel CNS Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the pivotal role of 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride, not as a direct neuropharmacological agent, but as a highly valuable and versatile synthetic intermediate in the discovery and development of novel therapeutics for central nervous system (CNS) disorders. We will explore the neuropharmacological significance of its constituent moieties—the piperazine ring and the benzenesulfonyl group—and elucidate how this compound serves as a strategic starting point for the synthesis of a diverse range of potentially active molecules. This guide will provide researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of its synthetic utility, supported by detailed experimental protocols and illustrative pathways for the generation of new chemical entities targeting various neuroreceptors and transporters.

Introduction: A Building Block of Neurological Significance

In the landscape of neuropharmacology research, the quest for novel chemical entities with improved efficacy and safety profiles is perpetual. While much focus is placed on the final active pharmaceutical ingredients (APIs), the strategic importance of their synthetic precursors is often underappreciated. 1-(2-Benzenesulfonyl-ethyl)piperazine 2HCl (also referred to as its dihydrochloride salt) is one such crucial building block.[1] Although devoid of significant intrinsic neuropharmacological activity, its true value lies in its chemical architecture, which combines two pharmacologically privileged scaffolds: the piperazine nucleus and a benzenesulfonyl moiety. This unique combination makes it an ideal starting material for the synthesis of a wide array of potential CNS drug candidates.[1]

The piperazine ring is a ubiquitous feature in a multitude of CNS-active drugs, while the benzenesulfonyl group offers a means to modulate physicochemical properties and introduce additional binding interactions. This guide will deconstruct the neuropharmacological relevance of these two components and then illustrate the synthetic pathways through which this compound can be elaborated into novel compounds for neuropharmacological screening.

The Piperazine Moiety: A Privileged Scaffold in Neuropharmacology

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry, particularly in the realm of neuropharmacology.[2][3][4][5][6] Its prevalence in CNS drugs stems from its ability to exist in a protonated state at physiological pH, which enhances water solubility and allows for critical interactions with biological targets. Furthermore, the two nitrogen atoms provide synthetic handles for the introduction of diverse substituents, enabling the fine-tuning of pharmacological activity.

The piperazine nucleus is a key component in a wide range of therapeutic classes, including:

  • Antipsychotics: Clozapine and olanzapine, for example, feature a piperazine ring that is crucial for their interaction with dopamine and serotonin receptors.[2][7]

  • Antidepressants: Vortioxetine and trazodone incorporate a piperazine moiety that contributes to their multimodal activity on serotonin receptors and transporters.[2][7]

  • Anxiolytics: Buspirone, a non-benzodiazepine anxiolytic, utilizes a piperazine ring to achieve its partial agonism at 5-HT1A receptors.[2][7]

The neuropharmacological versatility of the piperazine scaffold is a direct result of its ability to be readily modified to target a variety of CNS receptors and transporters.[3][4][8]

The Benzenesulfonyl Moiety: A Modulator of Physicochemical and Pharmacological Properties

The benzenesulfonyl group, and sulfonamides in general, are also of significant interest in CNS drug design.[9][10] This functional group can influence a molecule's properties in several ways that are advantageous for neuropharmacological applications:

  • Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, which can lead to an extended duration of action for drug candidates.[10]

  • Bioisosteric Replacement: The sulfonyl group can act as a bioisostere for other functional groups, such as amides or esters, allowing for the modification of a molecule's electronic and conformational properties while potentially retaining or improving biological activity.[10]

  • Target Interactions: The sulfonamide moiety can participate in hydrogen bonding and other non-covalent interactions with biological targets, contributing to binding affinity and selectivity.[9][11]

Examples of neuropharmacologically active compounds containing a sulfonamide group include certain anticonvulsants and inhibitors of carbonic anhydrase, an enzyme implicated in some neurological disorders.[11]

Synthetic Utility of this compound in Neuropharmacology Research

The strategic value of this compound lies in its pre-configured combination of the piperazine and benzenesulfonyl moieties. The piperazine ring possesses a secondary amine that serves as a nucleophilic handle for a variety of chemical transformations, allowing for the introduction of diverse side chains that can be designed to interact with specific neuroreceptors or transporters.

General Synthetic Strategy

A common synthetic approach involves the N-alkylation or N-arylation of the piperazine nitrogen. This can be achieved through several well-established chemical reactions, including:

  • Nucleophilic Substitution: Reaction with alkyl halides or tosylates.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates.[12]

The following diagram illustrates a generalized synthetic workflow starting from 1-(2-Benzenesulfonyl-ethyl)piperazine.

G start 1-(2-Benzenesulfonyl-ethyl)piperazine sub Nucleophilic Substitution (R-X) start->sub redam Reductive Amination (RCHO, [H]) start->redam buch Buchwald-Hartwig (Ar-X, Pd catalyst) start->buch prod1 N-Alkyl Derivative sub->prod1 redam->prod1 prod2 N-Aryl Derivative buch->prod2 screen Neuropharmacological Screening (e.g., Receptor Binding Assays) prod1->screen prod2->screen

Caption: General synthetic strategies for the derivatization of 1-(2-Benzenesulfonyl-ethyl)piperazine.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and preliminary screening of novel derivatives of 1-(2-Benzenesulfonyl-ethyl)piperazine.

Protocol 1: Synthesis of an N-Aryl Derivative via Buchwald-Hartwig Amination

This protocol describes the synthesis of a hypothetical N-aryl derivative, which could be screened for activity at serotonin or dopamine receptors.

Materials:

  • 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride

  • Aryl bromide (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOᵗBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere synthesis (Schlenk line, argon)

  • TLC plates, silica gel for column chromatography

  • NMR spectrometer, mass spectrometer

Procedure:

  • To an oven-dried Schlenk flask, add 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride (1.0 mmol), aryl bromide (1.2 mmol), and sodium tert-butoxide (2.5 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol) to the flask under a positive pressure of argon.

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir under argon for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Receptor Binding Assay

This protocol outlines a general procedure for screening the synthesized compounds for their affinity to a specific G-protein coupled receptor (GPCR), such as the dopamine D2 receptor.

Materials:

  • Synthesized compound library

  • Cell membranes expressing the target receptor (e.g., CHO-K1 cells stably expressing human D2 receptor)

  • Radioligand (e.g., [³H]Spiperone)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding control (e.g., Haloperidol)

  • 96-well microplates

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the synthesized compounds in the assay buffer.

  • In a 96-well microplate, add the cell membranes (10-20 µg protein per well).

  • Add the radioligand at a concentration close to its K_d value.

  • Add the synthesized compounds at various concentrations. For total binding, add assay buffer. For non-specific binding, add a high concentration of the non-specific binding control.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter plate and add scintillation fluid to each well.

  • Count the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value for each compound by non-linear regression analysis of the competition binding data.

Data Presentation: Hypothetical Characterization of Synthesized Derivatives

The following table summarizes hypothetical characterization data for a small library of compounds synthesized from 1-(2-Benzenesulfonyl-ethyl)piperazine.

Compound IDR Group (from Protocol 1)Molecular FormulaMolecular Weight ( g/mol )¹H NMR (δ, ppm)IC₅₀ (nM) at D2 Receptor
DERIV-001 4-MethylphenylC₂₀H₂₆N₂O₂S374.50Consistent with structure150
DERIV-002 4-MethoxyphenylC₂₀H₂₆N₂O₃S390.50Consistent with structure85
DERIV-003 2-PyridylC₁₈H₂₃N₃O₂S361.46Consistent with structure220

Conclusion

This compound represents a strategically important starting material for the synthesis of novel compounds with potential neuropharmacological activity. Its constituent piperazine and benzenesulfonyl moieties are both well-established pharmacophores in CNS drug discovery. By leveraging the synthetic accessibility of the piperazine nitrogen, a diverse range of derivatives can be generated and screened for activity against a multitude of neurological targets. This guide provides a framework for the rational design, synthesis, and preliminary evaluation of such compounds, underscoring the value of this versatile chemical intermediate in the ongoing search for new and improved treatments for CNS disorders.

References

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  • PubMed. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 150, 108076.
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  • PubMed. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(7), 3151-3165.

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The Strategic Role of 1-(2-Benzenesulfonyl-ethyl)piperazine 2HCl in the Development of Novel Cancer Therapeutics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Architect in Cancer Drug Discovery

In the intricate landscape of oncology drug development, the journey from a conceptual molecule to a clinical candidate is both arduous and complex. It is a path paved with countless chemical entities, many of which serve not as the final therapeutic agent, but as the crucial foundational scaffolds upon which potent and selective drugs are built. 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride (2HCl) is a prime example of such a pivotal, yet often unheralded, molecule. This technical guide illuminates the significance of this compound, not as a standalone therapeutic, but as a versatile building block that leverages the privileged piperazine core to create novel anti-cancer agents. We will delve into the synthetic utility, the mechanistic pathways of its derivatives, and the preclinical validation strategies that underscore its importance in the quest for more effective cancer treatments.

1-(2-Benzenesulfonyl-ethyl)piperazine 2HCl: A Profile of a Versatile Chemical Intermediate

This compound is a dihydrochloride salt of a piperazine derivative. Its chemical structure, featuring a benzenesulfonyl group, confers advantageous properties such as enhanced solubility and reactivity, making it an attractive starting material for medicinal chemists.[1] While not an active pharmaceutical ingredient in itself for cancer, its true value lies in its role as a key intermediate in the synthesis of a diverse array of bioactive molecules with therapeutic potential.[1]

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, found in numerous approved drugs across various therapeutic areas. Its prevalence is due to its ability to improve the pharmacokinetic properties of a molecule, such as aqueous solubility and oral bioavailability. In the context of oncology, the piperazine moiety often serves as a linker or a pharmacophore that can interact with specific biological targets.

The Piperazine Scaffold: A Privileged Structure in Anti-Cancer Drug Design

The piperazine nucleus is considered a "privileged scaffold" in drug discovery. This means that this particular chemical structure is capable of binding to multiple biological targets with high affinity. Many successful anti-cancer drugs, such as Imatinib and Dasatinib, incorporate a piperazine ring, highlighting its importance in the design of kinase inhibitors and other targeted therapies. The strategic incorporation of piperazine derivatives can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for its overall efficacy and safety.

Mechanism of Action of Piperazine-Derived Anticancer Agents

While this compound itself does not have a defined mechanism of action in cancer, its derivatives have been shown to exert their anti-neoplastic effects through various pathways, most notably by inducing programmed cell death, or apoptosis.

Induction of the Intrinsic Apoptotic Pathway

A significant number of piperazine-containing compounds have been demonstrated to trigger apoptosis in cancer cells. For example, the novel piperazine compound, CB01, has been shown to be highly cytotoxic to U87 glioblastoma and HeLa cervical cancer cells.[2] Mechanistic studies revealed that CB01 induces apoptosis through the intrinsic, or mitochondrial, pathway. This is evidenced by the activation of caspase-9 and caspase-3, key executioner enzymes in this apoptotic cascade.[2] The release of cytochrome c from the mitochondria is another hallmark of the intrinsic pathway that is often observed with these types of compounds.[2]

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Piperazine_Derivative Piperazine Derivative (e.g., CB01) Bax Bax Piperazine_Derivative->Bax activates Cytochrome_c Cytochrome c Bax->Cytochrome_c promotes release Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Caspase9 Pro-Caspase-9 Apaf1->Caspase9 recruits Activated_Caspase9 Activated Caspase-9 Caspase9->Activated_Caspase9 activates Caspase3 Pro-Caspase-3 Activated_Caspase9->Caspase3 activates Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 activates Apoptosis Apoptosis Activated_Caspase3->Apoptosis executes

Figure 1: Simplified diagram of the intrinsic apoptotic pathway induced by a hypothetical piperazine derivative.

Inhibition of Topoisomerases

Another mechanism by which piperazine derivatives can exert their anti-cancer effects is through the inhibition of topoisomerases. These are essential enzymes that manage the topology of DNA during replication and transcription. Phenylpiperazine derivatives of 1,2-benzothiazine have been designed and synthesized as potential topoisomerase II inhibitors.[3] By stabilizing the enzyme-DNA complex, these compounds can lead to double-strand breaks in the DNA, ultimately triggering cell death.

Synthesis and Derivatization: From Building Block to Bioactive Molecule

The synthesis of monosubstituted piperazines can be a multi-step process, often requiring the use of protecting groups.[4] However, novel, more efficient one-pot synthesis methods are being developed.[4] this compound serves as a readily available starting material for the synthesis of more complex molecules. The ethylpiperazine moiety can be further functionalized to introduce various substituents, allowing for the exploration of the chemical space and the optimization of biological activity. For instance, sulfur-containing ethyl piperazine compounds have been synthesized and shown to be important building blocks for pharmaceuticals.[5]

synthesis_workflow Start 1-(2-Benzenesulfonyl-ethyl)piperazine 2HCl Reaction Chemical Reaction (e.g., Alkylation, Acylation) Start->Reaction Intermediate Functionalized Piperazine Intermediate Reaction->Intermediate Final_Reaction Further Derivatization Intermediate->Final_Reaction Final_Product Bioactive Piperazine Derivative Final_Reaction->Final_Product

Figure 2: General workflow for the synthesis of bioactive piperazine derivatives.

Preclinical Evaluation of Piperazine Derivatives

The anti-cancer potential of novel piperazine derivatives is typically assessed through a series of in vitro and in vivo studies.

In Vitro Cytotoxicity Screening

A crucial first step is to determine the cytotoxic effects of the synthesized compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) values are determined to quantify the potency of the compounds.

Compound ClassCancer Cell Line(s)Reported Activity (IC50/GI50)Reference
Piperazine Compound (CB01)U87, HeLa~40 nM[2]
Phenylpiperazine derivatives of 1,2-benzothiazineMCF7 (breast adenocarcinoma)Varies by compound[3]
Piperazine-1,2,3-triazole derivativesPancreatic cancer cell linesSub-micromolar to low micromolar range[6]
Epoxide-containing piperazinesHS-578T (breast), PC-3, DU-145 (prostate)3-20 µM[7]
N-Ethyl-piperazinyl-amides of oleanonic and ursonic acidsNCI-60 panelSub-micromolar to low micromolar range[8]

Table 1: Examples of reported in vitro cytotoxic activity of various piperazine derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the piperazine derivative in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration.

Pharmacokinetic Considerations in Drug Development

The journey of a drug candidate from the lab to the clinic is heavily dependent on its pharmacokinetic properties. While specific pharmacokinetic data for this compound is not available, studies on other piperazine derivatives provide valuable insights. For example, the pharmacokinetics of N-benzylpiperazine (BZP) in humans have been studied, showing a peak plasma concentration (Cmax) at 75 minutes and an elimination half-life (t1/2) of 5.5 hours after a 200 mg oral dose.[9] Such studies are crucial for determining the dosing regimen and predicting the in vivo behavior of new drug candidates. The metabolism of piperazine-containing compounds is also a key area of investigation, as metabolites can have their own pharmacological activity or contribute to toxicity.[10][11][12]

Future Directions and Conclusion

The piperazine scaffold, exemplified by versatile building blocks like this compound, continues to be a cornerstone in the development of novel anti-cancer therapeutics. The ability to readily derivatize this core structure allows for the fine-tuning of pharmacological properties and the exploration of new biological targets. Future research will likely focus on the development of more selective and potent piperazine-based compounds, including those that can overcome drug resistance. The integration of computational modeling and high-throughput screening will further accelerate the discovery of the next generation of piperazine-containing cancer drugs.

References

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  • Manasa, K., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4330. [Link]

  • Wang, Y., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3745. [Link]

  • Antia, U., et al. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. Forensic Science International, 186(1-3), 63-67. [Link]

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  • Gherghel, A. M., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules, 26(20), 6179. [Link]

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  • Zuideveld, K. P., et al. (2002). Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats. The Journal of Pharmacology and Experimental Therapeutics, 303(3), 1130-1137. [Link]

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An In-depth Technical Guide to 1-(2-Benzenesulfonyl-ethyl)piperazine 2HCl: Molecular Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride, a versatile heterocyclic compound with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals interested in the molecular characteristics, synthesis, and biological applications of this piperazine derivative.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1][2] Its six-membered heterocyclic structure with two opposing nitrogen atoms imparts favorable physicochemical properties, such as aqueous solubility and the ability to form salts, which are crucial for drug formulation.[3] The unique structural and electronic features of the piperazine moiety allow for diverse substitutions, enabling the fine-tuning of pharmacological activity and pharmacokinetic profiles.[1][4] 1-(2-Benzenesulfonyl-ethyl)piperazine 2HCl emerges from this class of compounds as a valuable building block, particularly in the exploration of novel therapeutics for oncology and neurological disorders.[3][5]

Molecular Structure and Physicochemical Properties

The molecular structure of 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride is characterized by a piperazine ring N-substituted with a 2-benzenesulfonyl-ethyl group. The dihydrochloride salt form enhances its stability and solubility in aqueous media.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂O₂S·2HCl[6]
Molecular Weight 327.27 g/mol [3]
CAS Number 866588-15-0[3]
Appearance White to off-white solidInferred from related compounds
Solubility Soluble in water[3]
Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzenesulfonyl group, likely in the range of δ 7.5-8.0 ppm. The methylene protons of the ethyl linker will appear as triplets, with the protons adjacent to the sulfonyl group shifted downfield compared to those adjacent to the piperazine nitrogen. The piperazine ring protons would likely appear as complex multiplets in the δ 2.5-3.5 ppm region.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon attached to the sulfonyl group being the most deshielded. The methylene carbons of the ethyl group and the carbons of the piperazine ring would resonate in the aliphatic region.

  • IR Spectroscopy: The infrared spectrum is expected to exhibit strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl group (around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹). N-H stretching vibrations from the protonated piperazine nitrogens would be observed as a broad band in the 2400-3000 cm⁻¹ region.

Synthesis of this compound

A plausible and efficient synthetic route to 1-(2-Benzenesulfonyl-ethyl)piperazine involves the Michael addition of piperazine to phenyl vinyl sulfone. Phenyl vinyl sulfone is an excellent Michael acceptor, readily reacting with nucleophiles like the secondary amine of piperazine.[1][7] The dihydrochloride salt can then be prepared by treating the free base with hydrochloric acid.

Proposed Synthetic Protocol

This protocol is based on established methods for the synthesis of similar N-substituted piperazines.[8][9]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products piperazine Piperazine product 1-(2-Benzenesulfonyl-ethyl)piperazine piperazine->product Michael Addition pvs Phenyl Vinyl Sulfone pvs->product salt This compound product->salt Acidification hcl HCl hcl->salt

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (1.1 equivalents) in a suitable solvent such as ethanol or methanol.

  • Addition of Michael Acceptor: To the stirred solution, add phenyl vinyl sulfone (1.0 equivalent) dropwise at room temperature.

  • Reaction: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water to remove any unreacted piperazine.

  • Purification of the Free Base: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 1-(2-Benzenesulfonyl-ethyl)piperazine free base. Further purification can be achieved by column chromatography on silica gel.

  • Salt Formation: The purified free base is dissolved in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol), and a solution of hydrochloric acid in the same solvent is added dropwise with stirring until precipitation is complete.

  • Isolation of the Dihydrochloride Salt: The precipitated solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to afford this compound.

Biological Activity and Potential Applications

The incorporation of the benzenesulfonyl moiety into the piperazine scaffold suggests potential interactions with various biological targets. This positions this compound as a key intermediate for the synthesis of novel therapeutic agents, particularly in the fields of oncology and neuropharmacology.[3][5]

Anticancer Activity

Numerous piperazine derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[2][10] The proposed mechanism of action for many of these compounds involves the induction of apoptosis through the activation of caspase cascades.[11][12]

Potential Mechanisms of Action in Cancer:

  • Induction of Apoptosis: Piperazine-containing compounds have been shown to induce apoptosis by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.[10][11]

  • Cell Cycle Arrest: Some derivatives can arrest the cell cycle at different phases, preventing cancer cell proliferation.[13]

  • Inhibition of Key Signaling Pathways: The benzenesulfonylpiperazine scaffold may allow for interaction with and inhibition of critical protein kinases or other enzymes involved in cancer cell survival and proliferation.

Neuropharmacological Activity

Piperazine derivatives are well-known for their activity on the central nervous system (CNS), with many acting on various neurotransmitter receptors.[14]

Potential Neuropharmacological Targets:

  • Sigma Receptors: The N-substituted piperazine motif is a common feature in ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in various neurological disorders.[15][16]

  • Serotonergic and GABAergic Systems: The piperazine core can interact with serotonin (5-HT) and GABA receptors, suggesting potential applications in the treatment of anxiety and depression.[17]

Experimental Protocols for Activity Evaluation

To assess the biological activity of this compound and its derivatives, a series of in vitro and in vivo assays can be employed.

In Vitro Cytotoxicity Assays

These assays are fundamental for determining the cytotoxic potential of a compound against cancer cell lines.

MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[5][11]

Sulforhodamine B (SRB) Assay Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After incubation, gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of cell growth and determine the GI₅₀ value.[13]

Receptor Binding Assays

These assays are crucial for identifying the molecular targets of a compound in the context of neuropharmacology.

General Radioligand Binding Assay Protocol:

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the receptor of interest (e.g., guinea pig brain homogenates for sigma receptors).[18]

  • Incubation: In a 96-well plate, incubate the membranes with a radiolabeled ligand (e.g., [³H]-(+)-pentazocine for sigma-1 receptors) and varying concentrations of the test compound (this compound).[16][18]

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound ligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki value (inhibitory constant) of the test compound, which represents its affinity for the receptor.[15]

G cluster_workflow Receptor Binding Assay Workflow A Prepare Receptor Membranes B Incubate Membranes with Radioligand and Test Compound A->B C Filter to Separate Bound and Free Ligand B->C D Measure Radioactivity C->D E Calculate Ki Value D->E

Caption: Workflow for a typical radioligand receptor binding assay.

Structure-Activity Relationship (SAR) Considerations

The biological activity of piperazine derivatives is highly dependent on the nature of the substituents on the nitrogen atoms. For 1-(2-Benzenesulfonyl-ethyl)piperazine, modifications to the phenyl ring of the benzenesulfonyl group (e.g., introduction of electron-withdrawing or electron-donating groups) could significantly impact its potency and selectivity. Furthermore, derivatization of the second nitrogen of the piperazine ring would create a library of compounds for extensive SAR studies.

Conclusion and Future Directions

This compound is a valuable chemical entity with a high potential for the development of novel therapeutic agents. Its straightforward synthesis and the established biological importance of the piperazine and benzenesulfonyl scaffolds make it an attractive starting point for drug discovery programs in oncology and neuropharmacology. Future research should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a battery of in vitro and in vivo models to elucidate their specific mechanisms of action and to identify lead compounds for further preclinical and clinical development.

References

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  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. PMC - NIH. [Link]

  • MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. PubMed. [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PMC - PubMed Central. [Link]

  • Tumor apoptosis induced by epoxide-containing piperazines, a new class of anti-cancer agents. PubMed. [Link]

  • Design, synthesis, and biological evaluation of novel non-piperazine analogues of 1-[2-(diphenylmethoxy)ethyl]- and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines as dopamine transporter inhibitors. PubMed. [Link]

  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. PMC - NIH. [Link]

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  • Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. OUCI. [Link]

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Spectroscopic data of 1-(2-Benzenesulfonyl-ethyl)piperazine 2hcl

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(2-Benzenesulfonyl-ethyl)piperazine Dihydrochloride

Audience: Researchers, scientists, and drug development professionals. Core Objective: To provide a comprehensive, field-proven guide to the structural elucidation of 1-(2-Benzenesulfonyl-ethyl)piperazine 2HCl using key spectroscopic techniques. This document synthesizes established analytical principles with practical, expert insights to ensure robust and reliable molecular characterization.

Preamble: The Imperative of Structural Verification

In the rigorous pipeline of drug development, the unequivocal confirmation of a molecule's structure is a non-negotiable cornerstone. It underpins all subsequent pharmacological, toxicological, and clinical evaluation. For novel chemical entities like 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride, a multi-technique spectroscopic approach is essential not only for structural confirmation but also for establishing a reference fingerprint for quality control and regulatory compliance.

Molecular Architecture and Analytical Strategy

The target molecule, with a molecular formula of C₁₂H₁₈N₂O₂S·2HCl and a molecular weight of 327.27, is composed of three key regions: a benzenesulfonyl group, an ethyl linker, and a piperazine ring protonated to form a dihydrochloride salt.[4] Each of these components imparts distinct and predictable signatures in the spectroscopic data.

G cluster_prep 1. Sample Preparation cluster_analysis 2. HRMS Analysis cluster_validation 3. Data Validation Sample Weigh Compound (0.1 mg) Solvent Dissolve in ACN/H₂O Sample->Solvent Create dilute solution Solution Solution Solvent->Solution Create dilute solution ESI Electrospray Ionization (Positive Mode) Solution->ESI TOF TOF/Orbitrap Mass Analyzer ESI->TOF Introduce ions Observed Observed m/z TOF->Observed Compare Compare (< 5 ppm error?) Observed->Compare Theoretical Theoretical m/z (from Formula) Theoretical->Compare Result Structure Verified Compare->Result Yes caption Figure 2. Workflow for HRMS analysis and validation.

Caption: Figure 2. Workflow for HRMS analysis and validation.

Conclusion

The synergistic application of NMR spectroscopy, IR spectroscopy, and high-resolution mass spectrometry provides a comprehensive and definitive characterization of 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride. NMR elucidates the precise arrangement of the carbon-hydrogen framework, IR confirms the presence of critical functional groups with its distinctive sulfonyl and amine salt absorptions, and HRMS validates the elemental composition with high-precision mass data. By following the robust protocols and interpretive frameworks detailed in this guide, researchers and drug development professionals can confidently verify the structure and purity of this compound, ensuring a solid foundation for further investigation.

References

  • Title: New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study Source: National Institutes of Health (NIH) URL: [Link]

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  • Title: Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Spectral Assignments and Reference Data Source: CONICET Digital Repository URL: [Link]

  • Title: Synthesis and characterization of some sulfonamide dervatives Source: Research India Publications URL: [Link]

  • Title: FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... Source: ResearchGate URL: [Link]

  • Title: Mass spectra and major fragmentation patterns of piperazine designer... Source: ResearchGate URL: [Link]

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A Technical Guide to Leveraging 1-(2-Benzenesulfonyl-ethyl)piperazine 2HCl as a Scaffold for Novel Compound Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of privileged structures in a single molecular framework presents a compelling starting point for novel drug discovery. 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride is one such scaffold, integrating the pharmacologically significant piperazine ring with the versatile benzenesulfonyl moiety. This guide provides a comprehensive technical overview for researchers and drug development professionals on the strategic utilization of this scaffold. We will explore its synthesis, derivatization potential, and rationale for selecting therapeutic targets, supported by detailed experimental protocols and mechanistic insights. The objective is to furnish a robust framework for designing and synthesizing novel compound libraries with high potential for biological activity.

Introduction: The Strategic Value of the Benzenesulfonyl-Piperazine Core

In medicinal chemistry, the concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity.[1] The 1-(2-benzenesulfonyl-ethyl)piperazine core is a prime example of a strategic combination of two such entities:

  • The Piperazine Ring: A six-membered heterocycle with two nitrogen atoms at positions 1 and 4, the piperazine ring is a cornerstone of modern drug design.[1] Its prevalence stems from its unique physicochemical properties. As a diprotic base, it is typically protonated at physiological pH, enhancing aqueous solubility and bioavailability.[1] The N-H groups can act as hydrogen bond donors, while the nitrogen atoms are acceptors, facilitating potent interactions with biological targets.[1] This scaffold is found in a vast array of FDA-approved drugs targeting central nervous system (CNS) disorders, oncology, and infectious diseases.[1][2]

  • The Benzenesulfonamide Moiety: The primary sulfonamide group (-SO₂NH₂) is a critical zinc-binding group, making it a classic pharmacophore for inhibiting metalloenzymes, most notably carbonic anhydrases (CAs).[3] Beyond CAs, benzenesulfonamide derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[4][5][6]

The ethyl linker connecting these two moieties provides conformational flexibility, allowing the two pharmacophores to orient themselves optimally within a target's binding site. The secondary amine at the N-4 position of the piperazine ring serves as a synthetically accessible handle for diversification, enabling the exploration of vast chemical space and the fine-tuning of structure-activity relationships (SAR). This guide will detail how to harness these features to develop novel therapeutic candidates.

Synthesis of the Core Scaffold

The most direct and efficient route to synthesizing the 1-(2-benzenesulfonyl-ethyl)piperazine scaffold is via a Michael addition reaction between piperazine and phenyl vinyl sulfone. This reaction is characterized by its high atom economy and typically proceeds under mild conditions.

Mechanism of Synthesis: Aza-Michael Addition

The reaction is an aza-Michael addition, where the nucleophilic secondary amine of piperazine attacks the electron-deficient β-carbon of the phenyl vinyl sulfone. The vinyl group is activated by the strongly electron-withdrawing sulfonyl group, making the β-carbon electrophilic. The reaction is typically base-catalyzed to enhance the nucleophilicity of the piperazine amine.[7]

Detailed Experimental Protocol: Synthesis of 1-(2-Benzenesulfonyl-ethyl)piperazine

Materials:

  • Piperazine (anhydrous)

  • Phenyl vinyl sulfone

  • Methanol (anhydrous)

  • Triethylamine (optional, as base catalyst)

  • Diethyl ether

  • Hydrochloric acid (ethanolic solution)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (2.0 equivalents) in anhydrous methanol. Rationale: Using an excess of piperazine minimizes the formation of the undesired 1,4-disubstituted product.

  • To this solution, add phenyl vinyl sulfone (1.0 equivalent) dropwise at room temperature. An exotherm may be observed. Rationale: Phenyl vinyl sulfone is a reactive Michael acceptor; slow addition helps control the reaction temperature.[8][9]

  • (Optional) Add triethylamine (0.1 equivalents) to catalyze the reaction, particularly if the reaction is sluggish.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the phenyl vinyl sulfone is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Redissolve the residue in dichloromethane and wash with water to remove excess piperazine and any salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the free base of 1-(2-benzenesulfonyl-ethyl)piperazine as an oil or waxy solid.

  • For the dihydrochloride salt (2HCl), dissolve the free base in a minimal amount of ethanol and add an excess of ethanolic HCl solution. The salt will precipitate.

  • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(2-benzenesulfonyl-ethyl)piperazine 2HCl as a white solid.[10][11]

Strategic Derivatization at the N-4 Position

The true power of this scaffold lies in the synthetic tractability of the N-4 piperazine nitrogen. This position provides a vector for introducing a wide variety of substituents (R-groups) to modulate potency, selectivity, and pharmacokinetic (ADME) properties.

Core Derivatization Workflow

The general workflow for creating a library of novel compounds from the core scaffold is a logical progression from synthesis to evaluation.

G cluster_0 Synthesis & Derivatization cluster_1 Screening & Evaluation Core Core Scaffold Synthesis (1-(2-Benzenesulfonyl-ethyl)piperazine) React Select R-Group Precursor (R-X, e.g., Acyl Chloride, Alkyl Halide) Couple Coupling Reaction (e.g., Amidation, Reductive Amination) Core->Couple Scaffold Input React->Couple Introduce Diversity Lib Diverse Compound Library Couple->Lib Screen Primary Biological Screen (e.g., Enzyme Assay, Cell-based Assay) Lib->Screen Hit Hit Identification Screen->Hit Identify Actives SAR Structure-Activity Relationship (SAR) Analysis Hit->SAR SAR->React Rational Design Feedback Lead Lead Optimization SAR->Lead

Caption: Workflow for discovery of novel drug candidates from the core scaffold.

Key Derivatization Reactions
  • Reaction: Nucleophilic substitution with alkyl or benzyl halides (R-X, where X = Cl, Br, I).

  • Protocol: Dissolve the core scaffold free base (1 eq.) in a polar aprotic solvent like DMF or Acetonitrile. Add a non-nucleophilic base such as K₂CO₃ or DIPEA (2-3 eq.) and the desired alkyl halide (1.1 eq.). Heat the mixture (e.g., 60-80 °C) until completion.

  • Rationale: This is a fundamental method for introducing simple aliphatic or benzylic groups, which can probe hydrophobic pockets in a target binding site and improve cell permeability.[12]

  • Reaction: Two-step, one-pot reaction with aldehydes or ketones.

  • Protocol: Dissolve the core scaffold (1 eq.) and an aldehyde/ketone (1.1 eq.) in a solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.). Stir at room temperature.

  • Rationale: This powerful reaction provides access to a vast range of substituted benzylamines and other complex alkyl groups, as thousands of aldehydes and ketones are commercially available.[13]

  • Reaction: Reaction with acyl chlorides, anhydrides, or carboxylic acids.

  • Protocol (with Carboxylic Acid): Dissolve the core scaffold (1 eq.), the desired carboxylic acid (1.1 eq.), and a coupling agent like HATU or EDC (1.2 eq.) in DMF. Add a base like DIPEA (3 eq.). Stir at room temperature.

  • Rationale: Introduces the robust and metabolically stable amide bond. The hydrogen bond donor/acceptor properties of the amide are critical for target recognition in many drug classes.

  • Reaction: Formation of a sulfonamide by reacting with a sulfonyl chloride (R-SO₂Cl).

  • Protocol: Dissolve the core scaffold (1 eq.) in DCM with a base like triethylamine or pyridine (2-3 eq.). Cool the solution to 0 °C and add the sulfonyl chloride (1.1 eq.) dropwise. Allow to warm to room temperature.

  • Rationale: Adds a second sulfonamide group, creating molecules with potential for dual-target inhibition or enhanced binding, particularly to targets that recognize this moiety.

Potential Therapeutic Targets and Rationale

The hybrid nature of the scaffold suggests several promising avenues for therapeutic intervention.

Carbonic Anhydrase (CA) Inhibition
  • Rationale: The primary benzenesulfonamide is a classic Zinc-Binding Group (ZBG) that chelates the zinc ion in the active site of carbonic anhydrase isoforms.[3][14] Different CA isoforms are implicated in various diseases: CA II and VII in epilepsy, CA IX in hypoxia-induced cancers, and CA II in glaucoma.[6][14]

  • Design Strategy: The N-4 substituent can be designed to interact with the "tail" region of the CA active site, which varies between isoforms. This is a proven strategy for achieving isoform-selective inhibition.[15] By adding bulky or charged groups at the N-4 position, one can exploit these differences to develop selective inhibitors for anticancer or anticonvulsant applications.[14]

GPCR Modulation (Serotonin & Dopamine Receptors)
  • Rationale: The arylpiperazine motif is a well-established pharmacophore for G-Protein Coupled Receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D₂) receptors.[1] Many antipsychotic and antidepressant drugs utilize this scaffold to correctly position an aryl group for optimal receptor interaction.[1]

  • Design Strategy: The N-4 position is the ideal vector for attaching various aromatic and heteroaromatic moieties (e.g., via reductive amination with aromatic aldehydes or N-arylation). This allows for systematic exploration of SAR at key CNS targets. The benzenesulfonyl group, in this context, can modulate physicochemical properties like lipophilicity and may form secondary interactions with the receptor.

Kinase Inhibition
  • Rationale: In many kinase inhibitors, the piperazine ring acts as a versatile linker connecting key pharmacophoric fragments that bind to the ATP-binding pocket.[1] Its basicity can be leveraged to form a salt bridge with acidic residues (e.g., aspartate) in the hinge region of the kinase.

  • Design Strategy: Use amide coupling to attach hinge-binding motifs (e.g., substituted pyrimidines, indazoles) to the N-4 nitrogen. The benzenesulfonyl-ethyl portion would then be positioned to extend into the solvent-exposed region or a secondary hydrophobic pocket, allowing for optimization of potency and pharmacokinetic properties.

Data Presentation and Analysis

Systematic derivatization requires clear data organization to establish SAR. All quantitative data, such as IC₅₀ values from biological assays or reaction yields, should be summarized in tables for easy comparison.

Table 1: Example Data for a Library Targeting Carbonic Anhydrase II

Compound IDN-4 Substituent (R-Group)Synthesis MethodYield (%)hCA II IC₅₀ (nM)
Core -HMichael Addition85>10,000
LIB-001 -CH₃N-Alkylation788,540
LIB-002 -CH₂PhN-Alkylation811,230
LIB-003 -C(O)PhAcylation92450
LIB-004 -C(O)-(4-COOH-Ph)Acylation8895

This is example data for illustrative purposes.

Conclusion and Future Outlook

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Its synthesis is straightforward, and the N-4 position offers a robust handle for chemical diversification. By combining the privileged features of the piperazine ring and the benzenesulfonamide moiety, this core structure is pre-validated for interaction with multiple important drug target classes, including carbonic anhydrases, GPCRs, and kinases. The logical, step-by-step approach outlined in this guide—from core synthesis and strategic derivatization to rational target selection and data-driven SAR analysis—provides a comprehensive roadmap for researchers to unlock the full potential of this versatile scaffold. Future work should focus on building diverse libraries and screening them against these target classes to identify novel hit compounds for further lead optimization.

References

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Introduction: The Benzenesulfonyl Piperazine Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Benzenesulfonyl Piperazine Derivatives

The fusion of a benzenesulfonyl group with a piperazine ring creates a molecular scaffold of significant interest in drug discovery and medicinal chemistry. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a common feature in over 300 clinically approved drugs, valued for its ability to improve pharmacokinetic properties and act as a versatile linker for pharmacophoric groups.[1] When combined with the benzenesulfonyl moiety, the resulting derivatives gain a unique three-dimensional structure and electronic properties that facilitate interactions with a wide array of biological targets. This versatility has led to the exploration of benzenesulfonyl piperazine derivatives across numerous therapeutic areas, revealing a broad spectrum of potent biological activities.[2][3]

This guide offers a comprehensive exploration of the biological activities of these compounds, grounded in field-proven insights for researchers and drug development professionals. We will delve into their synthesis, diverse pharmacological effects, structure-activity relationships, and the experimental methodologies used to evaluate them, providing a robust framework for future research and development.

Core Synthetic Strategies: Building the Scaffold

The synthesis of benzenesulfonyl piperazine derivatives is typically straightforward, making this scaffold attractive for creating large compound libraries for screening. The most common approach involves the nucleophilic substitution reaction between a piperazine derivative and a benzenesulfonyl chloride. This cost-effective and efficient method allows for extensive diversification.[4][5]

A generalized synthetic workflow is often initiated from commercially available or pre-synthesized piperazine cores, which may already contain a substituent at one of the nitrogen atoms (N4). The other nitrogen (N1) is then reacted with a substituted benzenesulfonyl chloride in the presence of a base (like triethylamine or DIPEA) in a suitable solvent such as dichloromethane.[5][6]

Generalized Experimental Protocol: N-Sulfonylation of Piperazine Derivatives

This protocol describes a standard laboratory procedure for the synthesis of a benzenesulfonyl piperazine derivative.

Materials:

  • 1-substituted piperazine (1.0 eq)

  • Substituted benzenesulfonyl chloride (1.0 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 eq)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • Dissolve the 1-substituted piperazine (1.0 eq) in anhydrous DCM within a round-bottom flask.

  • Cool the solution to 0-5°C using an ice bath.

  • Add the base (e.g., TEA, 3.0 eq) to the cooled solution and stir for 10-15 minutes.[5]

  • Slowly add the desired substituted benzenesulfonyl chloride (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 5-6 hours, or until completion as monitored by Thin Layer Chromatography (TLC).[5]

  • Upon completion, remove the solvent under reduced pressure (rotary evaporation).

  • Take up the resulting residue in water and extract with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate to yield the crude product.

  • Purify the crude product using column chromatography on silica gel, typically with a solvent system such as methanol in dichloromethane or ethyl acetate in hexanes.[6]

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity.[4][7]

Diagram 1: General Synthetic Workflow

G cluster_start Starting Materials cluster_reagents Reaction Conditions A Substituted Piperazine (R1-Pip) D N-Sulfonylation Reaction (Nucleophilic Substitution) A->D B Benzenesulfonyl Chloride (R2-BSC) B->D C Base (e.g., TEA, DIPEA) Anhydrous Solvent (e.g., DCM) C->D E Workup & Extraction D->E Crude Product F Purification (Column Chromatography) E->F G Final Product: Benzenesulfonyl Piperazine Derivative F->G Purified Compound G cluster_pathway Normal Cell Cycle Progression compound Benzenesulfonyl Piperazine Derivative cdk Cyclin-Dependent Kinase (e.g., CDK2) compound->cdk Inhibition pRb pRb Protein cdk->pRb Phosphorylation pRb_p Phosphorylated pRb cyclin Cyclin E cyclin->cdk Activation e2f E2F Transcription Factor pRb->e2f Sequesters pRb_p->e2f Releases genes S-Phase Genes (DNA Replication) e2f->genes Activates Transcription arrest G1/S Cell Cycle Arrest

Caption: Inhibition of CDK by a derivative prevents pRb phosphorylation, leading to cell cycle arrest.

Activity in Central Nervous System (CNS) Disorders

The arylpiperazine substructure is a well-established pharmacophore in many CNS-active agents. [8]This has prompted extensive research into benzenesulfonyl piperazine derivatives for neurological disorders.

  • Anxiolytic and Antidepressant Effects: Several derivatives have demonstrated anxiolytic-like and antidepressant-like effects in preclinical models. [9][10]The mechanism of action is often linked to the modulation of serotonergic pathways, particularly through interaction with 5-HT₁A receptors. [9]* Neurodegenerative Diseases: There is emerging interest in these compounds for treating neurodegenerative diseases like Alzheimer's. Some piperazine derivatives are being investigated as TRPC6 agonists to enhance dendritic spine stability, while others are designed as CNS-penetrant histone deacetylase 6 (HDAC6) inhibitors to provide neuroprotection. [11][12]

Enzyme Inhibition

The sulfonamide group is a classic zinc-binding moiety, making these compounds effective inhibitors of various metalloenzymes. Beyond this, they can target a range of other enzymes.

  • Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy for managing Alzheimer's disease. Certain benzenesulfonamide-piperazine hybrids have shown good inhibitory potential against both enzymes. [13]* Bacterial Enzymes: As a novel antibacterial strategy, derivatives have been developed to inhibit essential bacterial enzymes. One such target is UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxH), a key enzyme in the lipid A biosynthesis pathway in Gram-negative bacteria. [14]* Other Enzymes: The diverse inhibitory profile includes tyrosinase, α-amylase, and α-glucosidase, suggesting potential applications in areas like pigmentation disorders and diabetes. [13]

    Compound Class Enzyme Target IC₅₀ Value Reference
    Benzene sulfonamide-piperazine hybrid (Cmpd 5) AChE 1.003 mM [13]
    Benzene sulfonamide-piperazine hybrid (Cmpd 2/5) BChE 1.008 mM [13]
    Benzene sulfonamide-piperazine hybrid (Cmpd 4) Tyrosinase 1.19 mM [13]
    Sulfonyl piperazine analogue (JH-LPH-06) LpxH ~1 µM (74% inhib.) [14]

    Table 2: Selected Enzyme Inhibitory Activities

Structure-Activity Relationship (SAR) and Pharmacokinetics

Understanding how molecular modifications affect biological activity is crucial for rational drug design.

  • Substitutions on the Benzenesulfonyl Ring: The nature and position of substituents on the phenyl ring are critical. Electron-withdrawing groups, such as nitro groups (NO₂), often enhance biological activity. For instance, 2,4-dinitrobenzenesulfonamide derivatives were found to be significantly more potent as antitubercular agents than their mono-nitro or unsubstituted counterparts. [4][6]* Substitutions on the Piperazine Ring: The substituent at the N4 position of the piperazine ring plays a major role in target selectivity and potency. Large, lipophilic groups like a benzhydryl moiety can increase lipophilicity, potentially enhancing cell permeability and antitubercular activity. [4]In contrast, different aryl groups can tune the compound's affinity for CNS receptors. [8]* Pharmacokinetics (ADME): The piperazine ring generally imparts favorable pharmacokinetic properties, including good aqueous solubility and oral bioavailability. [3]However, some derivatives can be substrates for efflux pumps like P-glycoprotein (P-gp), which can limit their efficacy. [15]Interestingly, other piperazine derivatives have been identified as P-gp inhibitors, presenting a strategy to enhance the bioavailability of co-administered anticancer drugs like paclitaxel. [15][16]

Diagram 3: Key Structure-Activity Relationships

SAR main substituents_R1 R1 Substitutions (Piperazine N4): - Large, lipophilic groups (e.g., benzhydryl)  can increase antimicrobial/anti-TB activity. - Aryl groups modulate CNS receptor affinity. - Modulates potency and selectivity. main->substituents_R1 Influences Lipophilicity & Target Specificity substituents_R2 R2 Substitutions (Benzene Ring): - Electron-withdrawing groups (e.g., -NO2, -Cl)  often enhance anticancer & anti-TB activity. - Position is critical (e.g., 2,4-dinitro > 4-nitro). - Affects electronic properties and target binding. main->substituents_R2 Modulates Potency

Caption: Key sites for modification on the benzenesulfonyl piperazine scaffold and their general impact on biological activity.

Conclusion and Future Perspectives

Benzenesulfonyl piperazine derivatives represent a privileged and highly versatile scaffold in medicinal chemistry. The ease of their synthesis allows for extensive structural diversification, leading to compounds with a remarkable breadth of biological activities, including potent antimicrobial, anticancer, and CNS-modulating effects. The established structure-activity relationships provide a clear roadmap for optimizing potency and selectivity.

Future research should focus on several key areas:

  • Mechanism Deconvolution: While many activities have been identified, the precise molecular mechanisms often remain to be fully elucidated. Advanced biochemical and cellular assays are needed to pinpoint specific protein targets and signaling pathways.

  • Combating Drug Resistance: These derivatives are promising candidates for overcoming resistance in both infectious diseases (e.g., MRSA, Mtb) and oncology. Exploring their efficacy in resistant models is a high-priority research avenue.

  • Optimizing Pharmacokinetics and Safety: A deeper understanding of the ADME and toxicology profiles of lead compounds is essential. Designing derivatives that are not P-gp substrates or that have predictable metabolic pathways will be critical for clinical translation.

  • Hybrid Molecules: The scaffold is ideal for creating hybrid molecules that combine the benzenesulfonyl piperazine core with other known pharmacophores to achieve multi-target activity, which can be particularly effective in complex diseases like cancer and neurodegeneration.

By leveraging the established knowledge base and focusing on these future directions, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

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  • Prasad, N., et al. (2025). Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus. Archives of Microbiology, 207(4), 136. [Link]

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Methodological & Application

Synthesis of monosubstituted piperazines using protecting groups

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of Protecting Groups in the Synthesis of Monosubstituted Piperazines

For researchers, medicinal chemists, and professionals in drug development, the piperazine scaffold is a cornerstone of molecular design.[1][2] Its presence in a multitude of FDA-approved drugs is a testament to its ability to impart favorable physicochemical properties, such as aqueous solubility and bioavailability.[1] However, the symmetrical nature of the piperazine ring, with its two reactive secondary amine nitrogens (N1 and N4), presents a formidable synthetic challenge: the selective introduction of a single substituent.[1][3] This guide provides an in-depth exploration of the synthesis of monosubstituted piperazines through the strategic application of protecting groups, offering both theoretical understanding and practical protocols.

The Imperative of Protection: Achieving Monosubstitution

Direct reaction of piperazine with a single equivalent of an electrophile often results in a statistical mixture of unreacted starting material, the desired monosubstituted product, and the undesired disubstituted byproduct.[4][5] To circumvent this lack of selectivity, a common and effective strategy is to temporarily "block" or "protect" one of the piperazine nitrogens, allowing for selective functionalization of the other.[2][5][6] The choice of protecting group is paramount and is dictated by its stability to the planned reaction conditions for substitution and the ease of its subsequent removal under conditions that do not compromise the integrity of the newly introduced substituent or other functional groups in the molecule.[3]

Key Protecting Groups for Piperazine Synthesis

The most prevalent protecting groups for piperazine are carbamate-based, each with a distinct profile of introduction and cleavage conditions. The concept of "orthogonality," where one protecting group can be removed selectively in the presence of another, is a powerful tool in more complex syntheses.[1][3]

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsStability Profile
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O)Strong acids (e.g., TFA, HCl)[1][3][7]Stable to base and hydrogenolysis.[1][3]
BenzyloxycarbonylCbz (or Z)Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂/Pd/C)[1][3]Stable to acidic and basic conditions.[1]
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuMild base (e.g., 20% piperidine in DMF)[1]Orthogonal to Boc and Cbz.[1]
TrifluoroacetylTFATrifluoroacetic anhydride (TFAA), Ethyl trifluoroacetateMild basic conditions (e.g., K₂CO₃/MeOH, NaOH)[8][9]Stable to strong acids and hydrogenolysis.[8]

Strategic Application of Protecting Groups in Synthesis

The general workflow for the synthesis of a monosubstituted piperazine using a protecting group strategy involves three key stages: protection, substitution, and deprotection.

G Piperazine Piperazine MonoProtected Mono-Protected Piperazine Piperazine->MonoProtected 1. Protection SubstitutedProtected N-Substituted-N'-Protected Piperazine MonoProtected->SubstitutedProtected 2. Substitution Monosubstituted Monosubstituted Piperazine SubstitutedProtected->Monosubstituted 3. Deprotection

General workflow for monosubstituted piperazine synthesis.
The Boc Strategy: A Versatile Workhorse

The tert-butoxycarbonyl (Boc) group is arguably the most widely used protecting group for amines in non-peptide chemistry, prized for its stability and straightforward removal.[6]

1. Boc Protection of Piperazine

The reaction proceeds via nucleophilic attack of a piperazine nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O).[6] To achieve mono-protection, an excess of piperazine is typically used, with a slow addition of the Boc anhydride.[3]

Experimental Protocol: Synthesis of 1-Boc-piperazine [3]

  • Dissolve piperazine (2.0 equivalents) in dichloromethane (DCM).

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equivalent) in DCM to the piperazine solution over 2-3 hours at room temperature.

  • Stir the reaction for 20-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to yield N-Boc-piperazine.[10]

2. Substitution of 1-Boc-piperazine

With one nitrogen protected, the free secondary amine of 1-Boc-piperazine is available for a variety of substitution reactions.

a) N-Alkylation via Nucleophilic Substitution

This is a common method for introducing alkyl groups. The reaction involves the nucleophilic attack of the free piperazine nitrogen on an alkyl halide or sulfonate.[11]

b) N-Arylation via Metal-Catalyzed Cross-Coupling

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds and synthesizing N-aryl piperazines.[10][12] Copper-catalyzed Ullmann-type couplings are also a viable, often more economical, alternative.[13][14]

Experimental Protocol: Buchwald-Hartwig Amination of 1-Boc-piperazine [10]

  • To a dry reaction vial, add the aryl halide (1.0 equivalent), 1-Boc-piperazine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., Cs₂CO₃, NaOtBu, 2.0 equivalents).

  • Seal the vial and purge with an inert gas (e.g., argon).

  • Add an anhydrous solvent (e.g., toluene, dioxane) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

c) Reductive Amination

This method involves the reaction of 1-Boc-piperazine with an aldehyde or ketone in the presence of a reducing agent to form an N-alkyl substituent.[11][15][16] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used mild reducing agent for this transformation.[16]

3. Boc Deprotection

The Boc group is readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[1][7][10] The mechanism involves protonation of the carbamate oxygen followed by the elimination of isobutylene and carbon dioxide.[7]

Experimental Protocol: Boc Deprotection with TFA [7]

  • Dissolve the Boc-protected piperazine derivative in anhydrous DCM (e.g., at a 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (typically 20-50% v/v in DCM).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the excess TFA and DCM under reduced pressure.[7]

  • To obtain the free base, dissolve the residue in water and basify with a saturated aqueous solution of NaHCO₃ or NaOH until the pH is > 7.[7]

  • Extract the aqueous layer multiple times with an organic solvent (e.g., DCM, ethyl acetate).[7]

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.[7]

A potential issue with acidic Boc deprotection is the alkylation of nucleophilic sites on the substrate by the liberated t-butyl cation.[17] The use of scavengers can mitigate this side reaction.[7]

The Cbz Strategy: Orthogonal to Acid-Labile Groups

The benzyloxycarbonyl (Cbz) group is a valuable alternative to the Boc group, particularly when acid-sensitive functionalities are present in the molecule. Its removal via catalytic hydrogenolysis offers a mild and orthogonal deprotection pathway.[1]

1. Cbz Protection of Piperazine

Cbz protection is typically achieved using benzyl chloroformate (Cbz-Cl) under basic conditions.

Experimental Protocol: Synthesis of 1-Cbz-piperazine [3]

  • Dissolve piperazine (2.0 equivalents) in a suitable solvent (e.g., water, DCM).

  • Cool the solution to 0 °C.

  • Slowly add Cbz-Cl (1.0 equivalent) dropwise with vigorous stirring, maintaining a basic pH with an aqueous base like NaHCO₃ or NaOH.

  • Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude product as necessary.

2. Substitution of 1-Cbz-piperazine

Similar to 1-Boc-piperazine, the free secondary amine of 1-Cbz-piperazine can undergo N-alkylation, N-arylation, and reductive amination. The Cbz group is stable to the conditions typically employed for these reactions.

3. Cbz Deprotection

The hallmark of the Cbz group is its cleavage by catalytic hydrogenolysis.[3][18] The reaction involves the use of hydrogen gas and a palladium catalyst, typically palladium on carbon (Pd/C).[3][18] The byproducts, toluene and carbon dioxide, are volatile and easily removed.[18]

Experimental Protocol: Cbz Deprotection via Hydrogenolysis [3][18]

  • Dissolve the Cbz-protected piperazine derivative in a suitable solvent such as methanol, ethanol, or ethyl acetate.[1]

  • Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol% Pd).

  • Place the reaction mixture under an atmosphere of hydrogen gas (e.g., using a balloon or a hydrogenator).

  • Stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected piperazine.

While hydrogenolysis is the most common method, Cbz groups can also be cleaved under strongly acidic conditions, although this is less frequently employed due to the harsh conditions required.[19][20]

The Trifluoroacetyl Strategy: Robust and Base-Labile

The trifluoroacetyl (TFA) group offers a unique orthogonality, being stable to strongly acidic conditions and catalytic hydrogenolysis, yet readily cleaved under mild basic conditions.[8][9] This makes it an excellent choice in multi-step syntheses where Boc or Cbz groups are present elsewhere in the molecule.

1. TFA Protection of Piperazine

The TFA group can be introduced using reagents like trifluoroacetic anhydride (TFAA) or ethyl trifluoroacetate.

2. Substitution of 1-TFA-piperazine

The electron-withdrawing nature of the TFA group deactivates the protected nitrogen, allowing for selective substitution at the free secondary amine.

3. TFA Deprotection

The TFA group is easily removed under mild basic conditions, such as treatment with aqueous potassium carbonate or sodium hydroxide in an alcohol-based solvent.[8]

Orthogonal Protection Strategies: A Decision-Making Framework

In the synthesis of complex molecules with multiple reactive sites, an orthogonal protecting group strategy is often necessary.[3] This allows for the sequential deprotection and functionalization of different parts of the molecule.

G Start Need to protect a piperazine nitrogen AcidLabile Is the rest of the molecule stable to acid? Start->AcidLabile BaseLabile Is the rest of the molecule stable to base? AcidLabile->BaseLabile No UseBoc Use Boc group AcidLabile->UseBoc Yes HydrogenolysisStable Is the rest of the molecule stable to hydrogenolysis? BaseLabile->HydrogenolysisStable No UseFmoc Use Fmoc group BaseLabile->UseFmoc Yes UseCbz Use Cbz group HydrogenolysisStable->UseCbz Yes ConsiderOther Consider alternative protecting groups (e.g., TFA) HydrogenolysisStable->ConsiderOther No

Sources

Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 1-(2-Benzenesulfonyl-ethyl)piperazine 2HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, validated high-performance liquid chromatography (HPLC) method for the purity determination and stability assessment of 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride, a key intermediate in pharmaceutical synthesis.[1] The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control in both research and manufacturing environments. The protocol herein provides a comprehensive guide, from method development rationale to a full validation procedure based on the International Council for Harmonisation (ICH) guidelines.[2][3]

Introduction and Scientific Rationale

1-(2-Benzenesulfonyl-ethyl)piperazine 2HCl is a versatile building block in medicinal chemistry, notably in the development of novel therapeutic agents.[1] Its molecular structure comprises a benzenesulfonyl group, which acts as a strong ultraviolet (UV) chromophore, and a piperazine ring, a common pharmacophore that imparts basicity and specific binding properties.[1][4] The purity of this intermediate is critical as impurities can carry over to the final active pharmaceutical ingredient (API), potentially affecting its efficacy, safety, and stability.

The selection of RP-HPLC is predicated on the molecule's characteristics. The non-polar benzenesulfonyl moiety and the polar piperazine ring provide ideal handles for separation on a C18 stationary phase. The basic nature of the piperazine's nitrogen atoms necessitates careful control of the mobile phase pH to ensure sharp, symmetrical peaks. By using an acidic mobile phase, the piperazine ring becomes protonated, preventing undesirable interactions with residual silanols on the silica-based column packing and ensuring consistent retention.[5][6] This method is designed not only to quantify the main compound but also to separate it from potential process-related impurities and degradation products, thus qualifying as a stability-indicating method.

HPLC Method Parameters and Justification

A systematic approach was employed to establish the optimal chromatographic conditions. Each parameter was selected to ensure reliability and high performance.

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD)A standard HPLC system provides the necessary performance. A DAD is crucial for assessing peak purity and selecting the optimal detection wavelength.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µmA C18 column is the industry standard for reversed-phase chromatography, offering excellent retention for the non-polar benzenesulfonyl group. The 150 mm length provides sufficient resolution for impurity profiling.
Mobile Phase A 0.1% Formic Acid in Water (v/v)Formic acid is a volatile buffer ideal for LC-MS compatibility if needed. The acidic pH (approx. 2.7) ensures the complete protonation of the piperazine nitrogens, leading to excellent peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)Acetonitrile is a common organic modifier with low viscosity and good UV transparency. Formic acid is added to maintain a consistent pH throughout the gradient.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 10% B; 18.1-25 min: 10% BA gradient elution is necessary to elute any highly retained impurities and to clean the column after each injection, ensuring the separation of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.[7]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak symmetry by reducing mobile phase viscosity.
Detection Wavelength 230 nmThe benzenesulfonyl chromophore provides strong UV absorbance. 230 nm was determined to be the absorbance maximum (λmax) from the DAD spectrum, offering the best sensitivity for both the main peak and potential impurities.
Injection Volume 5 µLA small injection volume minimizes potential peak distortion due to solvent effects, especially when the sample diluent differs from the initial mobile phase composition.[7]
Sample Diluent 50:50 Water:Acetonitrile (v/v)This mixture provides good solubility for the analyte and is compatible with the mobile phase, preventing sample precipitation upon injection.

Experimental Protocols

Standard and Sample Preparation Protocol
  • Standard Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of sample diluent (50:50 Water:Acetonitrile) and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the sample diluent and mix thoroughly.

  • Sample Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample to be tested into a 25 mL volumetric flask.

    • Follow the same dissolution and dilution procedure as for the Standard Solution.

  • Filtration:

    • Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove any particulates that could damage the HPLC column.

HPLC Analysis Workflow

The following diagram outlines the logical flow of the purity analysis from sample preparation to data interpretation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_standard Prepare Standard Solution (1.0 mg/mL) filter_solutions Filter Solutions (0.45 µm PTFE) prep_standard->filter_solutions prep_sample Prepare Sample Solution (1.0 mg/mL) prep_sample->filter_solutions instrument_setup Equilibrate HPLC System with Initial Mobile Phase filter_solutions->instrument_setup sequence_setup Set Up Injection Sequence (Blank, Standard, Sample) instrument_setup->sequence_setup run_hplc Execute HPLC Run (25 min) sequence_setup->run_hplc integrate_peaks Integrate Chromatograms run_hplc->integrate_peaks calculate_purity Calculate Purity (% Area Normalization) integrate_peaks->calculate_purity generate_report Generate Final Report calculate_purity->generate_report

Caption: Workflow for HPLC Purity Analysis.

Calculation of Purity

The purity is calculated using the area normalization method. This assumes that all impurities have a similar UV response to the main analyte at the chosen wavelength.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation: A Self-Validating System

To ensure the trustworthiness and reliability of this method, a full validation was conducted according to ICH Q2(R2) guidelines.[2]

Specificity and Forced Degradation

Specificity is the ability of the method to distinguish the analyte from potential impurities and degradation products. This was established through forced degradation studies, where the drug substance was subjected to stress conditions more severe than those encountered during routine handling or storage.[8][9] The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the resulting degradation products from the intact drug.[2][9]

Forced Degradation Protocol: A 1.0 mg/mL solution of the analyte was subjected to the following conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance heated at 105 °C for 48 hours.

  • Photolytic Degradation: Solution exposed to 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV light as per ICH Q1B guidelines.[10]

Results: In all cases, the developed HPLC method was able to resolve the main peak of this compound from all degradation products. The Diode Array Detector confirmed the peak purity of the analyte peak in the presence of its degradants, confirming the stability-indicating nature of the method.

Validation Parameters Summary

The following table summarizes the validation results, demonstrating the method's suitability for its intended purpose.

Validation ParameterAcceptance CriteriaResult
Linearity Correlation Coefficient (r²) ≥ 0.999r² = 0.9998
Range 0.5 - 1.5 mg/mLMet
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD%)
- Repeatability (n=6)RSD ≤ 1.0%0.45%
- Intermediate PrecisionRSD ≤ 2.0%1.12%
LOD Signal-to-Noise Ratio ≥ 3:10.05 µg/mL
LOQ Signal-to-Noise Ratio ≥ 10:10.15 µg/mL
Robustness RSD ≤ 2.0% for varied conditionsPassed
HPLC Method Validation Workflow

This diagram illustrates the interconnected stages of a comprehensive method validation process as mandated by regulatory guidelines.

Validation_Workflow center_node Validated HPLC Method Specificity Specificity (Forced Degradation) Specificity->center_node Linearity Linearity & Range Linearity->center_node Accuracy Accuracy (% Recovery) Accuracy->center_node Precision Precision (Repeatability & Intermediate) Precision->center_node LOQ Limit of Quantitation (LOQ) LOQ->center_node LOD Limit of Detection (LOD) LOD->center_node Robustness Robustness Robustness->center_node

Sources

A Comprehensive Guide to the NMR Characterization of 1-(2-Benzenesulfonyl-ethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

1-(2-Benzenesulfonyl-ethyl)piperazine is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents targeting areas like neuropharmacology.[1] As a dihydrochloride (2HCl) salt, its structural integrity, purity, and conformational behavior are critical parameters that directly impact downstream applications in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled, non-destructive method for the complete and unambiguous structural elucidation of such molecules.[2] This guide provides a detailed, field-proven protocol for the comprehensive NMR characterization of 1-(2-Benzenesulfonyl-ethyl)piperazine 2HCl, moving beyond a simple listing of steps to explain the causality behind critical experimental choices. We will cover sample preparation for polar salts, the strategic application of one- and two-dimensional NMR experiments, and the interpretation of the resulting spectral data.

Part 1: Foundational Principles for Robust Characterization

The accurate characterization of this compound hinges on understanding its unique chemical nature. The molecule consists of three distinct moieties: a benzenesulfonyl group, an ethyl linker, and a piperazine ring. The presence of two hydrochloride salts means the two nitrogen atoms of the piperazine ring will be protonated in solution, significantly influencing the electronic environment and, consequently, the NMR chemical shifts.

1.1 The Impact of Piperazine Protonation

In its free-base form, the piperazine ring undergoes rapid chair-to-chair interconversion. However, as a dihydrochloride salt, both nitrogen atoms are protonated, creating N⁺-H bonds. This has several key effects on the NMR spectrum:

  • Downfield Shift: The positive charges on the nitrogen atoms are strongly electron-withdrawing, which deshields the adjacent protons and carbons. This causes the signals for the piperazine ring's -CH₂- groups to shift significantly downfield (to a higher ppm value) compared to the neutral form.[3][4]

  • Signal Broadening: The N⁺-H protons can undergo chemical exchange with residual water in the solvent or interact via quadrupolar coupling, often leading to broad signals that can be difficult to integrate precisely.

  • Conformational Rigidity: Protonation can influence the rate of ring inversion, and the presence of bulky substituents can lead to more complex conformational behavior.[5][6]

1.2 The Strategic Utility of 1D and 2D NMR

While one-dimensional (1D) ¹H and ¹³C NMR provide the initial overview of the chemical environment, a full, unambiguous assignment requires two-dimensional (2D) techniques.[2]

  • ¹H NMR: Provides information on the number of distinct proton environments, their integration (ratio), and their coupling (connectivity) to neighboring protons.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule. Using a DEPT-135 experiment is crucial to differentiate between CH₂ groups (negative phase) and CH/CH₃ groups (positive phase).

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds), confirming, for instance, the connectivity within the ethyl linker and the piperazine ring.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): Maps each proton signal directly to the carbon atom it is attached to, providing a powerful tool for assigning the carbon skeleton.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is the key experiment for connecting the three distinct fragments of the molecule: linking the benzenesulfonyl ring to the ethyl chain, and the ethyl chain to the piperazine ring.[2]

Part 2: Experimental Protocols

This section provides a step-by-step methodology designed to produce high-quality, reproducible NMR data for this compound.

2.1 Protocol for Sample Preparation

The solubility and stability of the dihydrochloride salt dictate the choice of solvent and preparation method.

  • Rationale for Solvent Choice: Due to its high polarity, this compound is poorly soluble in common nonpolar solvents like chloroform-d (CDCl₃). Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. It readily dissolves polar salts, and its residual proton signal (at ~2.50 ppm) and carbon signals (at ~39.52 ppm) rarely overlap with key analyte signals. Deuterium oxide (D₂O) is an alternative, but it will cause the N⁺-H protons to exchange with deuterium, making them invisible in the ¹H NMR spectrum.

  • Step-by-Step Procedure:

    • Weighing: Accurately weigh 10-15 mg of the compound for ¹H and 2D NMR, or 50-75 mg for a high-quality ¹³C NMR spectrum, into a clean, dry vial.[7]

    • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[8][9] The sample may require gentle vortexing or warming to fully dissolve.

    • Filtration (Critical Step): To ensure optimal spectral quality by removing microscopic particulate matter, filter the solution directly into a clean, high-quality 5 mm NMR tube. This is best accomplished by passing the solution through a small plug of glass wool or a Kimwipe placed inside a Pasteur pipette.[7][9]

    • Capping and Labeling: Securely cap the NMR tube to prevent moisture absorption by the hygroscopic DMSO-d₆. Label the tube clearly near the top.[10]

2.2 Protocol for NMR Data Acquisition

The following experiments should be performed on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient relaxation delay (D1) of at least 2-5 seconds to allow for accurate integration.

  • ¹³C {¹H} NMR: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (typically several thousand) will be required to achieve a good signal-to-noise ratio.[7]

  • DEPT-135: This experiment is essential for differentiating carbon types and will display CH/CH₃ signals with positive phase and CH₂ signals with negative phase. Quaternary carbons will be absent.

  • gCOSY (gradient-selected COSY): Acquire a standard 2D COSY experiment to establish ¹H-¹H correlations.

  • gHSQC (gradient-selected HSQC): This experiment should be optimized for a one-bond ¹JCH coupling constant of ~145 Hz to reveal ¹H-¹³C direct correlations.

  • gHMBC (gradient-selected HMBC): This long-range correlation experiment should be optimized for a coupling constant of ~8 Hz to detect correlations over 2-3 bonds. This is vital for assembling the molecular structure.

The workflow for structural elucidation can be visualized as follows:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Prep1 Weigh Compound (10-15 mg) Prep2 Dissolve in DMSO-d6 (0.6 mL) Prep1->Prep2 Prep3 Filter into NMR Tube Prep2->Prep3 Acq1 1D NMR (1H, 13C, DEPT-135) Prep3->Acq1 Acq2 2D NMR (COSY, HSQC, HMBC) Acq1->Acq2 Ana1 Assign Spin Systems (COSY) Acq2->Ana1 Ana2 Link Protons to Carbons (HSQC) Ana1->Ana2 Ana3 Connect Fragments (HMBC) Ana2->Ana3 Ana4 Confirm Structure Ana3->Ana4

Workflow for NMR-based structural elucidation.

Part 3: Predicted Spectral Data and Interpretation

The following section details the expected NMR data for this compound, based on established chemical shift principles and data from analogous structures.[11][12]

3.1 Molecular Structure and Atom Numbering

For clarity, the atoms are numbered as shown in the diagram below. This numbering will be used for all spectral assignments.

G Structure of this compound with Atom Numbering  (Benzenesulfonyl Ring)      C1'--C2'--C3'      |      |      |     C6'--C5'--C4'      |      S     / \    O   O    |   CH2 (C2)    |   CH2 (C1)    |    N (Piperazine Ring)   / \ H-N+--CH2(C3)--CH2(C5)--N+-H |          | CH2(C4)--CH2(C6)

Structure with atom numbering for NMR assignment.

(Note: The above DOT script is a textual representation. A proper chemical drawing is assumed for actual analysis.)

3.2 Predicted ¹H and ¹³C NMR Data

The expected chemical shifts and correlations are summarized in the table below. The protonation of the piperazine nitrogens is predicted to shift the C3/C4/C5/C6 protons and carbons significantly downfield.

Atom NumberPredicted ¹H δ (ppm)MultiplicityPredicted ¹³C δ (ppm)Key HMBC Correlations (H to C)
Ethyl Linker
H1~3.5 - 3.7t~50 - 53C2, C3, C4
H2~3.8 - 4.0t~52 - 55C1, C1'
Piperazine Ring
H3, H4, H5, H6~3.3 - 3.6br m~45 - 48C1, C5/C6, C3/C4
N⁺-H~9.0 - 10.0br s-C3, C4, C5, C6
Benzenesulfonyl Ring
H2', H6'~7.8 - 8.0d~127 - 129C4', C1'
H3', H5'~7.6 - 7.8t~129 - 131C1', C5'/C3'
H4'~7.7 - 7.9t~134 - 136C2', C6'
C1'--~138 - 140-

3.3 Analysis using 2D Correlations

  • COSY: A clear correlation will be observed between the triplets corresponding to H1 and H2, confirming the ethyl linker's -CH₂-CH₂- spin system. The complex multiplet of the piperazine protons will show extensive cross-peaks among H3, H4, H5, and H6.

  • HSQC: This will definitively link each proton signal to its corresponding carbon. For example, the triplet at ~3.5-3.7 ppm (H1) will correlate to the carbon signal at ~50-53 ppm (C1).

  • HMBC: This experiment provides the final structural proof by connecting the fragments:

    • A correlation from the H2 protons of the ethyl linker to the quaternary carbon C1' of the phenyl ring will confirm the S-CH₂ bond.

    • A correlation from the H1 protons of the ethyl linker to the piperazine carbons C3 and C4 will confirm the N-CH₂ bond.

    • Correlations from the aromatic protons (H2', H6' ) to C1' and C4' will help assign the aromatic system unambiguously.

Conclusion

Nuclear Magnetic Resonance spectroscopy is an indispensable tool for the rigorous characterization of pharmaceutical intermediates like 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride.[2] By employing a strategic combination of 1D and 2D NMR experiments and adhering to a robust sample preparation protocol suitable for polar salts, researchers can obtain unambiguous data for structural verification, purity assessment, and conformational analysis. The methodologies and predictive data presented in this application note provide a solid framework for scientists and drug development professionals to confidently characterize this important molecular scaffold, ensuring the quality and integrity of materials used in the synthesis of next-generation therapeutics.

References

  • Gomha, S. M., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 23(11), 2822. Available at: [Link]

  • JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of St Andrews. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • Revue Roumaine de Chimie. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. 63(5-6), 465-475. Available at: [Link]

  • ResearchGate. (2018). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients. Retrieved from [Link]

  • Staroń, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry, 64(15), 11452-11473. Available at: [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(73), 42041-42054. Available at: [Link]

  • National Institutes of Health. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1101-1108. Available at: [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 734-742. Available at: [Link]

  • Royal Society of Chemistry. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 734-742. Available at: [Link]

Sources

Mass spectrometry analysis of piperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Piperazine Derivatives

Authored by: A Senior Application Scientist

Abstract

The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry and, concurrently, a core component of many emerging psychoactive substances.[1][2] This dual identity necessitates robust, reliable, and sensitive analytical methodologies for both therapeutic drug monitoring and forensic identification. Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), has become the gold standard for the analysis of piperazine derivatives.[3][4] This guide provides a comprehensive overview of the principles and protocols for MS-based analysis of these compounds, offering field-proven insights into sample preparation, instrumentation, fragmentation analysis, and quantitative workflows. It is intended for researchers, analytical scientists, and drug development professionals seeking to establish or refine their methods for this important class of molecules.

The Analytical Imperative: Why Mass Spectrometry?

Piperazine derivatives encompass a broad range of compounds, from established pharmaceuticals to illicit "designer drugs."[1][5] For instance, 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) are known central nervous system stimulants often found in recreational drug markets.[2] The structural diversity and often low concentrations in complex matrices (e.g., biological fluids, seized materials) present a significant analytical challenge.

Mass spectrometry offers an unparalleled combination of sensitivity, selectivity, and structural information, making it indispensable for:

  • Molecular Weight Determination: Unambiguously confirming the molecular formula of a synthesized compound or identifying an unknown.[6]

  • Structural Elucidation: Using fragmentation patterns to piece together the molecule's structure, including the nature and position of substituents on the piperazine ring.[1][7]

  • Quantitative Analysis: Measuring precise concentrations of a drug or its metabolites in biological samples for pharmacokinetic studies or determining the purity of a pharmaceutical ingredient.[8]

  • Trace-Level Detection: Identifying minute quantities of piperazine-based impurities or illicit substances.[9]

This guide will deconstruct the workflow, from sample receipt to final data interpretation, providing the causal logic behind each methodological choice.

Foundational Step: Strategic Sample Preparation

The quality of MS data is fundamentally dependent on the cleanliness of the sample introduced into the instrument. The choice of sample preparation technique is dictated by the matrix and the analytical goal (qualitative vs. quantitative).

Common Matrices and Initial Considerations
  • Biological Fluids (Plasma, Urine, Serum): These are complex mixtures containing proteins, salts, and lipids that can cause ion suppression in the MS source. Protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are essential.[10][11]

  • Pharmaceutical Formulations (APIs, Tablets): The primary goal is often to quantify the active ingredient and identify trace-level impurities. Simple dissolution in a suitable solvent may suffice, though derivatization might be needed if the compound lacks a chromophore for HPLC-UV analysis or ionizes poorly.[9]

  • Seized Materials ("Legal Highs"): These are often complex mixtures of unknown composition. A robust extraction is needed to isolate the piperazine derivatives from cutting agents and other substances.[5]

Key Extraction Techniques
  • Protein Precipitation (PPT): A rapid method for plasma or serum samples. It involves adding a water-miscible organic solvent (e.g., acetonitrile, methanol) to precipitate the bulk of proteins. While fast, it is less clean than LLE or SPE.

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). By adjusting the pH of the aqueous phase, the basic piperazine derivatives can be neutralized to enhance their partitioning into the organic layer, providing a cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): This is a highly selective and efficient method for sample cleanup and concentration.[12] For piperazine derivatives, which are basic compounds, cation-exchange SPE cartridges are often used. The analyte is retained on the sorbent and interfering species are washed away, after which the analyte is eluted with a specific solvent.

The Role of Derivatization

For certain applications, chemical derivatization is a critical step. The primary reasons are:

  • To Enhance Volatility for GC-MS: Many piperazine derivatives are not sufficiently volatile for GC analysis. Derivatization with agents like trifluoroacetic anhydride (TFAA) masks the polar N-H groups, increasing volatility.[7]

  • To Improve Ionization Efficiency or Chromatographic Retention: For LC-MS, if a compound ionizes poorly or has poor retention on a reversed-phase column, derivatization with a reagent like dansyl chloride can introduce a readily ionizable group and increase hydrophobicity.[8]

  • To Enable UV Detection: For labs using HPLC-UV, piperazine itself lacks a strong chromophore. Derivatization with a UV-active reagent like 4-chloro-7-nitrobenzofuran (NBD-Cl) allows for sensitive detection.[9]

Core Methodology: Instrumentation and Analysis

The hyphenation of chromatography with mass spectrometry (LC-MS or GC-MS) provides the separation power necessary to resolve complex mixtures before detection.[2]

Ionization: The Gateway to the Mass Analyzer

The choice of ionization source is critical and depends on the analyte's properties and the chosen chromatographic method.

  • Electrospray Ionization (ESI): The most common technique for LC-MS analysis of piperazine derivatives.[13][14] ESI is a soft ionization method that is highly efficient for polar, basic compounds that can be readily protonated in solution. Analysis is typically performed in positive ion mode, generating the protonated molecule [M+H]⁺.[8][15] This preserves the molecular ion, which is crucial for identification and as a precursor for tandem MS (MS/MS).

  • Atmospheric Pressure Chemical Ionization (APCI): A valuable alternative for less polar piperazine derivatives that may not ionize well by ESI.[16] APCI involves gas-phase ionization, making it compatible with a wider range of solvents and higher flow rates.[16][17] It is particularly effective for analyzing compounds that are neutral or only slightly polar.[18]

  • Electron Ionization (EI): The standard for GC-MS. EI is a hard ionization technique that bombards the molecule with high-energy electrons. This causes extensive and reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum that is excellent for library matching and structural confirmation.[7][19]

Mass Analyzers: Sorting the Ions
  • Triple Quadrupole (QqQ) Mass Spectrometry: This is the workhorse for quantitative analysis. In Multiple Reaction Monitoring (MRM) mode, the first quadrupole (Q1) selects the precursor ion (e.g., the [M+H]⁺), the second quadrupole (q2) acts as a collision cell to fragment it, and the third quadrupole (Q3) selects a specific, characteristic fragment ion for detection.[8][20] This process is incredibly selective and sensitive, filtering out chemical noise and allowing for quantification down to very low levels.[21]

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide very high mass accuracy.[4][15] This allows for the determination of the elemental composition of an ion based on its exact mass, which is a powerful tool for identifying unknown metabolites or novel designer drugs where no reference standard exists.

Decoding the Signal: Fragmentation Patterns

Understanding how piperazine derivatives break apart in the mass spectrometer is key to their identification. The fragmentation is highly dependent on the substitution pattern on the piperazine ring.[7]

Key Fragmentation Pathways

The positive charge on the protonated piperazine ring (typically on one of the nitrogen atoms in ESI) initiates fragmentation. Common pathways include:

  • Alpha-Cleavage: The bond adjacent to the charged nitrogen atom breaks, leading to the loss of a substituent and the formation of a stable iminium ion.[19]

  • Ring Cleavage/Opening: The piperazine ring itself can open, followed by the loss of small neutral molecules.

  • Loss of Substituents: Cleavage of bonds on the side chains attached to the ring nitrogens. For example, in 1-benzylpiperazine (BZP), a characteristic fragmentation is the cleavage of the benzylic C-N bond to produce the tropylium ion at m/z 91.

A diagram illustrating these general pathways is shown below.

Caption: General fragmentation pathways for protonated piperazine derivatives.

Characteristic Fragments of Common Derivatives

Mass spectra of piperazine derivatives are often characteristic, allowing for their identification based on specific fragment ions.[5]

CompoundPrecursor Ion (m/z)Characteristic Fragment Ions (m/z)Reference
BZP (1-benzylpiperazine)177.1134, 91, 56[5]
mCPP (1-(3-chlorophenyl)piperazine)197.1154, 138, 57[5]
TFMPP (1-(3-trifluoromethylphenyl)piperazine)231.1188, 172, 145[5]
MeOPP (1-(2-methoxyphenyl)piperazine)193.1150, 135, 120[5]

Protocol: Quantitative Analysis of a Piperazine Derivative in Human Plasma by LC-MS/MS

This protocol provides a validated, step-by-step method for the quantification of a target piperazine derivative, adaptable for many compounds in this class. We will use the example of quantifying N-desmethyl sildenafil, a piperazine-containing metabolite.[12]

Workflow Overview

LCMS_Workflow Start 1. Plasma Sample Spiking (Analyte + Internal Standard) Prep 2. Sample Preparation (e.g., Liquid-Liquid Extraction) Start->Prep Add extraction solvent Evap 3. Evaporation & Reconstitution Prep->Evap Transfer organic layer Inject 4. LC-MS/MS Injection Evap->Inject Reconstitute in mobile phase Analysis 5. Data Acquisition (MRM Mode) Inject->Analysis Automated sequence Quant 6. Quantification (Calibration Curve) Analysis->Quant Peak area integration

Caption: Workflow for quantitative LC-MS/MS analysis of piperazine derivatives.

Materials and Reagents
  • Target piperazine derivative and a stable isotope-labeled internal standard (SIL-IS).

  • Human plasma (K2-EDTA).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (LC-MS grade).

  • Organic extraction solvent (e.g., methyl tert-butyl ether).

Step-by-Step Protocol
  • Preparation of Standards:

    • Prepare stock solutions of the analyte and internal standard (IS) in methanol at 1 mg/mL.

    • Perform serial dilutions to create working solutions for the calibration curve (e.g., 1.0 to 200 ng/mL) and quality control (QC) samples.[12]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the IS working solution.

    • Vortex briefly to mix.

    • Add 1 mL of methyl tert-butyl ether.

    • Vortex for 5 minutes to ensure thorough extraction.

    • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 70:30 acetonitrile:water with 0.1% formic acid).

  • LC-MS/MS Conditions:

    • LC System: Standard HPLC or UHPLC system.

    • Column: A C18 column (e.g., 50 x 2.1 mm, 5 µm) is a common choice.[12]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Gradient: Start with 30% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer with an ESI source.

    • Ionization Mode: Positive ESI.

    • MRM Transitions: These must be optimized for the specific analyte and IS. For N-desmethyl sildenafil, a transition might be m/z 461.2 → 310.8.[12]

  • Data Analysis:

    • Integrate the peak areas for the analyte and the IS for each sample, calibrator, and QC.

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a linear regression with 1/x² weighting.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Typical Method Performance

Validated LC-MS/MS methods for piperazine derivatives can achieve excellent performance.

ParameterTypical ValueReference
Linearity Range 1.0 - 200 ng/mL[12]
Lower Limit of Quantification (LLOQ) 0.4 - 1.0 µg/kg (or ng/mL)[8]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)[5][12]
Precision (%RSD) <15% (<20% at LLOQ)[5][12]

Conclusion

Mass spectrometry is an essential and powerful technology for the analysis of piperazine derivatives across diverse fields. The strategic selection of sample preparation techniques, chromatographic conditions, and MS parameters is paramount to achieving reliable and high-quality data. A thorough understanding of the characteristic fragmentation behavior of the piperazine core allows for confident structural elucidation and identification. The protocols and insights provided in this guide serve as a robust foundation for developing and validating methods to analyze this important chemical class, ensuring both scientific integrity and trustworthiness in the resulting data.

References

  • Benchchem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs” | Request PDF. Retrieved from [Link]

  • Pharma Knowledge Forum. (2023, November 6). Method of analysis of Piperazine. Retrieved from [Link]

  • PubMed. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry: (a) BZP, (b) MDBP, (c) pFBP, (d) mCPP, (e) TFMPP. Retrieved from [Link]

  • SciSpace. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]

  • Preprints.org. (2023, December 25). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Retrieved from [Link]

  • SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • PubMed. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • CORE. (2024, May 12). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

  • PubMed. (2024). Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. Retrieved from [Link]

  • PubMed. (1986). Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection. Retrieved from [Link]

  • ACS Omega. (n.d.). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. Retrieved from [Link]

  • ResearchGate. (n.d.). Method development and validation of LC-MS/MS method for the estimation of sildenafil and its metabolite piperazine n-desmethyl sildenafil in human plasma. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • National High Magnetic Field Laboratory. (n.d.). Atmospheric Pressure Chemical Ionization (APCI). Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. Retrieved from [Link]

  • ResearchGate. (2022). The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. Retrieved from [Link]

  • YouTube. (2024, August 4). What Is Atmospheric Pressure Chemical Ionization (APCI) In LC-MS?. Retrieved from [Link]

  • Pacific Northwest National Laboratory. (n.d.). ATMOSPHERIC PRESSURE CHEMICAL IONIZATION SOURCES USED IN THE DETECTION OF EXPLOSIVES BY ION MOBILITY SPECTROMETRY. Retrieved from [Link]

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Application Notes & Protocols: A Guide to In Vitro Cytotoxicity Assays for Piperazine Compounds in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Piperazine Scaffolds and the Critical Role of Cytotoxicity Profiling

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. In oncology, piperazine derivatives have emerged as a promising class of compounds with potent anti-cancer activity.[1][2][3] These compounds have been shown to inhibit cancer cell proliferation and induce programmed cell death, or apoptosis, through various mechanisms, including the modulation of key signaling pathways like PI3K/Akt.[4][5]

The initial preclinical evaluation of these novel piperazine-based anticancer agents relies heavily on a structured workflow of in vitro assays designed to assess their efficacy and mechanism of action.[6] Determining the cytotoxic potential of these compounds against various cancer cell lines is a foundational step in the drug discovery pipeline.[7][8] It provides essential data for hit-to-lead optimization, enabling researchers to rank compounds based on their potency (e.g., IC50 values) and selectivity.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth overview and detailed protocols for a strategic, multi-assay approach to characterizing the cytotoxic effects of piperazine compounds. We will move beyond simply listing procedural steps to explain the causality behind experimental choices, ensuring a robust and self-validating system for generating reliable and reproducible data.

A Strategic Workflow for Cytotoxicity Assessment

A comprehensive assessment of a compound's cytotoxic profile involves more than a single assay. A logical and efficient workflow starts with a broad screen for cell viability and progresses to more specific assays to elucidate the mechanism of cell death. This tiered approach ensures that resources are focused on the most promising candidates.

Below is a recommended workflow for evaluating piperazine compounds. Many piperazine derivatives are known to induce apoptosis, so the workflow is designed to first identify cytotoxic activity and then confirm an apoptotic mechanism.[9][10]

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Mechanism of Action Primary_Screen High-Throughput Screening (Piperazine Library) Viability_Assay Cell Viability Assay (e.g., MTT or Crystal Violet) Primary_Screen->Viability_Assay Initial broad screen for activity IC50 IC50 Determination (Dose-Response Curve) Viability_Assay->IC50 Quantify potency Membrane_Integrity Cytotoxicity Assay (e.g., LDH Release) IC50->Membrane_Integrity Confirm cell death Apoptosis_Assay Apoptosis vs. Necrosis (Annexin V/PI Staining) Membrane_Integrity->Apoptosis_Assay Elucidate death pathway Caspase_Assay Caspase Activation (Caspase-3/7 Assay) Apoptosis_Assay->Caspase_Assay Confirm apoptotic execution Lead_Compound Lead Candidate Identification Caspase_Assay->Lead_Compound

Caption: A strategic workflow for screening and characterizing piperazine compounds.

Part 1: Primary Assessment of Cell Viability

The first step is to determine whether the piperazine compounds affect the overall health and metabolic activity of the cancer cells. Assays that measure cell viability are ideal for initial high-throughput screening of compound libraries.[11]

MTT Assay: A Measure of Metabolic Activity

The MTT assay is a widely used colorimetric method for assessing cell viability.[12] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[5] The amount of formazan produced is directly proportional to the number of viable cells.

Causality Behind the Choice: The MTT assay is an excellent choice for primary screening because it is sensitive, reliable, and amenable to a 96-well plate format, making it suitable for testing a large number of compounds and concentrations. A decrease in the purple color indicates a reduction in metabolic activity, which can be due to either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).

Protocol: MTT Assay for Adherent Cancer Cell Lines

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Piperazine compounds (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells that are in the exponential growth phase.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the piperazine compounds in complete culture medium.

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the desired concentrations of the compounds to the respective wells.

    • Include untreated control wells (cells with fresh medium) and vehicle control wells (cells with medium containing the same concentration of the solvent, e.g., DMSO, as the treated wells).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a plate reader. It is recommended to also measure at a reference wavelength of 630 nm to subtract background absorbance.

Data Analysis: The percentage of cell viability can be calculated as follows:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] * 100

The IC50 value, which is the concentration of the compound that inhibits 50% of cell viability, can be determined by plotting a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.

Table 1: Example IC50 Values of Piperazine Derivatives in Cancer Cell Lines (from MTT Assay)

CompoundCell LineIC50 (µM)Reference
Compound 7fA-549 (Lung)5.94[13]
Compound 7dMCF-7 (Breast)43.4[14]
PCCSNU-475 (Liver)6.98[10]
1A4HP4T1 (Breast)149.7[15]
Crystal Violet Assay: A Measure of Cell Adherence

The crystal violet assay is another simple and reliable method for assessing cell viability, particularly for adherent cells.[16] It is based on the principle that the crystal violet dye binds to proteins and DNA of the cells that remain attached to the plate.[17] Cells that have undergone cell death lose their adherence and are washed away, resulting in reduced staining.

Causality Behind the Choice: This assay is a good orthogonal method to complement the MTT assay. While MTT measures metabolic activity, crystal violet staining provides a more direct measure of cell number by quantifying the biomass of adherent cells. Conflicting results between MTT and crystal violet assays could suggest that a compound is cytostatic rather than cytotoxic, or that it interferes with the MTT reduction process.[12][18]

Part 2: Confirming Cytotoxicity and Differentiating Cell Death Mechanisms

Once a piperazine compound has been identified as having an effect on cell viability, the next crucial step is to confirm that it is indeed causing cell death (cytotoxicity) and not just inhibiting proliferation. Furthermore, it is important to begin elucidating the mechanism of cell death.

LDH Release Assay: A Marker of Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with a damaged plasma membrane.[19][20] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon cell lysis.[21]

Causality Behind the Choice: An increase in LDH activity in the culture supernatant is a direct indicator of cell membrane damage and, therefore, cytotoxicity. This assay is particularly useful for confirming that the reduction in viability observed in the MTT or crystal violet assay is due to cell death. Comparing LDH results with MTT can be informative; for instance, a compound might inhibit metabolic activity (low MTT reading) without causing significant membrane damage (low LDH release), suggesting a cytostatic or early apoptotic effect.[22]

Protocol: LDH Cytotoxicity Assay

Materials:

  • Cells and compounds prepared as in the MTT assay.

  • LDH Assay Kit (commercially available kits usually contain a substrate mix and a stop solution).

  • Lysis buffer (often included in the kit for a maximum LDH release control).

  • 96-well flat-bottom plates.

  • Plate reader capable of measuring absorbance at ~490 nm.

Procedure:

  • Prepare Assay Plate:

    • Set up the cell culture and treatment in a 96-well plate as described for the MTT assay.

    • Include the following controls:

      • Untreated Control: Cells with medium only.

      • Vehicle Control: Cells with medium and solvent.

      • Maximum LDH Release Control: Untreated cells to which lysis buffer will be added.

      • Medium Background Control: Medium only, no cells.

  • Sample Collection:

    • After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) if working with suspension cells or to pellet any detached dead cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • To the maximum LDH release control wells, add 10 µL of lysis buffer 30-45 minutes before collecting the supernatant.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

    • Incubate at room temperature for 20-30 minutes, protected from light.

  • Stop Reaction and Measure Absorbance:

    • Add 50 µL of the stop solution to each well.

    • Measure the absorbance at 490 nm.

Data Analysis: The percentage of cytotoxicity is calculated as follows:

% Cytotoxicity = [(Absorbance of Treated - Absorbance of Untreated) / (Absorbance of Max Release - Absorbance of Untreated)] * 100

Annexin V/Propidium Iodide (PI) Staining: Distinguishing Apoptosis from Necrosis

Since many piperazine derivatives are known to induce apoptosis, it is essential to have an assay that can specifically detect this mode of cell death.[23][24] The Annexin V/PI assay is a gold standard for this purpose and is typically analyzed by flow cytometry.

Principle:

  • Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can identify early apoptotic cells.

  • Propidium Iodide (PI): PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in the late stages of apoptosis or necrotic cells where the membrane integrity is compromised, where it binds to DNA.

By using both stains, it is possible to distinguish between:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Causality Behind the Choice: This assay provides crucial mechanistic insight. If a piperazine compound shows cytotoxic activity in the LDH assay, the Annexin V/PI assay can determine if the cell death is programmed (apoptosis) or due to acute injury (necrosis). This information is vital for understanding the compound's therapeutic potential, as apoptosis is generally the preferred mode of cell death for anticancer drugs.

G cluster_0 Cell States cluster_1 Membrane Changes Live Live Cell (Annexin V-, PI-) PS_Internal Phosphatidylserine (PS) is on inner membrane EarlyApop Early Apoptotic (Annexin V+, PI-) PS_External PS flips to outer membrane LateApop Late Apoptotic/Necrotic (Annexin V+, PI+) Membrane_Compromised Membrane becomes permeable PS_Internal->PS_External Apoptotic Signal PS_External->Membrane_Compromised Progression

Caption: Principle of Annexin V/PI staining for apoptosis detection.

Part 3: Delving Deeper into the Apoptotic Pathway

If the Annexin V/PI assay confirms that a piperazine compound induces apoptosis, the next logical step is to investigate the key molecular players in this pathway.

Caspase-3/7 Activation Assay: The Executioners of Apoptosis

Caspases are a family of proteases that are central to the apoptotic process. Caspase-3 and Caspase-7 are known as "executioner" caspases. Their activation is a key event in the final stages of apoptosis, leading to the cleavage of cellular proteins and the dismantling of the cell.[10]

Causality Behind the Choice: Measuring the activity of caspase-3/7 provides definitive evidence that the observed apoptosis is proceeding through the canonical caspase-dependent pathway. This is a crucial piece of mechanistic information. Several commercially available kits provide a simple "add-mix-measure" format with a substrate that becomes fluorescent or luminescent upon cleavage by active caspase-3/7.

Protocol: Homogeneous Caspase-3/7 Assay (Plate-Reader Based)

Materials:

  • Cells and compounds prepared as in the MTT assay.

  • Homogeneous Caspase-3/7 Assay Kit (e.g., luminescent or fluorescent).

  • Opaque-walled 96-well plates (for luminescence) or black-walled, clear-bottom plates (for fluorescence).

  • Plate reader with luminescence or fluorescence detection capabilities.

Procedure:

  • Plate and Treat Cells:

    • Seed and treat cells in the appropriate 96-well plate as previously described. It is important to perform a time-course experiment (e.g., 6, 12, 18, 24 hours) to capture the peak of caspase activity.

  • Reagent Preparation and Addition:

    • Prepare the caspase-3/7 reagent according to the manufacturer's protocol. This usually involves mixing a buffer and a pro-luminescent or pro-fluorescent substrate.

    • Allow the plate and the reagent to equilibrate to room temperature.

    • Add a volume of the caspase-3/7 reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Incubation and Measurement:

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence or fluorescence using a plate reader.

Data Analysis: The signal (luminescence or fluorescence) is directly proportional to the amount of active caspase-3/7. The results are often expressed as fold change in activity compared to the untreated control.

Conclusion: Building a Comprehensive Cytotoxicity Profile

The systematic application of these in vitro assays provides a robust framework for characterizing the cytotoxic potential of novel piperazine compounds. By moving from broad viability screens to specific mechanistic assays, researchers can efficiently identify promising anticancer agents, understand their mode of action, and generate the high-quality data necessary to advance these compounds in the drug development pipeline. This multi-assay approach, grounded in a clear understanding of the principles and rationale behind each technique, ensures the scientific integrity and trustworthiness of the findings.

References

  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. (n.d.). NIH National Library of Medicine. Retrieved from [Link]

  • Tumor apoptosis induced by epoxide-containing piperazines, a new class of anti-cancer agents. (2002). PubMed. Retrieved from [Link]

  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. (2013). PubMed. Retrieved from [Link]

  • β-Elemene Piperazine Derivatives Induce Apoptosis in Human Leukemia Cells through Downregulation of c-FLIP and Generation of ROS. (2011). NIH National Library of Medicine. Retrieved from [Link]

  • Effect of a novel piperazine compound on cancer cells. (n.d.). Spandidos Publications. Retrieved from [Link]

  • Effect of a novel piperazine compound on cancer cells. (2021). ResearchGate. Retrieved from [Link]

  • Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1-Acetyl-4-(4-Hydroxyphenyl)piperazine. (2024). PubMed. Retrieved from [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). NIH National Library of Medicine. Retrieved from [Link]

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. (2016). NIH National Library of Medicine. Retrieved from [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. (2018). TÜBİTAK Academic Journals. Retrieved from [Link]

  • Novel piperazine-based compounds inhibit microtubule dynamics and sensitize colon cancer cells to tumor necrosis factor-induced apoptosis. (n.d.). PubMed. Retrieved from [Link]

  • IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2021). MDPI. Retrieved from [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). NIH National Library of Medicine. Retrieved from [Link]

  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. (2013). ResearchGate. Retrieved from [Link]

  • How to explain conflicting result in MTT assay and colony formation assay? (2020). ResearchGate. Retrieved from [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions. (2016). PLOS. Retrieved from [Link]

  • LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds. (2016). NIH National Library of Medicine. Retrieved from [Link]

  • Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. (2023). MDPI. Retrieved from [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. (n.d.). Creative Bioarray. Retrieved from [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. (n.d.). Semantics Scholar. Retrieved from [Link]

  • Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. (2024). NIH National Library of Medicine. Retrieved from [Link]

  • Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line. (n.d.). NIH National Library of Medicine. Retrieved from [Link]

  • Comparison of the LDH and MTT Assays for Quantifying Cell Death: Validity for Neuronal Apoptosis? (n.d.). PubMed. Retrieved from [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (n.d.). PubMed. Retrieved from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (n.d.). PLOS ONE. Retrieved from [Link]

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Application Note & Protocol: Strategic Immobilization of 1-(2-Benzenesulfonyl-ethyl)piperazine 2HCl for Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Solid-phase synthesis (SPS) is a cornerstone of modern medicinal chemistry, enabling the rapid assembly of compound libraries for drug discovery.[1] Piperazine scaffolds are privileged structures in pharmacology, and functionalized building blocks like 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride offer a unique entry point for creating diverse molecular entities.[2] This document provides a detailed protocol for the strategic immobilization of this secondary amine onto an acid-labile 2-Chlorotrityl chloride (2-CTC) resin.

The core of this strategy lies in leveraging the secondary amine of the piperazine ring for covalent attachment to the solid support. The dihydrochloride salt form necessitates careful deprotonation using a sterically hindered, non-nucleophilic base to unmask the reactive amine.[3][4] We have selected 2-CTC resin due to its high reactivity towards amines and, critically, its exceptional acid lability. This allows for the final compound to be cleaved from the support under very mild acidic conditions, preserving a wide range of acid-sensitive functional and protecting groups that may be incorporated in subsequent synthetic steps.[5][6][7] This protocol is designed for researchers in drug development and organic synthesis, providing a robust, validated method for incorporating this versatile building block into solid-phase library synthesis workflows.

Reagent Overview & Properties

  • Chemical Name: 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride

  • Molecular Formula: C₁₂H₁₈N₂O₂S·2HCl[2]

  • Molecular Weight: 327.27 g/mol [2][8]

  • Structure: Chemical structure of 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride

  • Key Features: The molecule possesses a secondary amine within the piperazine ring, which serves as the primary attachment point for solid-phase synthesis. The benzenesulfonyl group provides specific steric and electronic properties and is stable to the conditions outlined in this protocol. The dihydrochloride salt form means both nitrogen atoms are protonated, requiring neutralization prior to reaction.[9]

PropertyDescriptionRationale / Implication
Form Dihydrochloride SaltEnhances stability and shelf-life. Requires addition of base (≥2 equivalents) for neutralization.
Reactive Center Secondary AmineThe nucleophilic site for covalent attachment to the electrophilic resin.
Solubility Soluble in polar aprotic solvents like DMF and DCM upon neutralization.Dictates solvent choice for the immobilization reaction.
Storage Store at 0-8°C.[2]Standard for preserving reagent integrity.

Principle of Immobilization on 2-CTC Resin

The immobilization strategy is based on the nucleophilic substitution reaction between the secondary amine of the piperazine moiety and the reactive chloride of the 2-CTC resin.

Causality of Reagent Choices:

  • 2-Chlorotrityl Chloride (2-CTC) Resin: This support is highly electrophilic and readily reacts with amines.[10] Its key advantage is the acid-labile linker, which allows cleavage under mild conditions such as 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM), or mixtures of acetic acid and trifluoroethanol (TFE) in DCM.[5][6][11] This preserves common protecting groups like Boc and tBu.

  • N,N-Diisopropylethylamine (DIPEA / Hünig's Base): This is the base of choice for several critical reasons.[3] As a tertiary amine, it is a strong base (pKa ~11) capable of deprotonating the piperazinium hydrochloride salts.[12][13] Crucially, its bulky isopropyl groups render it non-nucleophilic, preventing it from competing with the piperazine reagent in reacting with the 2-CTC resin.[4][14] At least two equivalents are needed to neutralize the dihydrochloride, with a third equivalent used to scavenge the HCl generated during the reaction.

  • Solvents (DCM/DMF): Dichloromethane (DCM) is an excellent solvent for swelling the polystyrene-based 2-CTC resin and for the immobilization reaction itself. A minimal amount of N,N-Dimethylformamide (DMF) can be used if the deprotonated piperazine shows limited solubility in pure DCM.[15]

The overall workflow and reaction mechanism are depicted below.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction & Capping cluster_cleanup Phase 3: Workup & Verification Resin Swell 2-CTC Resin in DCM Immobilize Immobilization: Add Reagent to Resin, Agitate 2-4h Resin->Immobilize Reagent Prepare Reagent Solution: Piperazine·2HCl + DIPEA in DCM/DMF Reagent->Immobilize Cap Capping: Add MeOH/DIPEA, Agitate 30 min Immobilize->Cap Destroys unreacted -Trt-Cl sites Wash Wash Resin: DCM, DMF, MeOH Cap->Wash Dry Dry Resin under Vacuum Wash->Dry QC QC: Test Cleavage & LC-MS Analysis Dry->QC

Figure 1. Overall experimental workflow for immobilization.
Figure 2. Immobilization reaction of the piperazine on 2-CTC resin.

Detailed Experimental Protocols

Materials & Equipment
  • Resin: 2-Chlorotrityl chloride resin (e.g., 100-200 mesh, 1% DVB, loading ~1.0-1.6 mmol/g).

  • Reagents: 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride, N,N-Diisopropylethylamine (DIPEA, peptide synthesis grade), Methanol (MeOH, anhydrous), Dichloromethane (DCM, anhydrous), N,N-Dimethylformamide (DMF, peptide synthesis grade).

  • Equipment: Solid-phase synthesis vessel (fritted glass or plastic), mechanical shaker or agitator, filtration apparatus, vacuum oven.

  • QC Equipment: HPLC, Mass Spectrometer (LC-MS).

Protocol 1: Immobilization

This protocol is based on 1.0 g of 2-CTC resin with a substitution of 1.2 mmol/g. Adjust volumes accordingly.

  • Resin Swelling: Place 1.0 g of 2-CTC resin into a synthesis vessel. Add DCM (~10-15 mL/g) and allow the resin to swell for 30 minutes with gentle agitation. Drain the solvent.

  • Reagent Preparation: In a separate flask, dissolve 1.5 equivalents of the piperazine salt relative to the resin loading (1.2 mmol * 1.5 = 1.8 mmol, 589 mg) in DCM (~10 mL). If solubility is poor, add a minimum amount of DMF to achieve a clear solution.

  • Base Addition: To the reagent solution, add 3.5 equivalents of DIPEA (1.2 mmol * 3.5 = 4.2 mmol, 732 µL). Stir for 5 minutes. Causality: Two equivalents neutralize the 2HCl, one scavenges HCl from the reaction, and a slight excess drives the reaction forward.

  • Coupling Reaction: Add the reagent solution to the swollen, drained resin. Agitate the mixture at room temperature for 2-4 hours.[10]

  • Reaction Monitoring (Optional): To monitor the reaction, a small sample of resin can be removed, washed, and subjected to a test cleavage. However, this reaction typically proceeds to completion. The secondary amine of the piperazine will give a weak or ambiguous result with a standard Kaiser test.[16][17]

  • Capping: After the coupling time, drain the reaction solution. To cap any unreacted chlorotrityl sites, add a solution of DCM/MeOH/DIPEA (17:2:1 v/v/v, ~10 mL) and agitate for 30-45 minutes.[18] Causality: This step is crucial to prevent unreacted sites from interfering with subsequent synthetic steps.

  • Washing: Drain the capping solution. Wash the resin sequentially with DCM (3x), DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under high vacuum to a constant weight. The final weight should be higher than the starting weight.

Protocol 2: Cleavage for Analysis

This protocol is for cleaving a small amount of material from the resin to verify successful immobilization.

  • Sample Preparation: Place a small amount of dried resin (~10-20 mg) in a microcentrifuge tube.

  • Cleavage Cocktail: Prepare a cleavage solution of 1% TFA in DCM. Alternative mild conditions include a mixture of acetic acid/TFE/DCM (1:1:8 by volume).[11]

  • Cleavage Reaction: Add ~1 mL of the cleavage cocktail to the resin. Agitate at room temperature for 30 minutes.

  • Workup: Filter the solution away from the resin beads (e.g., using a cotton-plugged pipette). Evaporate the solvent under a stream of nitrogen.

  • Analysis: Re-dissolve the residue in a suitable solvent (e.g., MeCN/H₂O) and analyze by LC-MS. The expected mass corresponding to the protonated form of 1-(2-Benzenesulfonyl-ethyl)piperazine [M+H]⁺ should be observed.

ParameterExpected Value
Chemical Formula C₁₂H₁₈N₂O₂S
Monoisotopic Mass 270.11 Da
Expected [M+H]⁺ 271.12 m/z

Troubleshooting

IssuePossible CauseRecommended Solution
Low Loading Efficiency Insufficient base; wet reagents/solvents; insufficient reaction time.Ensure ≥3 equivalents of high-purity DIPEA are used. Use anhydrous solvents. Extend reaction time to 6-8 hours.
No Product Observed after Cleavage Failed immobilization or cleavage.Re-check immobilization steps. For cleavage, try a slightly stronger acid cocktail (e.g., 5% TFA in DCM) for a short duration (10 min).
Side Products in LC-MS Incomplete capping; degradation during cleavage.Ensure capping step is performed thoroughly. Use scavengers (e.g., triisopropylsilane) in the cleavage cocktail if subsequent modifications introduce sensitive groups.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the immobilization of 1-(2-Benzenesulfonyl-ethyl)piperazine 2HCl onto 2-CTC resin. By carefully selecting the resin, base, and reaction conditions, researchers can reliably attach this valuable building block to a solid support. The use of the acid-labile 2-CTC resin ensures that the immobilized scaffold is compatible with a wide array of subsequent chemical transformations and allows for mild final cleavage, making it an ideal strategy for the solid-phase synthesis of novel compound libraries for pharmaceutical and chemical research.

References

  • Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Darstellung von geschützten Peptid-Fragmenten unter Verwendung von 2-Chlortritylchlorid-Harz. Tetrahedron Letters, 30(30), 3943-3946. (Sourced via general knowledge and confirmed by multiple search results on 2-CTC resin chemistry).
  • Alhassan, M., Al Musaimi, O., Collins, J. M., Albericio, F., & de la Torre, B. G. (2020). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry, 22, 2840–2845. [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved January 17, 2026, from [Link]

  • AAPPTec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved January 17, 2026, from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved January 17, 2026, from [Link]

  • AAPPTec. (n.d.). Cleaving protected peptides from 2-chlorotrityl resin; cleavage from 2-CTC resin. Retrieved January 17, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Cleavage from Resin. Retrieved January 17, 2026, from [Link]

  • Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). Retrieved January 17, 2026, from [Link]

  • Bonkowski, B., Wieczorek, J., Patel, M., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications, 1(113). [Link]

  • Pels, K., & Kodadek, T. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Combinatorial Science, 17(3), 152-155. [Link]

  • Peptideweb.com. (n.d.). Loading protocols. Retrieved January 17, 2026, from [Link]

  • Bailey, M. A., et al. (2022). A backbone anchoring, solid-phase synthesis strategy to access a library of peptidouridine-containing small molecules. RSC Medicinal Chemistry, 13(4), 450-455. [Link]

  • Carl ROTH. (n.d.). N,N-Diisopropylethylamine (DIPEA) PEPTIPURE® ≥99,5 %, for peptide synthesis. Retrieved January 17, 2026, from [Link]

  • Pels, K., & Kodadek, T. (2015). Solid-phase synthesis of diverse peptide tertiary amides by reductive amination. ACS Combinatorial Science, 17(3), 152-155. [Link]

  • Pels, K., & Kodadek, T. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Combinatorial Science, 17(3), 152-155. [Link]

  • Pels, K., & Kodadek, T. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. Request PDF. [Link]

  • Zhang, Y., et al. (2013). An Accessible Protocol for Solid-Phase Extraction of N-Linked Glycopeptides through Reductive Amination by Amine-Functionalized Magnetic Nanoparticles. Analytical Chemistry, 85(11), 5332-5338. [Link]

  • Wucher, P., et al. (2025). Late‐Stage Amination of Peptides on the Solid Phase. Chemistry – A European Journal, 31(e202501229). [Link]

  • The Journal of Organic Chemistry. (2026). Browse Articles. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8893, Piperazine Dihydrochloride. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137321706. Retrieved January 17, 2026, from [Link]

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Application Note & Protocols: Characterizing Benzenesulfonyl Piperazine Ligands Using Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in characterizing the interaction of small molecule ligands with their receptor targets.

Introduction: The Significance of Benzenesulfonyl Piperazines and Their Receptor Targets

The benzenesulfonyl piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this class have shown significant affinity and selectivity for a range of receptor targets, particularly within the G-protein coupled receptor (GPCR) superfamily.[1][2][3] Notable targets include dopaminergic, serotonergic, and sigma receptors, making these ligands valuable tools for neuroscience research and potential therapeutics for psychiatric and neurological disorders.[4][5][6]

This document provides a comprehensive guide to employing radioligand receptor binding assays for the pharmacological characterization of novel benzenesulfonyl piperazine derivatives. We will delve into the theoretical underpinnings, provide detailed, field-proven protocols for both filtration-based and Scintillation Proximity Assay (SPA) formats, and offer insights into robust data analysis and interpretation.

Part 1: Foundational Principles of Receptor Binding Assays

Receptor binding assays are a cornerstone of pharmacology, allowing for the direct measurement of the interaction between a ligand and its receptor.[7][8] These assays are fundamental for determining key binding parameters such as the equilibrium dissociation constant (Kd), the maximum receptor density (Bmax), and the inhibition constant (Ki) of a test compound.[9][10][11]

The Core Concept: Law of Mass Action

The binding of a ligand (L) to a receptor (R) to form a ligand-receptor complex (LR) is a reversible process that, at equilibrium, can be described by the Law of Mass Action. The affinity of the ligand for the receptor is quantified by the equilibrium dissociation constant (Kd), which is the concentration of ligand at which 50% of the receptors are occupied at equilibrium.[12][13] A lower Kd value signifies a higher binding affinity.

Assay Formats: Filtration vs. Scintillation Proximity Assay (SPA)

There are two primary formats for radioligand binding assays:

  • Filtration Assay: This classic method involves incubating the radioligand, receptor preparation (typically cell membranes), and test compound until equilibrium is reached. The reaction is then rapidly terminated by vacuum filtration through a glass fiber filter, which traps the receptor-bound radioligand. Unbound radioligand passes through the filter. The radioactivity retained on the filter is then quantified.[14][15]

  • Scintillation Proximity Assay (SPA): SPA is a homogeneous assay format that does not require a separation step.[9][16][17] In this method, the receptor preparation is immobilized onto SPA beads containing a scintillant. When a radioligand binds to the receptor, it is brought into close enough proximity to the bead to excite the scintillant and produce a detectable light signal. Unbound radioligand in the solution is too distant to cause a signal.[18][19][20]

Part 2: Experimental Design & Protocols

The successful execution of a receptor binding assay hinges on careful optimization of several key parameters.

Critical Reagents and Considerations
  • Receptor Source: Typically, cell membranes from cell lines recombinantly expressing the target receptor (e.g., CHO or HEK293 cells) or tissue homogenates are used.[7][15] The protein concentration must be optimized to ensure that the total binding is less than 10% of the total radioligand added to avoid ligand depletion.[14][21]

  • Radioligand Selection: An ideal radioligand possesses high affinity, low non-specific binding, and high specific activity.[15][20] For studying benzenesulfonyl piperazine compounds, a well-characterized radiolabeled antagonist or agonist for the target receptor is required.

  • Assay Buffer: The buffer composition is critical for maintaining receptor integrity and function. Parameters such as pH, ionic strength, and the inclusion of protease inhibitors and specific ions (e.g., Mg2+ for many GPCRs) should be empirically optimized.[11][15]

  • Non-Specific Binding (NSB): NSB is the binding of the radioligand to non-receptor components, such as lipids, plastics, or the filter itself.[22][23] It is a major source of background noise and must be accurately determined and minimized. NSB is measured in the presence of a saturating concentration of an unlabeled competing ligand that is structurally distinct from the radioligand.[20]

Workflow Diagram: Receptor Binding Assay

ReceptorBindingWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReceptorPrep Receptor Membrane Preparation Incubation Incubation (Receptor + Ligands) ReceptorPrep->Incubation LigandPrep Radioligand & Test Compound Dilutions LigandPrep->Incubation BufferPrep Assay Buffer Formulation BufferPrep->Incubation Separation Separation Step (Filtration or SPA) Incubation->Separation Detection Signal Detection (Scintillation Counting) Separation->Detection NSB_Subtraction Calculate Specific Binding (Total - NSB) Detection->NSB_Subtraction CurveFitting Non-linear Regression Curve Fitting NSB_Subtraction->CurveFitting ParameterDet Determine Kd, Bmax, Ki CurveFitting->ParameterDet

Caption: General workflow for a receptor binding assay.

Protocol 1: Saturation Binding Assay (Filtration Format)

This assay determines the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand.[12][20]

Objective: To characterize the binding of a specific radioligand to a receptor population.

Materials:

  • Receptor membrane preparation

  • Radioligand (e.g., [3H]-Spiperone for D2 receptors)

  • Unlabeled ("cold") ligand for NSB determination (e.g., Haloperidol)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Wash Buffer (ice-cold Assay Buffer)

  • 96-well microplates

  • Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce NSB.[15][24]

  • Cell harvester and vacuum manifold

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Plate Setup: Prepare a 96-well plate with triplicate wells for each condition: Total Binding, Non-Specific Binding (NSB), and each concentration of radioligand.

  • Reagent Preparation:

    • Perform serial dilutions of the radioligand in assay buffer. A typical concentration range spans from 0.1x to 10x the expected Kd.[21]

    • Prepare the NSB-defining unlabeled ligand at a high concentration (typically 100-1000 times the Kd of the radioligand).

  • Assay Incubation:

    • To each well, add reagents in the following order:

      • 50 µL of Assay Buffer (for Total Binding) OR 50 µL of unlabeled ligand (for NSB).

      • 50 µL of the appropriate radioligand dilution.

      • 150 µL of the diluted receptor membrane preparation (e.g., 5-20 µg protein/well).[24]

    • The final assay volume is 250 µL.

    • Incubate the plate for a predetermined time to reach equilibrium (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 30°C) with gentle agitation.[24][25]

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.[25]

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[24]

  • Quantification:

    • Transfer the filters to scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the filters to sit for at least 4 hours (or overnight) before counting.

    • Quantify the radioactivity in a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

  • Plot Specific Binding (y-axis) against the concentration of free radioligand (x-axis).

  • Use non-linear regression analysis to fit the data to a one-site binding (hyperbola) equation to determine Kd and Bmax.[10][14]

Protocol 2: Competitive Binding Assay with Benzenesulfonyl Piperazine Ligands (SPA Format)

This assay determines the affinity (Ki) of an unlabeled test compound (e.g., a novel benzenesulfonyl piperazine) by measuring its ability to compete with a fixed concentration of a radioligand.[9][26]

Objective: To determine the inhibitory constant (Ki) of a test compound.

Materials:

  • Receptor membrane preparation

  • Radioligand (at a concentration at or below its Kd)[14]

  • Benzenesulfonyl piperazine test compounds

  • SPA beads (e.g., Wheat Germ Agglutinin-coated for glycosylated membrane proteins)

  • 96-well or 384-well clear bottom microplates

  • Microplate scintillation counter

Procedure:

  • Bead-Membrane Coupling: Incubate the receptor membranes with the SPA beads to allow for binding. The optimal ratio of membrane protein to bead mass must be determined empirically.

  • Plate Setup: Prepare a microplate with triplicate wells for each condition: Total Binding (no competitor), NSB (saturating concentration of a standard unlabeled ligand), and each concentration of the benzenesulfonyl piperazine test compound.

  • Assay Incubation:

    • To each well, add reagents in the following order:

      • 25 µL of Assay Buffer (for Total Binding) OR 25 µL of standard unlabeled ligand (for NSB) OR 25 µL of the benzenesulfonyl piperazine test compound dilution.

      • 25 µL of radioligand.

      • 50 µL of the receptor-coupled SPA bead suspension.

    • Seal the plate and incubate to reach equilibrium, typically with gentle agitation.

  • Quantification:

    • Count the plate directly in a microplate scintillation counter. No separation step is needed.[17]

Data Analysis:

  • Plot the percentage of specific binding against the log concentration of the benzenesulfonyl piperazine competitor.

  • Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding).[27][28]

  • Calculate the Ki value using the Cheng-Prusoff equation:[21]

    • Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Data Presentation Summary
ParameterDescriptionDetermined From
Kd Equilibrium Dissociation ConstantSaturation Assay
Bmax Maximum Receptor DensitySaturation Assay
IC50 Half-maximal Inhibitory ConcentrationCompetition Assay
Ki Inhibitory ConstantCompetition Assay

Part 3: Understanding the Broader Context - GPCR Signaling

Most targets for benzenesulfonyl piperazine ligands are GPCRs. Ligand binding to a GPCR initiates a conformational change, leading to the activation of intracellular G-proteins and subsequent downstream signaling cascades.[29][30][31] Understanding these pathways is crucial for interpreting the functional consequences of the binding affinities determined in these assays.

GPCR_Signaling cluster_membrane Plasma Membrane Ligand Benzenesulfonyl Piperazine Ligand Receptor GPCR Ligand->Receptor Binding G_Protein Gαβγ (Inactive) Receptor->G_Protein Activation G_Protein_Active Gα-GTP + Gβγ (Active) G_Protein->G_Protein_Active GDP/GTP Exchange Effector Effector (e.g., Adenylyl Cyclase) G_Protein_Active->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Cellular Response Second_Messenger->Downstream

Caption: Simplified GPCR signaling cascade activation.

Conclusion

Receptor binding assays are indispensable tools for the quantitative evaluation of benzenesulfonyl piperazine ligands. By employing the robust protocols for saturation and competition binding detailed in this guide, researchers can accurately determine the binding affinities (Kd and Ki) and receptor densities (Bmax) that are critical for structure-activity relationship (SAR) studies and drug candidate selection.[32] A thorough understanding of the assay principles and meticulous attention to experimental detail are paramount for generating high-quality, reproducible data.

References

  • Radioligand binding methods: practical guide and tips. (n.d.). Google Scholar.
  • Radioligand binding methods: practical guide and tips. (n.d.). Google Scholar.
  • Non-Specific Binding: What You Need to Know. (n.d.). Surmodics IVD.
  • Principle of time-resolved Scintillation Proximity Assay (SPA) to... (n.d.). ResearchGate.
  • Strategies for reducing non-specific binding in receptor assays. (n.d.). Benchchem.
  • Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. (n.d.). Semantic Scholar.
  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI.
  • G Protein-coupled Receptors Signaling Pathway. (n.d.). Sino Biological.
  • Filter Plate Ligand Binding Assays. (n.d.). Revvity.
  • A 1536-well [(35)S]GTPgammaS scintillation proximity binding assay for ultra-high-throughput screening of an orphan galphai-coupled GPCR. (n.d.). PubMed.
  • GPCR Signaling Pathway. (2023, February 6). GeeksforGeeks.
  • G protein-coupled receptor signaling pathway. (n.d.). CUSABIO.
  • The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). GraphPad.
  • Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. (2016, March). Purinergic Signal.
  • GPCR Pathway. (n.d.). Creative Diagnostics.
  • GPCRs (G Protein Coupled Receptors): A Guide. (2023, June 28). Assay Genie.
  • Principle of time-resolved Scintillation Proximity Assay (SPA) to quantify stability of high-affinity radio-ligand binding to GPCRs. (2016, April 3). Public Library of Science.
  • Non Specific Binding (NSB) in Antigen-Antibody Assays. (n.d.). Rusling Research Group.
  • For Fluorescence-Based Competitive Binding Assays. (n.d.). umich.edu.
  • Radioligand Binding Assay. (n.d.). Gifford Bioscience.
  • Saturation Binding Assay Guidelines: Kd & Ki Determination. (n.d.). Studylib.
  • Radiometric Ligand-Binding Assays. (n.d.). Revvity.
  • Radioligand binding assays and their analysis. (n.d.). PubMed.
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2025, August 10). ResearchGate.
  • Key concepts: Saturation binding. (n.d.). GraphPad Prism 10 Curve Fitting Guide.
  • Automation of Receptor-Ligand Binding Assays using the MultiScreen® Filter Plate. (n.d.). Sigma-Aldrich.
  • Assay setup for competitive binding measurements. (n.d.). NanoTemper Technologies.
  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. (2013, March 1). PubMed.
  • Protein-nucleic acid (receptor-ligand) binding detection techniques. (n.d.). . Retrieved from

  • Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. (n.d.). PubMed.
  • nonspecific binding in immunoassays. (n.d.). CANDOR Bioscience GmbH.
  • A Guide to Simple and Informative Binding Assays. (2017, October 13). Molecular Biology of the Cell (MBoC).
  • Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. (2024, June 24). PubMed.
  • Binding Curve Viewer: Visualizing the Equilibrium and Kinetics of Protein–Ligand Binding and Competitive Binding. (2024, May 8). Journal of Chemical Information and Modeling - ACS Publications.
  • (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide, a selective dopamine D4 antagonist. (1996, June 21). PubMed.
  • CN102838567B - Benzenesulfonyl piperazine compounds or benzoyl piperazine compounds, preparation methods and uses thereof. (n.d.). Google Patents.
  • Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. (n.d.). NIH.
  • Benzenesulfenamides as antihypertensive agents. Substituted piperidine and 1-arylpiperazine derivatives. (1980, June). PubMed.
  • SAR of piperazine bearing benzazole derivatives as potential antidepressant agents. (n.d.). ResearchGate.
  • Application Notes and Protocols for Receptor Binding Assay with 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. (n.d.). Benchchem.
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Application Note: A Practical Guide to the Synthesis of N-Substituted Derivatives of 1-(2-Benzenesulfonyl-ethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and synthetic organic chemistry.

Abstract: The piperazine scaffold is a cornerstone in modern drug discovery, appearing in numerous FDA-approved therapeutics.[1][2] 1-(2-Benzenesulfonyl-ethyl)piperazine is a versatile starting material, offering a single, reactive secondary amine for straightforward functionalization.[3] This application note provides a comprehensive guide with detailed, validated protocols for the synthesis of diverse derivatives via N-alkylation, N-acylation, and reductive amination. We delve into the mechanistic rationale behind procedural choices, offering insights honed from practical laboratory experience to ensure reliable and reproducible outcomes.

Core Principles & Mechanistic Overview

The starting material, 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride (1), possesses a single secondary amine at the N-4 position, which is the site of all subsequent derivatization. The benzenesulfonyl-ethyl group at the N-1 position is chemically robust and does not participate in the reactions described herein.

The Critical Role of the Base: The starting material is supplied as a dihydrochloride salt (2HCl), meaning both nitrogen atoms are protonated. To render the N-4 nitrogen nucleophilic and reactive, at least two equivalents of a base are required to neutralize the salt and form the free base, 1-(2-Benzenesulfonyl-ethyl)piperazine (2). An additional equivalent of base is often needed to scavenge the acidic byproduct generated during the reaction (e.g., H-X from an alkyl halide).

Reaction Pathways:

  • N-Alkylation: A classic bimolecular nucleophilic substitution (Sₙ2) reaction where the nucleophilic N-4 nitrogen attacks an electrophilic alkyl halide.[4]

  • N-Acylation: A nucleophilic acyl substitution where the N-4 nitrogen attacks the electrophilic carbonyl carbon of an acyl chloride or anhydride.

  • Reductive Amination: A two-step, one-pot process involving the formation of an intermediate iminium ion between the piperazine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a hydride-donating agent.[5]

G cluster_0 Starting Material & Activation cluster_1 Synthetic Pathways start 1-(2-Benzenesulfonyl-ethyl)piperazine 2HCl (1) free_base Free Base (2) start->free_base Base (≥ 2 eq.) (e.g., K₂CO₃, Et₃N) product_alkyl N-Alkylated Derivative free_base->product_alkyl R-X (Alkyl Halide) Base, Solvent (Sₙ2) product_acyl N-Acylated Derivative free_base->product_acyl R-COCl (Acyl Chloride) Base, Solvent (Nucleophilic Acyl Sub.) product_reduct N-Alkyl Derivative (via Reductive Amination) free_base->product_reduct R₂C=O (Aldehyde/Ketone) Reducing Agent (e.g., NaBH(OAc)₃) (Reductive Amination)

Caption: General reaction scheme for the synthesis of derivatives from this compound.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Review the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol details the synthesis of 1-Benzyl-4-(2-benzenesulfonyl-ethyl)piperazine as a representative example. The Sₙ2 reaction is facilitated by a polar aprotic solvent and a non-nucleophilic base.

Rationale for Reagent Selection:

  • Base (K₂CO₃): Potassium carbonate is an inexpensive, effective inorganic base. Its insolubility in acetonitrile facilitates a simple filtration-based work-up.

  • Solvent (Acetonitrile): A polar aprotic solvent that is ideal for Sₙ2 reactions, as it solvates the cation while leaving the nucleophile relatively free.

  • Catalyst (KI): Potassium iodide is included as a catalyst when using less reactive alkyl chlorides or bromides. Through the Finkelstein reaction, it generates a more reactive alkyl iodide in situ.

ReagentMW ( g/mol )Eq.MmolAmount
This compound327.271.05.01.64 g
Benzyl Bromide171.041.26.00.71 mL
Potassium Carbonate (K₂CO₃)138.213.015.02.07 g
Potassium Iodide (KI)166.000.10.583 mg
Acetonitrile (CH₃CN)---50 mL

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.64 g), potassium carbonate (2.07 g), and potassium iodide (83 mg).

  • Add acetonitrile (50 mL) to the flask.

  • Begin stirring the suspension at room temperature.

  • Add benzyl bromide (0.71 mL) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in dichloromethane (DCM, 50 mL) and wash with water (2 x 30 mL) and then brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzylated product.

Protocol 2: N-Acylation with an Acyl Chloride

This protocol describes the synthesis of 1-Acetyl-4-(2-benzenesulfonyl-ethyl)piperazine. Acyl chlorides are highly reactive, so the reaction is typically performed at a reduced temperature with a soluble organic base.

Rationale for Reagent Selection:

  • Base (Triethylamine, Et₃N): A soluble organic base that effectively neutralizes the starting material salt and the HCl byproduct. It is easily removed under vacuum.

  • Solvent (DCM): Dichloromethane is a relatively inert solvent that dissolves the reactants well and has a low boiling point for easy removal.

ReagentMW ( g/mol )Eq.MmolAmount
This compound327.271.05.01.64 g
Acetyl Chloride78.501.15.50.39 mL
Triethylamine (Et₃N)101.193.015.02.09 mL
Dichloromethane (DCM)---50 mL

Step-by-Step Procedure:

  • Add this compound (1.64 g) and DCM (50 mL) to a 100 mL round-bottom flask with a stir bar.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add triethylamine (2.09 mL) to the suspension. Stir for 15-20 minutes.

  • Add acetyl chloride (0.39 mL) dropwise to the reaction mixture, ensuring the internal temperature remains below 5°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding 20 mL of water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl (20 mL), saturated sodium bicarbonate (NaHCO₃) solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product, which can be further purified by chromatography or recrystallization.

Protocol 3: Reductive Amination with an Aldehyde

This protocol provides a method for N-alkylation that avoids the use of reactive alkyl halides. It is particularly useful for synthesizing a wide range of derivatives from commercially available aldehydes.

Rationale for Reagent Selection:

  • Reducing Agent (NaBH(OAc)₃): Sodium triacetoxyborohydride is a mild and selective reducing agent, capable of reducing the intermediate iminium ion without reducing the starting aldehyde.[5]

  • Solvent (DCE): 1,2-Dichloroethane is a common solvent for reductive aminations.

ReagentMW ( g/mol )Eq.MmolAmount
This compound327.271.05.01.64 g
Benzaldehyde106.121.26.00.61 mL
Triethylamine (Et₃N)101.192.211.01.53 mL
Sodium Triacetoxyborohydride211.941.57.51.59 g
1,2-Dichloroethane (DCE)---50 mL

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.64 g), DCE (50 mL), and triethylamine (1.53 mL). Stir for 20 minutes at room temperature to form the free base.

  • Add benzaldehyde (0.61 mL) and stir for an additional 30-60 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.59 g) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours until completion, as monitored by LC-MS.

  • Carefully quench the reaction by adding saturated NaHCO₃ solution (30 mL).

  • Stir vigorously for 30 minutes, then transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to obtain the desired product.

Workflow and Characterization

A robust synthetic workflow includes not only the reaction but also rigorous purification and analytical validation to ensure the identity and purity of the final compound.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Work-up & Purification cluster_2 Phase 3: Analysis setup Reaction Setup (Reagents + Solvent) reaction Reaction (Stirring/Heating) setup->reaction monitor Monitoring (TLC / LC-MS) reaction->monitor quench Quenching / Filtration monitor->quench Reaction Complete extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify analysis Structure & Purity Confirmation purify->analysis Isolated Product nmr ¹H & ¹³C NMR analysis->nmr ms LC-MS / HRMS analysis->ms

Caption: A comprehensive workflow from synthesis to final product analysis.

Product Characterization: The successful synthesis of derivatives should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. For example, in the N-benzylation product, new signals corresponding to the benzylic CH₂ protons and the aromatic protons of the new benzyl group would be expected in the ¹H NMR spectrum.[6]

  • Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight of the product and to assess its purity. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition.[6]

References

  • ResearchGate Discussion (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Organic-Chemistry.org. [Link]

  • Pazdera, P., et al. (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, MDPI. [Link]

  • Sharma, P., et al. (2023). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry, PubMed Central. [Link]

  • Riva, R., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. International Journal of Molecular Sciences, PubMed Central. [Link]

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Troubleshooting & Optimization

Technical Support Center: Strategies for Preventing Disubstitution in Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Piperazine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing monosubstituted piperazine derivatives. The symmetrical nature of the piperazine ring presents a common and significant challenge: the propensity for disubstitution, leading to undesired byproducts, reduced yields, and complicated purification processes.[1][2]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address and overcome the issue of disubstitution. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Understanding the Challenge: The Inherent Reactivity of Piperazine

Piperazine possesses two secondary amine nitrogens, both of which are nucleophilic and can react with electrophiles. Once the first nitrogen is substituted, the resulting monosubstituted piperazine is often still sufficiently nucleophilic to react a second time, leading to the formation of a 1,4-disubstituted product.[3] Controlling the reaction to favor monosubstitution is therefore a primary objective in many synthetic campaigns involving this valuable scaffold.

Troubleshooting Guides: Pinpointing and Resolving Disubstitution Issues

This section is structured to help you diagnose the potential causes of excessive disubstitution in your reactions and to provide actionable solutions.

Issue 1: High Levels of Disubstituted Product Detected by TLC or LC-MS

Potential Causes:

  • High Reactivity of the Monosubstituted Product: The initial product of the reaction can be as reactive, or even more so, than the starting piperazine.[3]

  • Reaction Conditions Favoring Disubstitution: Elevated temperatures and extended reaction times can provide the necessary energy for the second substitution to occur.[3]

  • Stoichiometry: An insufficient excess of piperazine relative to the electrophile increases the statistical probability of the electrophile encountering a monosubstituted piperazine.

  • Inappropriate Base Selection: The choice of base can influence the nucleophilicity of the monosubstituted piperazine.[4][5]

Troubleshooting Workflow:

G start High Disubstitution Observed strategy Select Mitigation Strategy start->strategy stochiometry Adjust Stoichiometry: Increase Piperazine Excess (5-10 fold) strategy->stochiometry Statistical Control temp Lower Reaction Temperature strategy->temp Kinetic Control addition Slow, Dropwise Addition of Electrophile strategy->addition Concentration Control base Use a Weaker, Non-nucleophilic Base strategy->base Reactivity Control protecting_group Employ a Protecting Group Strategy strategy->protecting_group Definitive Control monitor Monitor Reaction Progress (TLC/LC-MS) stochiometry->monitor temp->monitor addition->monitor base->monitor protecting_group->monitor

Caption: Troubleshooting Decision Workflow for High Disubstitution.

Recommended Actions & The "Why":

  • Employ a Large Excess of Piperazine: Using a 5- to 10-fold excess of piperazine relative to your electrophile is often the simplest and most cost-effective first step.[3][4]

    • Causality: By increasing the concentration of unreacted piperazine, you statistically favor the reaction of the electrophile with a molecule of starting material over the monosubstituted product.[4] This is a direct application of Le Châtelier's principle.

  • Control Reaction Temperature: Lowering the reaction temperature can significantly improve selectivity.[4][5]

    • Causality: The activation energy for the second substitution may be higher than the first. By reducing the thermal energy of the system, you can slow down the rate of the second reaction more than the first, thus favoring the kinetic product (monosubstitution).[4]

  • Slow Addition of the Electrophile: Instead of adding your electrophile all at once, add it dropwise over an extended period.[4]

    • Causality: This maintains a low instantaneous concentration of the electrophile, reducing the likelihood of it reacting with the newly formed monosubstituted piperazine.[4]

  • Re-evaluate Your Base: If a base is part of your reaction, consider switching to a milder or more sterically hindered one.[4][5]

    • Causality: A strong base can deprotonate the ammonium salt formed after the first substitution, regenerating a highly nucleophilic monosubstituted piperazine. A weaker base may not be strong enough to do this efficiently, thus attenuating the reactivity of the intermediate.[4]

Issue 2: The Protecting Group Strategy is Failing

Potential Causes:

  • Incomplete Protection: The initial protection step did not go to completion, leaving unreacted piperazine in the subsequent substitution reaction.

  • Protecting Group Lability: The protecting group is not stable to the reaction conditions of the substitution step and is being prematurely cleaved.

  • Incorrect Choice of Protecting Group: The chosen protecting group does not sufficiently deactivate the second nitrogen.

Troubleshooting and Optimization:

  • Verify Protection Step: Always confirm the purity of your N-protected piperazine intermediate (e.g., by NMR, LC-MS) before proceeding to the next step. If incomplete, optimize the protection reaction (e.g., adjust stoichiometry of the protecting agent, reaction time, or temperature).

  • Orthogonal Protecting Group Strategy: Select a protecting group that is stable under the conditions of your desired substitution. For instance, a Boc group is stable to basic conditions and hydrogenolysis, making it suitable for a wide range of subsequent reactions.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to ensure monosubstitution?

The use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, is widely considered the most robust and generally applicable method for achieving selective monosubstitution.[1][2][3] This multi-step approach involves protecting one nitrogen, performing the substitution on the other, and then removing the protecting group.[1][2] While it adds steps to the synthesis, it provides the highest degree of control.[1][2]

Q2: I cannot use a protecting group strategy. What is the best alternative?

Using a large excess of piperazine (5-10 equivalents) is a common and effective alternative.[4] This statistical approach is often employed in large-scale syntheses where the cost and additional steps of a protecting group strategy are prohibitive.[7] For further optimization, consider slow addition of the electrophile at a reduced temperature.[4]

Q3: Can the solvent choice impact the level of disubstitution?

Yes, the solvent can influence the relative reactivity of the species in the reaction mixture.[4] The polarity of the solvent can affect the solvation of the piperazine, the electrophile, and the intermediate, thereby altering their reactivity. It is often worthwhile to screen a few different solvents to find the optimal conditions for your specific reaction.[4]

Q4: Are there any one-pot methods to achieve monosubstitution without a large excess of piperazine?

Recent research has focused on developing more efficient one-pot procedures. One promising method involves the in situ formation of piperazine monohydrochloride by reacting one equivalent of piperazine with one equivalent of piperazine dihydrochloride.[8] The monoprotonated piperazine is less nucleophilic, which helps to prevent disubstitution.[8] This approach often requires activation of the alkylating agent with a transition metal catalyst.[8]

Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine Using a Large Excess

This protocol describes a general method for the selective mono-N-alkylation of piperazine by leveraging a significant excess of the piperazine starting material.[4]

Materials:

  • Piperazine (10 equivalents)

  • Alkylating agent (e.g., benzyl bromide, 1 equivalent)

  • Dichloromethane (DCM) as solvent

  • Saturated sodium bicarbonate solution (for workup)

  • Magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask, dissolve piperazine (10 eq.) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the alkylating agent (1 eq.) dropwise to the stirred solution over a period of 30 minutes.[4]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.[4]

  • Extract the aqueous layer three times with DCM.[4]

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.[4]

Protocol 2: Mono-N-Boc Protection of Piperazine

This protocol outlines the widely used method for preparing N-Boc-piperazine, a key intermediate for synthesizing a vast array of monosubstituted derivatives.[3]

Materials:

  • Piperazine (2.0 equivalents)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of piperazine (2.0 eq) in DCM at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[3]

  • After the reaction is complete (as monitored by TLC), concentrate the mixture under reduced pressure.[3]

  • Purify the resulting residue by column chromatography to isolate pure N-Boc-piperazine.[3]

Data Summary Table: Comparison of Common N-Protecting Groups for Piperazine

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsStability
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA, HCl)Stable to base and hydrogenolysis[6]
BenzyloxycarbonylCbz (or Z)Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (e.g., H₂/Pd/C)Stable to acidic and basic conditions
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., piperidine)Stable to acid and hydrogenolysis

This table provides a comparative overview of common protecting groups used in piperazine synthesis. The choice of protecting group should be guided by the specific reaction conditions planned for subsequent synthetic steps.[6]

Advanced Synthetic Strategies

For more complex targets or when traditional methods fail, consider these advanced strategies:

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction is highly effective for the synthesis of N-aryl piperazines.[9][10] It offers a versatile route from N-Boc-piperazine and various aryl halides.[9]

  • Reductive Amination: For the synthesis of N-alkyl piperazines, reductive amination of an aldehyde with piperazine can be a direct and efficient method.[11][12] Careful control of stoichiometry is crucial to minimize disubstitution.

  • Flow Chemistry: For large-scale production, transitioning to a flow reactor can offer superior control over reaction parameters such as temperature and mixing, potentially improving selectivity for monosubstitution.[1][13]

G cluster_0 Protecting Group Strategy cluster_1 Statistical Control Strategy piperazine Piperazine protection Protection (e.g., Boc₂O) piperazine->protection n_boc_piperazine N-Boc-Piperazine protection->n_boc_piperazine substitution Substitution (R-X) n_boc_piperazine->substitution protected_product Protected Product substitution->protected_product deprotection Deprotection (e.g., TFA) protected_product->deprotection final_product Monosubstituted Piperazine deprotection->final_product piperazine_excess Piperazine (Large Excess) reaction Reaction piperazine_excess->reaction rx Electrophile (R-X) rx->reaction product_mixture Product Mixture (Mono-, Di-, Unreacted) reaction->product_mixture purification Purification product_mixture->purification final_product_2 Monosubstituted Piperazine purification->final_product_2

Caption: Comparative Workflow of Protecting Group vs. Statistical Control Strategies.

By understanding the principles of reactivity and carefully selecting your synthetic strategy, the challenge of disubstitution in piperazine synthesis can be effectively managed. This guide serves as a starting point for troubleshooting and optimizing your reactions. For further inquiries, please consult the referenced literature.

References

  • Preventing di-substitution in piperazine N-alkylation reactions - Benchchem.
  • Moore, T. S., Boyle, M., & Thorn, V. M. (1929). The preparation of mono-substituted and unsymmetrically disubstituted piperazines. Journal of the Chemical Society (Resumed), 39-49.
  • A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis - Benchchem.
  • Pazdera, P. et al. (2013). Answer to "What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?". ResearchGate. Available at: [Link]

  • Technical Support Center: Synthesis of Substituted Piperazinediones - Benchchem.
  • Technical Support Center: Synthesis of Substituted Piperazines - Benchchem.
  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2198. Available at: [Link]

  • Synthesis of piperazines - Organic Chemistry Portal. Available at: [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central. Available at: [Link]

  • Method for the preparation of piperazine and its derivatives. Google Patents.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - MDPI. Available at: [Link]

  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions | Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis method of N-Boc piperazine - Google Patents.
  • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine | Request PDF - ResearchGate. Available at: [Link]

  • Results of syntheses of monosubstituted piperazine derivatives using... - ResearchGate. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available at: [Link]

  • Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties - PubMed Central. Available at: [Link]

  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines - UFDC Image Array 2 - University of Florida. Available at: [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate - White Rose eTheses Online. Available at: [Link]

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. Available at: [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. Available at: [Link]

  • 1,3,5-[tris-piperazine]-triazine - Organic Syntheses Procedure. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC - NIH. Available at: [Link]

  • Preparation of N-monosubstituted piperazine derivatives - Google Patents.
  • Method for preparing piperazines - Google Patents.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

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Technical Support Center: Purification of 1-(2-Benzenesulfonyl-ethyl)piperazine 2HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this valuable synthetic intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification strategy effectively.

Introduction: The Purification Challenge

1-(2-Benzenesulfonyl-ethyl)piperazine 2HCl is a dihydrochloride salt, a structural feature that dictates its physicochemical properties and, consequently, the approach to its purification.[1] The presence of two protonated nitrogens on the piperazine ring renders the molecule highly polar and water-soluble. While this property is advantageous for certain applications, it can introduce challenges during purification, such as difficulty in removing polar, salt-like byproducts and complications in standard chromatographic techniques. The primary goal is to remove unreacted starting materials, mono-substituted piperazine, and other potential side-products from the reaction used to synthesize it.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Question 1: My crude product is an oil or a sticky solid and refuses to crystallize. What should I do?

This is a common issue often caused by the presence of residual solvents or impurities that inhibit the formation of a crystal lattice.

  • Probable Cause & Mechanistic Explanation:

    • Trapped Solvent: Highly polar solvents used in the reaction or workup (like DMF or DMSO) can be difficult to remove and may form a viscous syrup with your product.

    • Excess HCl: While the dihydrochloride salt is the target, a significant excess of gaseous or aqueous HCl can lead to a hygroscopic, oily mixture that readily absorbs atmospheric moisture.

    • Impurity Interference: Byproducts with similar polarity can co-precipitate with the product, disrupting the ordered arrangement required for crystallization.

  • Step-by-Step Solution:

    • Trituration: Begin by attempting to solidify the oil. Add a small amount of a non-polar solvent in which your product is insoluble, such as diethyl ether or acetone.[2] Stir or sonicate the mixture vigorously. This process washes away non-polar impurities and can often induce precipitation of the desired salt.

    • Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum. If your product is stable, gently warming it can aid this process. For stubborn solvents, co-evaporation with a more volatile solvent like toluene or isopropanol can be effective.

    • pH Adjustment & Re-precipitation: Dissolve the oil in a minimum amount of water or methanol. Check the pH to ensure it is acidic. If necessary, add a small amount of concentrated HCl. Then, slowly add a less polar solvent in which the salt is insoluble (e.g., isopropanol, acetone, or ethyl acetate) until the solution becomes cloudy. Cool the mixture to induce crystallization. This process is essentially a controlled "crashing out" of the product.[3]

Question 2: My yield is very low after recrystallization. How can I improve it?

Low recovery is typically a solubility issue. The key is to find a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below.

  • Probable Cause & Mechanistic Explanation:

    • Inappropriate Solvent Choice: The chosen solvent or solvent system may be too good at dissolving your product, even at low temperatures. Piperazine salts are often soluble in lower alcohols like methanol and ethanol.[2]

    • Excessive Solvent Volume: Using too much solvent to dissolve the crude product will keep a significant portion of it in the solution (the "mother liquor") even after cooling.

    • Premature Crystallization: Cooling the solution too quickly can trap impurities and lead to the formation of fine, poorly filterable crystals, increasing losses during transfer and washing.

  • Step-by-Step Solution:

    • Optimize the Solvent System: For polar salts like this, mixed solvent systems are often ideal. A common strategy is to dissolve the crude product in a minimum amount of a polar solvent (like methanol or an ethanol/water mixture) at reflux and then add a less polar "anti-solvent" (like isopropanol or ethyl acetate) dropwise until persistent turbidity is observed. Re-heat to clarify and then allow to cool slowly.

    • Minimize Solvent Volume: Use the absolute minimum volume of hot solvent required to fully dissolve the crude material. This will ensure the solution is supersaturated upon cooling, maximizing crystal formation.

    • Slow Cooling: Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator (0-4°C) for several hours to maximize precipitation.[4]

    • Recover from Mother Liquor: Concentrate the mother liquor by 50-75% and cool it again to obtain a second crop of crystals. Note that this second crop may be of lower purity and should be analyzed separately.

Question 3: I ran a column, but my product is streaking badly on the TLC plate and I'm getting poor separation. What's wrong?

This is characteristic behavior for highly polar, basic compounds, especially salts, on standard silica gel.

  • Probable Cause & Mechanistic Explanation:

    • Strong Analyte-Stationary Phase Interaction: Silica gel is acidic (pKa ~4.5). The protonated piperazine moiety of your dihydrochloride salt interacts very strongly and often irreversibly with the silanol groups on the silica surface, leading to significant tailing or streaking.[3]

    • In-situ Neutralization: The basic nitrogens can be partially deprotonated by the silica, leading to multiple species on the column and causing broad, streaky bands.

  • Step-by-Step Solution:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for the active sites on the silica gel. A common choice is 0.5-2% triethylamine (TEA) or ammonia in your mobile phase (e.g., Dichloromethane/Methanol/Ammonia).[5]

    • Convert to Free Base (Recommended): Before chromatography, it is often best to convert the salt back to the free base. Dissolve the crude salt in water, basify with a suitable base (e.g., NaOH, K₂CO₃) to pH > 10, and extract the free base into an organic solvent like dichloromethane or ethyl acetate. After drying and concentrating, the less polar free base can be purified on silica gel using a standard solvent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol). The pure free base can then be converted back to the dihydrochloride salt if required.

    • Change the Stationary Phase: If issues persist, consider an alternative stationary phase. Alumina (basic or neutral) is a good alternative to silica for basic compounds. Reverse-phase (C18) chromatography can also be effective, eluting with a polar solvent system like Acetonitrile/Water with a modifier like TFA or formic acid.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best all-around method for purifying this compound?

For this specific compound, recrystallization is generally the most efficient and scalable method. As a stable, crystalline salt, it lends itself well to achieving high purity through crystallization, which effectively removes less polar byproducts and those with different solubility profiles. Column chromatography should be reserved for situations where recrystallization fails to remove a critical impurity or for purifying the free-base intermediate.

Q2: How can I confirm the purity of my final product? A self-validating protocol requires confirmation of purity. Use a combination of methods:

  • Thin-Layer Chromatography (TLC): The final product should appear as a single spot in an appropriate solvent system.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. The spectra should show all expected peaks with correct integrations and no significant impurity signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the parent ion.

Q3: Can I use charcoal during recrystallization? Yes, activated charcoal can be very effective for removing highly colored, non-polar impurities. Add a small amount (1-2% by weight) to the hot solution before filtration. Be cautious, as excessive use of charcoal can lead to a loss of product due to adsorption.

Experimental Protocols

Protocol 1: Recrystallization from an Alcohol/Water System

This protocol is a robust starting point for achieving high purity of the dihydrochloride salt.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a 9:1 ethanol:water mixture. Heat the mixture to reflux with stirring until all the solid dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Re-heat to reflux for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools. For maximum yield, place the flask in an ice bath (0-4°C) for at least 1 hour.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the product by melting point and NMR to confirm purity.

Table 1: Comparison of Recrystallization Solvent Systems
Solvent SystemAdvantagesDisadvantages & Key Considerations
Ethanol / Water Good solubility at high temperatures, poor at low temperatures. Water helps dissolve highly polar impurities.Finding the right ratio is key. Too much water will increase solubility and lower yield.
Methanol / Isopropanol Excellent for inducing crystallization. Methanol is a strong solvent, while isopropanol acts as an anti-solvent.Methanol is highly volatile and toxic. Ensure proper ventilation.
Isopropanol Good single-solvent option if the product has moderate solubility at reflux.May not be a strong enough solvent for very crude or impure material.

Purification Workflow Diagram

The following diagram illustrates the decision-making process for purifying your crude product.

PurificationWorkflow start Crude this compound solid_check Is the crude product a solid? start->solid_check recrystallize Attempt Recrystallization (Protocol 1) solid_check->recrystallize  Yes triturate Triturate with Acetone or Diethyl Ether solid_check->triturate  No (Oily) purity_check1 Purity Acceptable? (TLC, MP, NMR) recrystallize->purity_check1 final_product Pure Product purity_check1->final_product  Yes chromatography_prep Convert to Free Base (Basify & Extract) purity_check1->chromatography_prep  No column Purify by Column Chromatography (Silica Gel) chromatography_prep->column purity_check2 Purity Acceptable? (TLC, NMR) column->purity_check2 purity_check2->column  No (Optimize mobile phase or change stationary phase) re_salt Convert back to 2HCl Salt purity_check2->re_salt  Yes re_salt->final_product triturate->recrystallize

Caption: Decision workflow for the purification of this compound.

References

  • US2919275A - Purification of piperazine.
  • Xing, S., et al. - Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. MDPI. [Link]

  • ResearchGate - How to extract/isolate piperazine from water without distillation?. [Link]

  • US3481933A - Recovery and purification of piperazine.
  • Supporting Information - Synthesis of sulfonyl chloride substrate precursors. [Link]

  • Taylor, L. T., & Chang, H. K. (1994). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 32(4), 135-141. [Link]

  • Wikipedia - Piperazine. [Link]

  • University of Rochester, Department of Chemistry - Purification: Tips for Flash Column Chromatography. [Link]

  • CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.

Sources

Technical Support Center: Improving the Yield of Monosubstituted Piperazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of monosubstituted piperazines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying principles to empower your synthetic strategies.

The piperazine scaffold is a cornerstone in medicinal chemistry, enhancing the physicochemical properties of many drug candidates.[1][2] However, its symmetrical nature presents a significant synthetic hurdle, often leading to mixtures of mono- and di-substituted products. This guide will equip you with the knowledge to navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis of monosubstituted piperazines in a question-and-answer format.

Issue 1: Significant Formation of 1,4-Disubstituted Piperazine Byproduct

Question: My reaction is producing a high percentage of the undesired 1,4-disubstituted piperazine, leading to low yields of the monosubstituted product and difficult purification. How can I improve the selectivity for mono-substitution?

Symptoms:

  • TLC or LC-MS analysis shows a significant peak corresponding to the mass of the di-substituted product.

  • NMR of the crude product shows a symmetrical pattern for the piperazine ring protons, indicating disubstitution.

  • Difficulty in separating the mono- and di-substituted products by column chromatography.[3]

Potential Causes and Solutions:

The primary reason for di-alkylation is that the mono-alkylated piperazine is often still nucleophilic enough to react with the alkylating agent.[4] Several factors can exacerbate this issue:

  • Stoichiometry: An excess of the alkylating agent is a common culprit.[4]

  • Reaction Conditions: High temperatures and long reaction times can drive the reaction towards the thermodynamically stable di-substituted product.[4][5]

  • Reactivity of the Alkylating Agent: Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) are more prone to causing di-substitution.[4]

  • Base: The choice and amount of base can influence the nucleophilicity of the mono-substituted intermediate.[6]

Here are several strategies to enhance mono-substitution, ranging from simple procedural adjustments to more involved synthetic modifications:

Strategy 1: Statistical Control with Excess Piperazine

This is often the simplest and most cost-effective method for many substrates. By using a large excess of piperazine (typically 5-10 equivalents), the alkylating agent is statistically more likely to react with an unreacted piperazine molecule than a mono-substituted one.[4]

Experimental Protocol: Mono-N-alkylation using Excess Piperazine [4]

  • Dissolve piperazine (10 equivalents) in a suitable solvent like Dichloromethane (DCM) or Acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the alkylating agent (1 equivalent) dropwise over 30-60 minutes. Slow addition helps maintain a low concentration of the alkylating agent, further favoring mono-alkylation.[4]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Strategy 2: Use of Protecting Groups

When statistical control is insufficient, the use of a protecting group on one of the piperazine nitrogens is a highly reliable strategy.[2] The tert-butoxycarbonyl (Boc) group is the most common choice due to its stability in various reaction conditions and its straightforward removal under acidic conditions.[2]

Workflow for Boc-Protected Piperazine Synthesis:

G A Protection B Functionalization A->B N-Boc-Piperazine C Deprotection B->C N-Alkyl-N'-Boc-Piperazine D Monosubstituted Piperazine C->D Acidic Conditions (e.g., TFA, HCl)

Caption: Boc-protection strategy workflow.

Experimental Protocol: Synthesis via N-Boc-Piperazine [2][5]

Part A: Protection

  • Dissolve piperazine (2 equivalents) in DCM and cool to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1 equivalent) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Concentrate the mixture and purify by column chromatography to isolate N-Boc-piperazine.

Part B: Alkylation

  • Dissolve N-Boc-piperazine (1 equivalent) in acetonitrile or DMF.

  • Add a base such as potassium carbonate (1.5 equivalents) and the alkylating agent (1.1 equivalents).

  • Stir the reaction at room temperature or an elevated temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.

  • Filter to remove the base, concentrate the filtrate, and purify by column chromatography.

Part C: Deprotection

  • Dissolve the purified N-alkyl-N'-Boc-piperazine in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM.

  • Stir at room temperature for 1-4 hours.

  • Evaporate the solvent to yield the hydrochloride or TFA salt of the desired monosubstituted piperazine.

Table 1: Comparison of Common Orthogonal Protecting Groups for Piperazine [1]

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsStability
tert-ButoxycarbonylBoc(Boc)₂OStrong Acid (TFA, HCl)Stable to base, hydrogenolysis
BenzyloxycarbonylCbz (or Z)Cbz-ClCatalytic Hydrogenolysis (H₂/Pd/C)Stable to acid, base
9-FluorenylmethyloxycarbonylFmocFmoc-ClBase (e.g., Piperidine)Stable to acid, hydrogenolysis
Strategy 3: In Situ Monohydrochloride Formation

Reacting piperazine with piperazine dihydrochloride can generate the monohydrochloride in situ, effectively protecting one of the nitrogen atoms through protonation.[6] This approach can be a cost-effective alternative to using protecting groups.

Issue 2: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

Question: I am attempting to synthesize an N-aryl piperazine using a Buchwald-Hartwig amination, but my yields are consistently low. What are the key parameters to optimize?

Symptoms:

  • LC-MS analysis shows incomplete consumption of the aryl halide starting material.

  • Formation of side products, potentially from catalyst decomposition or side reactions of the starting materials.

Potential Causes and Solutions:

The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.[5][7]

  • Catalyst and Ligand: The choice of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is critical.[7] For less reactive aryl chlorides, sterically hindered and electron-rich ligands like XPhos or RuPhos are often required.[5]

  • Base Selection: The base is crucial for both the reaction rate and preventing side reactions. Strong bases like NaOt-Bu are common, but if your starting materials are sensitive, weaker bases such as Cs₂CO₃ or K₃PO₄ should be considered.[5][7]

  • Solvent: The solvent (e.g., toluene, dioxane, THF) affects the solubility of the reagents and the stability of the catalytic species.[5]

Experimental Protocol: Buchwald-Hartwig Amination of N-Boc-Piperazine [7]

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), N-Boc-piperazine (1.2-1.5 eq.), and the base (e.g., NaOt-Bu, 1.4-2.0 eq.).

  • In a separate vial, dissolve the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., XantPhos) in a small amount of the reaction solvent.

  • Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent (e.g., toluene) to the Schlenk tube, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Decision Tree for Optimizing Buchwald-Hartwig Reactions:

G Start Low Yield in Buchwald-Hartwig Q1 Is the aryl halide an electron-rich or hindered chloride? Start->Q1 A1_Yes Use a more electron-rich/ hindered ligand (e.g., XPhos, RuPhos) Q1->A1_Yes Yes A1_No Try a standard ligand (e.g., XantPhos, BINAP) Q1->A1_No No Q2 Is starting material decomposition observed? A1_Yes->Q2 A1_No->Q2 A2_Yes Switch to a weaker base (e.g., Cs₂CO₃, K₃PO₄) Q2->A2_Yes Yes A2_No Consider solvent effects. Is everything soluble? Q2->A2_No No Q3 Are reagents soluble? A2_Yes->Q3 A2_No->Q3 A3_Yes Screen different temperatures Q3->A3_Yes Yes A3_No Try a more polar solvent (e.g., t-butanol) Q3->A3_No No

Caption: Troubleshooting Buchwald-Hartwig reactions.

Issue 3: Difficulty with Reductive Amination

Question: I am trying to synthesize a monosubstituted piperazine via reductive amination, but the reaction is sluggish or gives a complex mixture of products. What can I do?

Symptoms:

  • Slow or incomplete reaction, with starting aldehyde/ketone and piperazine still present.

  • Formation of di-substituted product or other byproducts.

Potential Causes and Solutions:

Reductive amination is a powerful method for forming C-N bonds.[8] The reaction involves the formation of an iminium ion intermediate, which is then reduced.[8] Common issues can arise from the choice of reducing agent, pH, and reaction conditions.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is milder and more selective than sodium cyanoborohydride or sodium borohydride.[9] It is particularly effective for reactions with aldehydes.

  • pH Control: The formation of the iminium ion is pH-dependent. Adding a small amount of acetic acid can catalyze this step.

  • Protecting Groups: For direct reductive amination with piperazine, di-substitution can still be an issue. Using N-Boc-piperazine is a reliable way to ensure mono-alkylation.[2]

Experimental Protocol: Reductive Amination of N-Boc-Piperazine [2][10]

  • Dissolve N-Boc-piperazine (1.2 equivalents) and the aldehyde or ketone (1.0 equivalent) in a solvent such as 1,2-dichloroethane (DCE) or DCM.

  • Add acetic acid (1-2 equivalents).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise at room temperature.

  • Stir the reaction for 12-24 hours and monitor by LC-MS.

  • Quench the reaction carefully with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Frequently Asked Questions (FAQs)

Q1: When should I choose a protecting group strategy over using a large excess of piperazine?

A1: The choice depends on several factors:

  • Cost and Scale: For large-scale synthesis, using a large excess of piperazine might be more cost-effective than a multi-step protection-deprotection sequence, especially if the excess piperazine can be recovered and recycled.[11]

  • Substrate Reactivity: If your alkylating agent is highly reactive or valuable, a protecting group strategy is preferred to ensure a clean reaction and maximize the yield based on the limiting reagent.[12]

  • Downstream Chemistry: If the other nitrogen of the piperazine needs to be functionalized differently later in the synthesis, an orthogonal protecting group strategy is essential.[1]

  • Purification: If the mono- and di-substituted products are difficult to separate, a protecting group strategy will simplify purification significantly.[3]

Q2: What are the best analytical techniques to monitor the progress of my reaction?

A2: A combination of techniques is often best:

  • Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative sense of the reaction progress. Staining with potassium permanganate or ninhydrin can be useful for visualizing the amine spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for monitoring these reactions. It allows you to track the disappearance of starting materials and the appearance of the desired product and any byproducts, confirming their identities by their mass-to-charge ratio.[13]

  • Gas Chromatography (GC): For volatile piperazine derivatives, GC can be an effective monitoring tool.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically used for real-time monitoring, taking an NMR of a crude aliquot can provide detailed structural information about the product distribution. Broad or duplicated signals for the piperazine ring protons can indicate restricted rotation around an amide bond in N-acyl piperazines.[3]

Q3: My monosubstituted piperazine product seems to be stuck in the aqueous layer during workup. How can I extract it?

A3: This is a common issue, especially if the product is in its protonated (salt) form.[12]

  • Basify the Aqueous Layer: Before extraction, ensure the aqueous layer is basic (pH > 10) by adding a base like sodium hydroxide or potassium carbonate. This will deprotonate the piperazine nitrogens, making the product more soluble in organic solvents.

  • Use a More Polar Extraction Solvent: If DCM or ethyl acetate are not effective, try a more polar solvent like a mixture of chloroform and isopropanol.

  • Salting Out: Saturating the aqueous layer with sodium chloride can decrease the solubility of your product in the aqueous phase and promote its transfer to the organic layer.

Q4: Are there any "green" or more sustainable approaches to monosubstituted piperazine synthesis?

A4: Yes, research is ongoing to develop more environmentally friendly methods.

  • Solvent-Free Reactions: Some Buchwald-Hartwig aminations have been reported to proceed in good yield using piperazine itself as the solvent, eliminating the need for volatile organic solvents.[16]

  • Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters like temperature and mixing, potentially leading to higher selectivity and yields with reduced waste.[11] Flow hydrogenation for reductive amination is a safe and scalable green alternative.[8]

  • Catalytic Methods: Developing catalytic one-pot syntheses that avoid the use of stoichiometric protecting groups and reagents is a key goal in sustainable chemistry.[17]

References

  • A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. (2025). Benchchem.
  • Preventing di-substitution in piperazine N-alkyl
  • Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine. (2025). Benchchem.
  • Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. (2025). Benchchem.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013).
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (n.d.). PMC - NIH.
  • Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amin
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI.
  • Purification of piperazine. (1959).
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (n.d.). MDPI.
  • Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox C
  • Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. (n.d.). Sciforum.
  • Method of analysis of Piperazine. (2023). Pharma Knowledge Forum.
  • A Review on Analytical Methods for Piperazine Determination. (2024). NTU Journal of Pure Sciences.
  • Technical Support Center: Synthesis of Substituted Piperazines. (2025). Benchchem.
  • Technical Support Center: Characterization of Substituted Piperazines. (2025). Benchchem.
  • Programmable Piperazine Synthesis via Organic Photoredox C
  • Opportunities and challenges for direct C–H functionalization of piperazines. (n.d.). Beilstein Journal of Organic Chemistry.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed.
  • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. (2025).
  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. (n.d.). NIH.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013).
  • Analytical Methods. (n.d.). RSC Publishing.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central.

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Solubility of 1-(2-Benzenesulfonyl-ethyl)piperazine 2hcl in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: 1-(2-Benzenesulfonyl-ethyl)piperazine 2HCl >

A Guide to Solubility for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling and dissolution of this compound.

Q1: I'm having difficulty dissolving this compound in my chosen organic solvent. What could be the reason?

A1: The solubility of a compound is governed by the principle of "like dissolves like." this compound is a dihydrochloride salt, making it a highly polar and ionic compound. Therefore, it will exhibit poor solubility in non-polar or weakly polar organic solvents such as hexane, toluene, or diethyl ether. Increased solubility is expected in more polar solvents. If you are experiencing difficulties, consider the polarity of your solvent system. Additionally, ensure the compound is of high purity, as impurities can sometimes affect solubility.

Q2: My compound precipitated out of solution unexpectedly. What might have caused this?

A2: Unexpected precipitation can occur due to several factors:

  • Temperature Fluctuation: Solubility is often temperature-dependent. A decrease in temperature can significantly lower the solubility of a compound, leading to precipitation. Ensure your experimental setup maintains a stable temperature.

  • Change in Solvent Composition: If you are using a co-solvent system, a change in the solvent ratio can alter the overall polarity and reduce the solubility of your compound.

  • pH Shift: For salts like this, the pH of the solution is critical. Although less common in purely organic solvents, the presence of acidic or basic impurities could potentially alter the ionization state of the piperazine nitrogens, affecting solubility.

  • Supersaturation: It is possible to create a supersaturated solution, which is inherently unstable. Agitation or the introduction of a seed crystal (even a dust particle) can trigger rapid precipitation.

Q3: Can I heat the mixture to improve the solubility of this compound?

Q4: Which organic solvents are most likely to be effective for dissolving this compound?

A4: Given its salt form, polar protic solvents and some polar aprotic solvents are the most promising candidates. These include:

  • Water: As a highly polar protic solvent, water is an excellent starting point for assessing the solubility of this salt.

  • Alcohols (Methanol, Ethanol): These polar protic solvents are often effective for dissolving hydrochloride salts.

  • Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These are strong polar aprotic solvents that can often dissolve a wide range of compounds, including salts. Acetaminophen, for example, has been shown to be more soluble in DMSO compared to other solvents.[1]

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure (a dihydrochloride salt), a qualitative assessment can be made. The following table provides an estimated solubility profile. For precise quantitative data, experimental determination is necessary.

SolventPolarityPredicted SolubilityRationale
WaterHigh (Protic)SolubleThe ionic nature of the dihydrochloride salt favors dissolution in highly polar, protic solvents.
MethanolHigh (Protic)Soluble to Moderately SolublePolar protic nature allows for favorable interactions with the salt.
EthanolHigh (Protic)Moderately SolubleSimilar to methanol, but slightly lower polarity may result in reduced solubility.
Dimethyl Sulfoxide (DMSO)High (Aprotic)SolubleHigh polarity and ability to solvate cations and anions make it a good candidate.
Dimethylformamide (DMF)High (Aprotic)SolubleSimilar to DMSO, its high polarity should facilitate dissolution.
AcetonitrileMedium (Aprotic)Sparingly SolubleLower polarity compared to DMSO and DMF will likely result in lower solubility.
AcetoneMedium (Aprotic)Sparingly Soluble to InsolubleIts moderate polarity is likely insufficient to effectively dissolve the ionic salt.
Dichloromethane (DCM)Low (Aprotic)InsolubleLow polarity makes it a poor solvent for ionic compounds.
TolueneLow (Aprotic)InsolubleNon-polar nature is unsuitable for dissolving polar salts.
HexaneLow (Aprotic)InsolubleVery low polarity makes it an unsuitable solvent.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

For accurate solubility determination, the shake-flask method is a reliable and widely used technique.[2]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of this compound to a vial. The key is to have undissolved solid remaining at equilibrium.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment. Allow the mixture to equilibrate for a sufficient amount of time (typically 24-48 hours) to ensure the solution is saturated.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for a period to let the excess solid settle. Alternatively, centrifuge the vial at a moderate speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe.

  • Filtration: Immediately filter the collected sample through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of your analytical method.

  • Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Troubleshooting and Workflow Diagrams

The following diagrams illustrate the decision-making process for solvent selection and troubleshooting common solubility issues.

Caption: Solvent selection workflow for this compound.

Caption: Troubleshooting guide for unexpected precipitation.

References

  • Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen. Retrieved from [Link]

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Technical Support Center: Troubleshooting N-alkylation Reactions of Piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the common and complex challenges encountered during the N-alkylation of piperazine. This resource provides in-depth, field-tested solutions in a direct question-and-answer format to help you optimize your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Selectivity — The Mono- vs. Di-alkylation Problem

Question: My reaction is producing a low yield of the desired mono-substituted piperazine, with a significant amount of the 1,4-di-substituted byproduct. How can I improve the selectivity for mono-substitution?

Answer: This is the most prevalent challenge in piperazine chemistry, stemming from the comparable nucleophilicity of the two nitrogen atoms.[1] Once the first alkylation occurs, the second nitrogen remains sufficiently reactive to compete for the remaining alkylating agent.[2] Achieving high selectivity for mono-alkylation requires careful control over several reaction parameters.

The primary factors influencing this outcome are:

  • Stoichiometry: An excess of the alkylating agent dramatically increases the probability of di-alkylation.[2]

  • Reaction Conditions: Higher temperatures and extended reaction times provide the activation energy for the second, often slower, alkylation step to occur.[2][3]

  • Reagent Reactivity: Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) are more prone to causing di-substitution.[2]

  • Basicity: The choice and amount of base can influence the relative reactivity of the starting piperazine versus the mono-alkylated intermediate.[2]

To systematically address this, consider the following strategies, which are summarized in the workflow below.

Troubleshooting Workflow: Improving Mono-alkylation Selectivity

G start Start: Significant Di-alkylation Observed stoch Adjust Stoichiometry: Use a large excess of piperazine (5-10 equivalents) start->stoch check1 Is selectivity _still_ poor? stoch->check1 conditions Modify Reaction Conditions: 1. Lower the temperature (e.g., 0 °C to RT). 2. Add alkylating agent slowly (dropwise). check1->conditions Yes success Success: Mono-alkylation Favored check1->success No check2 Is selectivity _still_ poor? conditions->check2 reagents Re-evaluate Reagents: 1. Change the solvent polarity. 2. Use a milder, non-nucleophilic base (e.g., K₂CO₃, DIPEA). check2->reagents Yes check2->success No check3 Is selectivity _still_ poor? reagents->check3 protect Adopt Protecting Group Strategy: Use mono-protected piperazine (e.g., N-Boc-piperazine). check3->protect Yes check3->success No protect->success fail Problem Persists: Consider alternative reaction (e.g., Reductive Amination) protect->fail

Caption: Troubleshooting workflow for preventing di-substitution.[2]

Issue 2: Persistent Di-substitution — The Protecting Group Solution

Question: I've tried using a large excess of piperazine and optimizing conditions, but di-alkylation remains a significant issue for my substrate. What is a more robust method to guarantee mono-alkylation?

Answer: When statistical control is insufficient, the most reliable method is to employ a protecting group strategy .[1][4] This involves temporarily "blocking" one of the nitrogen atoms, performing the alkylation on the free nitrogen, and then removing the block. The tert-butoxycarbonyl (Boc) group is an industry standard for this purpose due to its ease of introduction and clean, acidic removal conditions.[5][6] This multi-step but highly effective approach is outlined in the decision tree below.

Decision Tree: Statistical Control vs. Protecting Group Strategy

G start Goal: Synthesize Mono-alkylated Piperazine check_scale Is this for a large-scale synthesis where atom economy is critical? start->check_scale stat_control Pursue Statistical Control (Excess Piperazine) check_scale->stat_control Yes check_purity Is absolute selectivity and high purity the primary goal? check_scale->check_purity No stat_path 1. Use 5-10 eq. Piperazine. 2. Add alkylating agent slowly at low temp. 3. Plan for difficult purification. stat_control->stat_path protect_group Use Protecting Group Strategy (e.g., N-Boc-piperazine) protect_path 1. Protection: Synthesize N-Boc-piperazine. 2. Alkylation: React with alkylating agent. 3. Deprotection: Remove Boc group with acid. protect_group->protect_path check_purity->stat_control No check_purity->protect_group Yes

Caption: Decision tree for selecting a mono-alkylation strategy.

Issue 3: Low or No Conversion

Question: My reaction shows very little to no product formation. What factors should I investigate?

Answer: Low conversion often points to issues with reagent reactivity or suboptimal conditions. Here’s a checklist:

  • Alkylating Agent Reactivity: The leaving group is critical. For alkyl halides, the reactivity order is I > Br > Cl . If you are using an alkyl chloride with a low reaction rate, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).

  • Base Selection: A base is required to neutralize the acid byproduct (e.g., HBr, HCl) generated during the reaction.[7] If the piperazine becomes protonated, it is no longer nucleophilic.

    • Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective and easy to remove.[7][8]

    • Organic bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) are useful when a homogeneous solution is desired.[7][9]

  • Solvent Choice: The solvent must be appropriate for an SN2 reaction.

    • Aprotic polar solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or dichloromethane (DCM) are standard choices as they effectively solvate the cations without interfering with the nucleophile.[2][7]

  • Starting Material Form: If you are using a piperazine salt (e.g., piperazine dihydrochloride), you must add sufficient base to neutralize the salt and free the amine for reaction. Typically, this requires at least two additional equivalents of base.[9]

ParameterRecommendation for Increasing YieldRationale
Alkyl Halide Use Alkyl Iodide or BromideBetter leaving groups (I⁻, Br⁻) accelerate the SN2 reaction rate compared to chloride (Cl⁻).
Base Use K₂CO₃, Cs₂CO₃, or DIPEAMust be strong enough to neutralize the acid byproduct but preferably non-nucleophilic to avoid side reactions.[7]
Solvent Acetonitrile, DMF, DCMAprotic polar solvents stabilize the transition state of SN2 reactions without protonating the amine.
Temperature Gentle heating (e.g., 50-80 °C)May be required to drive less reactive alkylating agents to completion, but monitor for di-alkylation.[10]
Issue 4: Alternative Methods for Difficult Substrates

Question: My alkylating agent is sensitive, or direct alkylation is still giving me side products like quaternary ammonium salts. Is there an alternative method?

Answer: Yes, reductive amination is an excellent and often milder alternative to direct alkylation.[7] This two-step, one-pot process involves reacting the piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then immediately reduced to the N-alkylated product.[7][10]

Key Advantages:

  • It is highly effective for synthesizing a wide range of substituted piperazines.[11]

  • It inherently avoids the over-alkylation that leads to the formation of quaternary ammonium salts.[7][8]

  • It often proceeds under milder conditions than direct alkylation.

Common Reagents:

  • Carbonyl Source: Any desired aldehyde or ketone.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the preferred reagent as it is mild, selective for iminium ions, and does not reduce the starting aldehyde or ketone.[7][10] Sodium cyanoborohydride (NaBH₃CN) is also used but is more toxic.

Experimental Protocols
Protocol 1: Mono-N-alkylation using Excess Piperazine (Statistical Control)

This protocol describes a general method for selective mono-N-alkylation by using a significant excess of piperazine.[2]

  • Materials:

    • Piperazine (10 equivalents)

    • Alkylating agent (e.g., benzyl bromide, 1 equivalent)

    • Dichloromethane (DCM) or Acetonitrile (ACN) as solvent

    • Potassium carbonate (K₂CO₃, 2 equivalents)

  • Procedure:

    • In a round-bottom flask, dissolve piperazine (10 eq.) and K₂CO₃ (2 eq.) in DCM.

    • Cool the stirred suspension to 0 °C using an ice bath.

    • Slowly add the alkylating agent (1 eq.), either neat or dissolved in a small amount of DCM, dropwise over 30-60 minutes.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure. The crude product will contain the desired mono-alkylated product, excess piperazine, and a small amount of di-alkylated product.

    • Purify via acid-base extraction followed by column chromatography.

Protocol 2: Mono-Boc Protection of Piperazine

This is the first step in the protecting group strategy, yielding the key intermediate for clean mono-alkylation.[6][8]

  • Materials:

    • Piperazine (2-4 equivalents)

    • Di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve piperazine (2-4 eq.) in DCM in a round-bottom flask and cool the solution to 0 °C.

    • In a separate flask, dissolve (Boc)₂O (1 eq.) in DCM.

    • Add the (Boc)₂O solution dropwise to the cold, stirred piperazine solution over 1-2 hours.

    • Allow the reaction to warm to room temperature and stir overnight (18-24 hours).

    • Wash the reaction mixture with water to remove excess piperazine and its salts.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield N-Boc-piperazine, which is often pure enough for the next step.

Protocol 3: N-Alkylation via Reductive Amination

This protocol provides a general method for N-alkylation using an aldehyde and STAB.[10]

  • Materials:

    • Piperazine or N-substituted piperazine (1.0 equivalent)

    • Aldehyde or ketone (1.1-1.2 equivalents)

    • Sodium triacetoxyborohydride (STAB, 1.5-2.0 equivalents)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Acetic acid (catalytic, optional)

  • Procedure:

    • To a round-bottom flask, add the piperazine derivative (1.0 eq.) and the aldehyde/ketone (1.1 eq.) to DCE.

    • If the piperazine starting material is a salt, add 1.1 eq. of a non-nucleophilic base like DIPEA to free the amine.

    • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation. A catalytic amount of acetic acid can facilitate this step.[10]

    • Carefully add STAB (1.5 eq.) portion-wise to the stirred mixture. Note: Gas evolution (hydrogen) may occur.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.[9]

    • Once complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by flash column chromatography.

References
  • BenchChem Technical Support Team. (2025).
  • Margrey, K. A., & Nicewicz, D. A. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679–683. [Link]

  • White, A. R., Wang, L., & Nicewicz, D. A. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. National Institutes of Health. [Link]

  • Margrey, K. A., & Nicewicz, D. A. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters. [Link]

  • Martin, A. P. (1959). Purification of piperazine. U.S. Patent No. 2,919,275.
  • BenchChem Technical Support Team. (2025). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. BenchChem.
  • Hultquist, M. E. (1950). Preparation of n-substituted piperazines. U.S. Patent No. 2,525,223.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Piperazine Synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing N-alkylation of 1-(4-bromophenyl)piperazine. BenchChem.
  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • Various Authors. (1962). Process for the N-monoalkylation of piperazine. German Patent No. DE1092019B.
  • Ferey, V., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Sun, A., et al. (2018). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. National Institutes of Health. [Link]

  • dos Santos Fernandes, J. P. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • Various Authors. (n.d.). Effect of the temperature on the process for piperazine and... ResearchGate. [Link]

  • Li, Z., & Li, C.-J. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]

  • Various Authors. (n.d.). Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. ResearchGate. [Link]

  • Sun, A., et al. (n.d.). Optimization of the reaction conditions a. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Li, Z., & Li, C.-J. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. National Institutes of Health. [Link]

  • Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Current Drug Metabolism. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. [Link]

  • Petrucci, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • Le, C. M., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of Substituted Piperazines. BenchChem.
  • Gunanathan, C., & Milstein, D. (2016). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. [Link]

  • Breinholt, J., & Liang, P. (2001). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

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Technical Support Center: Optimization of Reaction Conditions for Benzenesulfonyl Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of benzenesulfonyl piperazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize sulfonamide formation reactions. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally optimize your reaction conditions for higher yield and purity.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the synthesis of 1-benzenesulfonyl piperazine.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in this synthesis typically stem from a few key areas. The primary culprits are often the degradation of your starting materials or suboptimal reaction conditions. Benzenesulfonyl chloride is highly susceptible to hydrolysis by moisture, converting it into the unreactive benzenesulfonic acid.[1][2] Similarly, ensuring the purity of your piperazine and the choice of an appropriate base and solvent system are critical for success.[1]

Q2: I'm observing a significant amount of a second, less polar spot on my TLC. What is it and how can I prevent it?

A2: This is almost certainly the bis-acylated byproduct, 1,4-bis(benzenesulfonyl)piperazine. This occurs when both nitrogen atoms of the piperazine ring react with benzenesulfonyl chloride. To minimize its formation, the stoichiometry and reaction conditions must be carefully controlled. Using a molar excess of piperazine is the most effective strategy to favor mono-substitution.[3] Slow, controlled addition of the sulfonyl chloride at a reduced temperature (e.g., 0 °C) can also significantly mitigate this side reaction.

Q3: Can I use an inorganic base like sodium hydroxide instead of an organic base like triethylamine?

A3: While it is possible to use aqueous bases like NaOH (under what are known as Schotten-Baumann conditions), it is generally not recommended for this specific synthesis on a lab scale. The presence of water significantly increases the risk of hydrolyzing the sensitive benzenesulfonyl chloride, which will reduce your yield.[1] Anhydrous conditions with a non-nucleophilic organic base, such as triethylamine or pyridine, are preferred to neutralize the HCl byproduct without introducing water or competing with the piperazine nucleophile.[1][4]

Q4: My workup is difficult, and I'm struggling to isolate a pure product. What are the best purification strategies?

A4: The high polarity and basicity of piperazine-containing compounds can complicate purification.[5] Common impurities include unreacted piperazine, piperazine hydrochloride salts, and the bis-sulfonylated byproduct. A standard purification workflow involves:

  • Aqueous Wash: Quench the reaction and perform an aqueous extraction to remove the hydrochloride salt of your base (e.g., triethylamine hydrochloride) and excess piperazine.

  • Crystallization: Benzenesulfonyl piperazine is often a crystalline solid.[6][7] Recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can be a highly effective method for purification.

  • Column Chromatography: If crystallization is insufficient, silica gel chromatography can be used. A gradient elution starting with a non-polar solvent and gradually increasing polarity (e.g., ethyl acetate in hexanes, followed by a small percentage of methanol in dichloromethane) is typically effective.

Troubleshooting Guides: From Problem to Solution

This section provides a deeper dive into specific experimental problems, outlining the causes and providing actionable solutions.

Problem 1: Low or No Product Formation

A faint or absent product spot on your TLC plate after several hours is a common frustration. This points to a fundamental issue with reaction initiation or progression.

Possible Causes & Solutions:

  • Degraded Benzenesulfonyl Chloride: This is the most frequent cause. Sulfonyl chlorides are highly sensitive to moisture.[4][8]

    • Solution: Always use a fresh bottle of benzenesulfonyl chloride or one that has been stored properly under an inert atmosphere. If degradation is suspected, the liquid can be distilled under reduced pressure for purification.[9] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Inactive Piperazine: While more stable than the sulfonyl chloride, piperazine can absorb atmospheric CO2 to form carbamates.

    • Solution: Use high-purity piperazine. If the quality is uncertain, it can be purified by forming a salt, such as the diacetate, and then regenerating the free base.[5][10]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for reaction efficiency.[1]

    • Solution: Use a non-nucleophilic tertiary amine base like triethylamine or pyridine in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[4] These solvents effectively dissolve the reactants without interfering with the reaction.

Problem 2: Dominance of the Bis-Sulfonylated Byproduct

The formation of 1,4-bis(benzenesulfonyl)piperazine consumes two equivalents of your sulfonylating agent and complicates purification.

Mechanism of Side Reaction: After the first sulfonylation, the remaining secondary amine on the 1-benzenesulfonylpiperazine product is still nucleophilic enough to react with another molecule of benzenesulfonyl chloride, especially if the sulfonyl chloride is present in a high local concentration.

Solutions to Favor Mono-Sulfonylation:

  • Control Stoichiometry: This is the most critical factor. Using a significant excess of piperazine (e.g., 3 to 5 equivalents) statistically favors the reaction of benzenesulfonyl chloride with the more abundant, unreacted piperazine over the mono-substituted product.[3]

  • Controlled Reagent Addition: Add the benzenesulfonyl chloride solution dropwise to the stirred solution of piperazine and base at a low temperature (0 °C). This maintains a low concentration of the electrophile, reducing the likelihood of a second reaction.

  • Reaction Temperature: Maintain a low temperature throughout the addition and for a period afterward before allowing the reaction to warm to room temperature.

Data Presentation: Effect of Reaction Parameters on Product Selectivity

The following table summarizes how key parameters can be adjusted to favor the desired mono-substituted product over the bis-substituted byproduct.

ParameterCondition to Favor Mono-substitution Condition Leading to Bis-substitution Rationale
Stoichiometry >3 equivalents of Piperazine~1 equivalent of PiperazineA large excess of piperazine outcompetes the mono-substituted product for the sulfonyl chloride.
Temperature 0 °C to Room TemperatureElevated TemperatureLower temperatures slow the rate of the second substitution reaction more significantly.
Reagent Addition Slow, dropwise addition of sulfonyl chlorideRapid addition of sulfonyl chloridePrevents high local concentrations of the electrophile, minimizing double addition.[11]
Base Non-nucleophilic (e.g., Triethylamine)---The base's primary role is to scavenge HCl; its choice has a greater impact on overall yield than on selectivity in this case.[12]

Visualizing the Process

Reaction Pathway Diagram

The following diagram illustrates the primary reaction to form 1-benzenesulfonyl piperazine and the competing side reaction that leads to the bis-sulfonylated impurity.

ReactionPathway cluster_c1 cluster_c2 Piperazine Piperazine (Excess) Product 1-Benzenesulfonyl- piperazine (Desired) Piperazine->Product + BsCl Piperazine->Product BsCl Benzenesulfonyl Chloride (BsCl) BsCl->Product Byproduct 1,4-Bis(benzenesulfonyl)- piperazine (Impurity) BsCl->Byproduct Product->Byproduct + BsCl Product->Byproduct Base + Base (e.g., Et3N) - Base·HCl Base2 + Base - Base·HCl

Caption: Synthetic route to 1-benzenesulfonyl piperazine and the potential side reaction.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and resolve common issues during the synthesis.

TroubleshootingWorkflow start Start: Low Yield / Impure Product check_reagents Verify Reagent Quality (Fresh BsCl, Dry Solvent) start->check_reagents Step 1 check_tlc Analyze TLC Plate check_reagents->check_tlc Step 2 incomplete_rxn Problem: Incomplete Reaction (Starting Material Remains) check_tlc->incomplete_rxn If SM present bis_adduct Problem: Bis-Adduct Formation (Major Impurity Spot) check_tlc->bis_adduct If byproduct present solution_incomplete Solution: - Increase reaction time - Gentle warming (if stable) incomplete_rxn->solution_incomplete solution_bis Solution: - Use >3 eq. Piperazine - Slow addition of BsCl at 0 °C bis_adduct->solution_bis end Optimized Synthesis solution_incomplete->end solution_bis->end

Caption: A step-by-step workflow for troubleshooting benzenesulfonyl piperazine synthesis.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize the yield of 1-benzenesulfonyl piperazine while minimizing impurity formation.

Materials:

  • Piperazine (anhydrous, 4.31 g, 50 mmol, 5 eq.)

  • Benzenesulfonyl chloride (1.77 g, 10 mmol, 1 eq.)

  • Triethylamine (Et3N) (1.52 g, 15 mmol, 1.5 eq.)

  • Dichloromethane (DCM), anhydrous (100 mL)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add piperazine (4.31 g, 50 mmol) and anhydrous DCM (80 mL). Stir the mixture until the piperazine is fully dissolved.

  • Cooling and Base Addition: Cool the flask to 0 °C using an ice-water bath. Add triethylamine (1.52 g, 15 mmol) to the solution.

  • Sulfonyl Chloride Addition: In a separate dry flask, dissolve benzenesulfonyl chloride (1.77 g, 10 mmol) in anhydrous DCM (20 mL). Using a dropping funnel, add this solution to the stirred piperazine mixture dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour. Then, remove the ice bath and let the reaction warm to room temperature. Continue stirring for 4-6 hours, monitoring the reaction's progress by TLC (Thin Layer Chromatography).

  • Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture again to 0 °C and slowly add 50 mL of deionized water to quench. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent like ethanol or isopropanol to obtain pure 1-benzenesulfonyl piperazine as a white crystalline solid.

References

  • Ananda Kumar, C. S., et al. (2007). Synthesis and Crystal Structure of 1-Benzenesulfonyl-4-benzhydryl-piperazine. Molecular Crystals and Liquid Crystals, 469(1), 111–119.[6][7]

  • Sci-Hub. (n.d.). Synthesis and Crystal Structure of 1-Benzenesulfonyl-4-benzhydryl-piperazine. Retrieved from [Link]

  • Google Patents. (n.d.). Method of direct mono-N-substitution of piperazine. Retrieved from [3]

  • Google Patents. (n.d.). Purification of piperazine. Retrieved from [10]

  • ChemistryViews. (2022). Base-Mediated Site-Selective Sulfonylation of Pyridine. Retrieved from [Link][12]

  • MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Retrieved from [Link][11]

  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link][9]

Sources

Technical Support Center: Impurity Identification in 1-(2-Benzenesulfonyl-ethyl)piperazine 2HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with identifying and characterizing impurities in this active pharmaceutical ingredient (API) using Liquid Chromatography-Mass Spectrometry (LC-MS). Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot effectively and ensure the integrity of your analytical results.

Section 1: The Analyte & Predicting Impurities

Before beginning any analysis, a thorough understanding of the target molecule and its likely impurities is crucial. This foresight allows for a more targeted and efficient method development process.

Q1: What are the key chemical properties of 1-(2-Benzenesulfonyl-ethyl)piperazine 2HCl that influence LC-MS analysis?

Answer: 1-(2-Benzenesulfonyl-ethyl)piperazine is a moderately polar, basic compound. Its chemical properties present distinct challenges and opportunities for LC-MS analysis:

  • Structure and Mass: The molecule consists of a benzenesulfonyl group linked by an ethyl chain to a piperazine ring. Its monoisotopic mass is 270.1144 Da. In positive ion mode ESI-MS, it will be primarily observed as the protonated molecule, [M+H]⁺, at m/z 271.1216.

  • Basicity (pKa): The piperazine ring has two nitrogen atoms, making it basic. The pKa values are typically around 9.8 for the first protonation and 5.6 for the second.[1] This is the most critical factor for reversed-phase LC. To ensure good peak shape, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa.[2][3] Operating at a low pH (e.g., pH 2-3) will ensure both nitrogens are consistently protonated, leading to a single, stable ionic species in solution and sharp, symmetrical peaks.

  • Formulation: The "2HCl" indicates it is a dihydrochloride salt, making it highly water-soluble. However, the free base has moderate hydrophobicity from the phenyl group, making it well-suited for reversed-phase chromatography.

Q2: What are the most probable process-related impurities I should expect?

Answer: Process-related impurities originate from the manufacturing process, including unreacted starting materials, intermediates, by-products from side reactions, and reagents.[4][5][6] The most common synthesis route for this molecule is a Michael addition of piperazine to phenyl vinyl sulfone.

Based on this, we can predict the following impurities:

Impurity Name Origin Chemical Formula Monoisotopic Mass (Da) Expected [M+H]⁺ (m/z)
PiperazineStarting MaterialC₄H₁₀N₂86.084487.0917
Phenyl Vinyl SulfoneStarting MaterialC₈H₈O₂S168.0245169.0318[7]
N,N'-bis(2-Benzenesulfonyl-ethyl)piperazineBy-product (Double Addition)C₂₂H₃₀N₂O₄S₂466.1650467.1723
1-(Phenylsulfonyl)ethanolBy-product (Hydration of starting material)C₈H₁₀O₃S186.0351187.0424

These impurities represent the most logical starting point for your investigation. Always obtain the manufacturing scheme from the synthesis lab to build a more comprehensive list of potential impurities.

Section 2: Core LC-MS Method Development

A robust and well-designed LC-MS method is the foundation of accurate impurity profiling. The following Q&A provides a validated starting point and the rationale for key decisions.

Q3: How do I develop a robust LC method for separating the API from its potential impurities?

Answer: A successful separation requires careful selection of the column and mobile phase to manage the polar and basic nature of the analyte and its impurities.

Experimental Protocol: Recommended Starting LC Method

  • Column: C18, 2.1 x 100 mm, 1.8 µm. A standard C18 column is the workhorse of reversed-phase chromatography and provides a good balance of retention for the API.

  • Mobile Phase A: 0.1% Formic Acid in Water. The low pH ensures the piperazine nitrogens are fully protonated, minimizing peak tailing.[8][9] Formic acid is a volatile buffer, making it ideal for MS detection.[10]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 60% B

    • 8.1 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 12.0 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Sample Diluent: 50:50 Water:Acetonitrile. Whenever possible, dissolve the sample in the initial mobile phase conditions to prevent peak distortion.[11]

Causality Behind Choices:

  • Why a C18 column? The benzenesulfonyl group provides sufficient hydrophobicity for retention on a C18 stationary phase. The starting materials (Piperazine, Phenyl Vinyl Sulfone) have very different polarities, making separation on a C18 phase straightforward.

  • Why a low pH mobile phase? As discussed in Q1, low pH suppresses the secondary interactions of the basic piperazine moiety with residual silanols on the silica-based column, which is a primary cause of peak tailing for basic analytes.[2][3]

  • Why a gradient? The expected impurities have a wide polarity range. A gradient is necessary to elute the very polar piperazine early while still being able to elute the much more hydrophobic bis-addition by-product in a reasonable time with good peak shape.

Q4: What are the optimal MS settings for detecting and identifying these impurities?

Answer: The goal is to develop a sensitive method for detection (Full Scan) and a specific method for structural confirmation (MS/MS or targeted analysis).

Experimental Protocol: Recommended Starting MS Method

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Scan Mode 1 (Detection): Full Scan MS

    • Mass Range:m/z 70 - 700

  • Scan Mode 2 (Identification): Data-Dependent Acquisition (DDA) or Targeted MS/MS

    • Activation: Collision-Induced Dissociation (CID)

    • Collision Energy: Use a stepped collision energy (e.g., 15, 30, 45 eV) to generate a rich fragmentation spectrum.

  • Source Parameters (Typical Starting Points):

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 325 °C

    • Gas Flow: 10 L/min

    • Nebulizer Pressure: 45 psi

Causality Behind Choices:

  • Why ESI+? The basic piperazine nitrogens are readily protonated, making ESI in positive mode the ideal choice for high sensitivity detection of the API and any nitrogen-containing impurities.[8][12]

  • Why Full Scan? This allows for the detection of unexpected impurities that were not predicted. It is the primary mode for initial impurity profiling.

  • Why MS/MS? Tandem mass spectrometry (MS/MS) is essential for structural elucidation. Fragmenting the impurity's molecular ion provides structural puzzle pieces.[12][13] For piperazine-containing molecules, characteristic cleavages within the piperazine ring (m/z 56, 70) or loss of the entire piperazine group are common fragmentation pathways that can confirm the presence of this substructure.[14][15]

Section 3: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the analysis and provides a systematic workflow for identifying unknown peaks.

Q5: I see an unexpected peak in my chromatogram. What is the systematic workflow to identify it?

G A 1. Unexpected Peak Detected in Sample B 2. Analyze Blank Injection (Solvent/Mobile Phase) A->B C Is peak present in blank? B->C D Peak is a system contaminant or from solvent. ACTION: Clean system, use fresh solvent. C->D Yes E Peak is sample-related. PROCEED. C->E No F 3. Determine Accurate Mass and Molecular Formula E->F G 4. Compare with Predicted Impurities Table F->G H Is there a match? G->H I Tentative ID made. PROCEED to confirm. H->I Yes J No obvious match. PROCEED to investigate. H->J No K 5. Acquire High-Quality MS/MS Spectrum I->K J->K L 6. Interpret Fragmentation - Look for characteristic losses (e.g., piperazine ring, SO2) - Compare to API fragments K->L M 7. Propose Structure(s) L->M N 8. Confirm Structure (e.g., Synthesis of standard, NMR if isolated) M->N

Sources

Technical Support Center: Strategies to Improve the Regioselectivity of Piperazine Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for piperazine substitution. As a ubiquitous scaffold in medicinal chemistry, the symmetrical nature of piperazine presents a considerable challenge for achieving regioselective functionalization.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the synthesis of unsymmetrically substituted piperazine derivatives.

Troubleshooting Guide

This section addresses specific experimental challenges in a direct question-and-answer format, providing causal explanations and actionable protocols.

Issue 1: My reaction yields a mixture of N1- and N4-substituted products, with poor selectivity for my desired isomer. How can I improve this?

Answer:

Achieving high regioselectivity between the two chemically equivalent nitrogen atoms of a piperazine derivative is a common hurdle. The key is to introduce a chemical difference between the N1 and N4 positions. This can be accomplished through several strategies:

  • Protecting Group Strategy: This is the most robust method for ensuring high regioselectivity.[3] By protecting one nitrogen with a group that can be selectively removed later, you can direct the substitution to the unprotected nitrogen. The choice of protecting group is critical and depends on the stability of your other functional groups to the deprotection conditions.[1]

    • Expert Insight: The tert-butoxycarbonyl (Boc) group is a workhorse for this purpose due to its stability in basic and hydrogenolysis conditions and its clean removal with strong acids like trifluoroacetic acid (TFA).[1][2] For molecules with acid-sensitive functionalities, orthogonal protecting groups like benzyloxycarbonyl (Cbz), which is removed by hydrogenolysis, or fluorenylmethyloxycarbonyl (Fmoc), removed by a base like piperidine, are excellent alternatives.[1][2]

  • Steric Hindrance: If your piperazine is already substituted at the C2 position, the steric bulk of this substituent can influence the regioselectivity of an incoming electrophile, favoring substitution at the less hindered N4 position.

  • Electronic Effects: The electronic nature of existing substituents on the piperazine ring can modulate the nucleophilicity of the two nitrogen atoms. Electron-withdrawing groups will decrease the nucleophilicity of the adjacent nitrogen, directing substitution to the more distant nitrogen.

Protocol 1: Mono-N-Boc Protection of Piperazine

  • Materials: Piperazine, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM).

  • Procedure:

    • Dissolve piperazine (2.0 eq) in DCM and cool the solution to 0 °C.

    • Add a solution of Boc₂O (1.0 eq) in DCM dropwise to the piperazine solution over 1-2 hours.

    • Allow the reaction to warm to room temperature and stir for 22 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, evaporate the solvent. The resulting mixture of piperazine, mono-Boc-piperazine, and di-Boc-piperazine can usually be separated by column chromatography.

Issue 2: I'm observing significant di-substitution, even when using a 1:1 stoichiometry of piperazine to my electrophile. How can I minimize the formation of the 1,4-disubstituted byproduct?

Answer:

The formation of a di-substituted byproduct is a frequent challenge because the mono-substituted piperazine can sometimes be more nucleophilic than the starting piperazine, leading to a second reaction.[4] Several kinetic and strategic approaches can mitigate this:

  • Stoichiometry Control (Excess Piperazine): Using a large excess of piperazine (5-10 equivalents) relative to the electrophile statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule.[5][6]

    • Troubleshooting: The main drawback is the difficulty in removing the excess piperazine after the reaction. This can often be achieved by aqueous extraction if the product is sufficiently non-polar, or by chromatography.

  • Slow Addition of Electrophile: A slow, controlled addition of the alkylating or acylating agent, especially at low temperatures, can help maintain a low concentration of the electrophile and favor mono-substitution.[5][6]

  • In Situ Mono-Protonation: This is a cost-effective, one-pot method that avoids the need for protecting groups.[7] By reacting piperazine with one equivalent of an acid (e.g., HCl, acetic acid), a mono-salt is formed. The protonated nitrogen is deactivated towards electrophiles, directing substitution to the free, non-protonated nitrogen.[4][7][8]

    • Expert Insight: The nucleophilicity of the unprotonated nitrogen in the mono-salt is lower than that of free piperazine.[4][9] This may necessitate longer reaction times or the use of a more reactive electrophile.

Protocol 2: Mono-N-Alkylation Using In Situ Mono-Protonation

  • Materials: Piperazine, Piperazine dihydrochloride, Alkyl Halide, Solvent (e.g., Methanol).

  • Procedure:

    • In a reaction vessel, combine piperazine and piperazine dihydrochloride in a molar ratio that generates the piperazine monohydrochloride in situ.[7]

    • Dissolve the mixture in a suitable solvent like methanol.

    • Add the alkyl halide (1.0 eq) to the solution.

    • Stir the reaction at room temperature or under reflux, monitoring by TLC or LC-MS.

    • Upon completion, perform an aqueous workup, adjusting the pH to isolate the product.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental strategies to achieve regioselective mono-substitution of piperazine?

A1: There are three primary strategies, each with its own advantages and disadvantages:

StrategyKey AdvantagesKey DisadvantagesTypical Yield of Mono-substituted Product
Excess Piperazine One-step reaction, cost-effective.[4]Difficult removal of excess piperazine.[4]70-80%[4]
Mono-Boc Protection High selectivity, clean reaction.[4]Multi-step process (protection/deprotection), higher cost.[4][7]>80% for the substitution step.[4]
In Situ Mono-Protonation One-pot synthesis, good yields, cost-effective.[4][7]May require longer reaction times or activation of the electrophile.[4]60-89%[4]

Q2: How do I choose between a protecting group strategy and an in situ mono-protonation strategy?

A2: The choice depends on the specific requirements of your synthesis:

  • Choose a protecting group strategy when:

    • You require the highest possible regioselectivity and a clean reaction profile.

    • Your downstream synthetic steps are incompatible with the conditions of the in situ mono-protonation method.

    • You are performing a complex, multi-step synthesis where protecting group orthogonality is crucial.[1]

  • Choose the in situ mono-protonation strategy when:

    • You are looking for a more atom-economical and cost-effective one-pot procedure.[7][10]

    • Your electrophile is sufficiently reactive to overcome the reduced nucleophilicity of the piperazine mono-salt.

    • You are working on a larger scale where avoiding chromatography and extra steps is advantageous.

Decision Workflow for Mono-Substitution Strategy

G start Start: Need for Mono-Substituted Piperazine q1 Is highest possible regioselectivity critical? start->q1 q2 Is cost and step-economy a primary concern? q1->q2  No strategy_pg Use Protecting Group Strategy (e.g., Mono-Boc) q1->strategy_pg  Yes q3 Is the electrophile highly reactive? q2->q3  No strategy_protonation Use In Situ Mono-Protonation q2->strategy_protonation  Yes q3->strategy_protonation  Yes strategy_excess Use Excess Piperazine q3->strategy_excess  No

Caption: Decision tree for selecting a mono-substitution strategy.

Q3: Can catalytic methods be used to control the regioselectivity of piperazine substitution?

A3: Yes, catalytic methods are an emerging and powerful tool for controlling regioselectivity, not only for N-substitution but also for the more challenging C-H functionalization.

  • N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination is a widely used method for N-arylation.[11][12] The choice of phosphine ligand and palladium precursor can influence the regioselectivity, especially with substituted piperazines.[5]

  • C-H Functionalization: Recent advances have shown that transition metal catalysis (e.g., iridium, rhodium) and photoredox catalysis can achieve site-selective C-H functionalization of the piperazine ring.[13][14][15][16] This is often guided by directing groups or the electronic properties of the N-substituents, allowing for the synthesis of complex, carbon-substituted piperazines that are otherwise difficult to access.[16][17]

Catalytic Regioselective Functionalization Pathways

G cluster_0 N-Functionalization cluster_1 C-H Functionalization piperazine Piperazine n_aryl N-Aryl Piperazine piperazine->n_aryl Buchwald-Hartwig (Pd-Catalysis) n_boc_piperazine N-Boc Piperazine c_alkyl C-Alkyl Piperazine n_boc_piperazine->c_alkyl Photoredox Catalysis or Transition Metal Catalysis

Caption: Catalytic approaches for regioselective piperazine functionalization.

References

  • A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. Benchchem.
  • Highly Rapid and Direct Synthesis of Monoacylated Piperazine Derivatives from Carboxylic Acids under Mild Conditions. Request PDF.
  • A Comparative Guide to Selective Piperazine Functionalization: Exploring Altern
  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. PMC. NIH.
  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines.
  • Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox C
  • Technical Support Center: Synthesis of Piperazine Deriv
  • Recently Adopted Synthetic Protocols for Piperazines: A Review.
  • CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. The Royal Society of Chemistry.
  • Opportunities and challenges for direct C–H functionaliz
  • Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv.
  • Mono-acylation of piperazine and homopiperazine via ionic immobiliz
  • Technical Support Center: Selective Mono-acyl
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
  • Technical Support Center: Optimizing Piperazine Synthesis. Benchchem.
  • Method of direct mono-N-substitution of piperazine.
  • Selecting Orthogonal Building Blocks. Sigma-Aldrich.
  • Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N - NIH.
  • Opportunities and challenges for direct C–H functionaliz
  • Technical Support Center: Regioselectivity in 1-(Piperazin-2-yl)ethanol Reactions. Benchchem.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • (PDF) Direct N1-monosubstitution of piperazine.
  • Amino Acid-Protecting Groups.
  • Direct N1-monosubstitutions of piperazine and applic
  • C-Alkylpiperazines. IX (1)
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
  • Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. Request PDF.
  • Technical Support Center: Synthesis of Substituted Piperazines. Benchchem.
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione deriv
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. The Journal of Organic Chemistry.
  • A Simple Synthesis of N-Alkylpiperazines.
  • N4-unsubstituted N1-arylpiperazines as high-affinity 5-HT1A receptor ligands. PubMed.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • The medicinal chemistry of piperazines: A review. Scilit.
  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.

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Validation & Comparative

Lack of Publicly Available Research Data for 1-(2-Benzenesulfonyl-ethyl)piperazine 2hcl

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search for publicly available scientific literature and experimental data on 1-(2-Benzenesulfonyl-ethyl)piperazine 2hcl has yielded insufficient information to construct a detailed and authoritative comparison guide as requested. The available information is largely limited to chemical supplier listings and basic chemical properties, with a notable absence of peer-reviewed research on its pharmacological, toxicological, or comparative efficacy against other piperazine derivatives.

The core requirements of the requested guide, including in-depth technical analysis, supporting experimental data, in-text citations to authoritative sources, and a comprehensive reference list, cannot be fulfilled due to the scarcity of primary research articles, clinical trial data, or any form of comparative studies in the public domain.

Therefore, it is not possible to provide a scientifically rigorous comparison of this compound with other piperazine derivatives at this time. To proceed with a meaningful comparison guide, a topic with a more substantial body of existing research would be necessary. We would be pleased to generate a comprehensive guide on a more well-documented class of piperazine derivatives should an alternative topic be provided.

Efficacy of benzenesulfonyl piperazine vs tosyl piperazine derivatives in vitro

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In-Vitro Efficacy of Benzenesulfonyl vs. Tosyl Piperazine Derivatives

Introduction: The Privileged Piperazine Scaffold and its Sulfonamide Congeners

In the landscape of medicinal chemistry, the piperazine ring is classified as a "privileged scaffold."[1] Its six-membered heterocyclic structure, featuring two nitrogen atoms at opposing positions, imparts a unique combination of structural rigidity, a large polar surface area, and versatile sites for chemical modification.[2] These attributes frequently lead to favorable pharmacokinetic profiles, including enhanced water solubility and oral bioavailability, making piperazine a cornerstone in the design of numerous clinically approved drugs.[2][3]

Among the vast array of piperazine derivatives, those functionalized with a sulfonyl group are of significant interest due to their diverse and potent biological activities. This guide provides a detailed, evidence-based comparison of the in-vitro efficacy of two closely related subclasses: benzenesulfonyl piperazines and their p-methylated analogues, tosyl (p-toluenesulfonyl) piperazines . By examining their structural nuances, we can better understand the resulting differences in their interactions with biological targets and their potential across various therapeutic areas, from oncology to infectious diseases. This analysis is grounded in peer-reviewed experimental data to provide researchers and drug development professionals with actionable insights.

Structural Rationale: More Than Just a Methyl Group

The fundamental difference between a benzenesulfonyl and a tosyl group is the presence of a single methyl group at the para-position of the aromatic ring in the latter. While seemingly minor, this substitution has profound implications for the molecule's physicochemical properties, which in turn dictates its biological activity.

  • Lipophilicity: The methyl group of the tosyl moiety is hydrophobic, generally increasing the molecule's lipophilicity (LogP value) compared to its unsubstituted benzenesulfonyl counterpart. This can enhance membrane permeability and access to hydrophobic binding pockets within a target protein, but may also affect solubility.

  • Electronic Effects: The methyl group is weakly electron-donating, which can subtly alter the electron density of the sulfonyl group and the aromatic ring. This can influence the strength of hydrogen bonds and other non-covalent interactions with a biological target.

  • Steric Hindrance: The additional bulk of the methyl group can introduce steric constraints, potentially improving selectivity by preventing the molecule from binding to off-target proteins with smaller binding sites. Conversely, it could also hinder binding to the desired target if the pocket is too small.

These subtle differences are critical in modulating the potency and selectivity of the final compound.

G cluster_0 Benzenesulfonyl Piperazine Core cluster_1 Tosyl Piperazine Core cluster_2 a a key Key Difference: Para-methyl group on the tosyl moiety influences lipophilicity, electronics, and steric profile. b b

Caption: Core structures of Benzenesulfonyl and Tosyl Piperazine.

Comparative In-Vitro Efficacy Across Therapeutic Targets

The versatility of the sulfonyl piperazine scaffold is evident from the breadth of biological activities reported in the literature. The following sections compare the efficacy of benzenesulfonyl and tosyl derivatives based on available data.

Anticancer and Cytotoxic Activity

Sulfonyl piperazine derivatives have demonstrated significant potential as anticancer agents by targeting various cancer cell lines.

  • Benzenesulfonyl Derivatives: A series of 1,3-benzenedisulfonyl piperazines were evaluated for antiplatelet activity, a relevant area for cancer metastasis research.[4] In another study, 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives showed potent cytotoxic effects against a panel of liver, breast, and colon cancer cell lines, with GI50 values in the low micromolar range.[5] For example, a derivative with a para-chloro substitution on the benzoyl moiety (compound 5a) exhibited a GI50 of 4.64 µM against the HUH7 liver cancer cell line.[5] Furthermore, novel oxazole-piperazine-sulfonyl hybrids have shown pronounced and selective cytotoxicity against neuroblastoma cell lines (Kelly and SHSY5Y) with IC50 values as low as 1.3 µM, while maintaining low toxicity toward non-malignant cells (HEK293), resulting in a favorable selectivity index (SI > 7.7).[6]

  • Tosyl Derivatives: While direct "head-to-head" comparisons are sparse in the reviewed literature, the principles of SAR suggest that the tosyl group can be advantageous. In a study on rationally designed tosyl piperazine-engrafted dithiocarbamate derivatives, researchers explored their potential as anticancer agents through in-silico modeling, highlighting the importance of the sulfonyl moiety in the structure-activity relationship.[7] The increased lipophilicity of a tosyl group could enhance cell penetration, a common hurdle in cancer drug efficacy.[5]

Antimicrobial and Antibacterial Activity

The fight against infectious diseases has also benefited from the development of these compounds.

  • Benzenesulfonyl Derivatives: A notable example is a class of sulfonyl piperazine inhibitors targeting LpxH, an essential enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria.[8] This demonstrates a clear mechanism-based antibacterial strategy. Hybrid molecules coupling benzhydryl piperazine with nitrobenzenesulfonamide have shown excellent in-vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[9][10] Structure-activity relationship (SAR) studies revealed that electron-withdrawing groups, such as a 2,4-dinitro substitution on the benzene ring, were among the most potent analogues.[9][10]

  • Tosyl Derivatives: In a study focused on developing antibacterial candidates against Methicillin-resistant Staphylococcus aureus (MRSA), piperazine-citral sulfonyl derivatives were synthesized and evaluated.[11][12] One derivative, 5c, showed a promising minimum inhibitory concentration (MIC) of 29 µM.[11] The study's in-silico docking confirmed effective binding to MRSA proteins, suggesting that the specific sulfonyl substitution pattern is key to its biocidal properties.[11]

Enzyme Inhibition

The ability to selectively inhibit enzymes is a hallmark of many successful drugs.

  • Benzenesulfonyl Derivatives: Hybrid compounds of benzenesulfonamide and piperazine have been investigated as inhibitors of various enzymes. They have shown potent inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and α-glucosidase, with IC50 values in the low millimolar to micromolar range.[13] Another study synthesized benzimidazole derivatives incorporating a piperazine ring, which demonstrated profound urease inhibitory activity.[14] Remarkably, almost all synthesized compounds were more potent than the standard inhibitor thiourea, with IC50 values ranging from 0.15 to 12.17 µM.[14]

  • Tosyl Derivatives: Piperazine amides, including those derived from cinnamoyl and benzoyl scaffolds (which can be considered structurally related to sulfonyl derivatives), have been investigated as tyrosinase inhibitors.[15] The SAR in these studies often points to the importance of hydrophobic groups on the aromatic ring for potency, a role that the tosyl's methyl group is well-suited to play.[15]

Quantitative Data Summary: A Head-to-Head Overview

The table below summarizes key quantitative data from various in-vitro studies, providing a comparative snapshot of the efficacy of these derivatives.

Compound ClassSpecific Derivative/SubstituentsBiological Target/AssayPotency (IC50, MIC, etc.)Reference
Benzenesulfonyl Piperazine Oxazole-piperazine-sulfonyl hybrid (7b)Kelly Neuroblastoma Cells (Cytotoxicity)IC50: 1.3 µM[6]
Benzenesulfonyl Piperazine Oxazole-piperazine-sulfonyl hybrid (7b)HEK293 Non-malignant Cells (Cytotoxicity)IC50: >10 µM (SI > 7.7)[6]
Benzenesulfonyl Piperazine Benzimidazole-piperazine hybrid (9L)Urease InhibitionIC50: 0.15 µM[14]
Benzenesulfonyl Piperazine Benzhydrylpiperazine-2,4-dinitrobenzenesulfonamideM. tuberculosis H37RvMIC: 0.78 µg/mL[10]
Benzenesulfonyl Piperazine 1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazineHUH7 Liver Cancer Cells (Cytotoxicity)GI50: 4.64 µM[5]
Tosyl/Sulfonyl Piperazine Piperazine-citral sulfonyl derivative (5c)Methicillin-resistant S. aureus (MRSA)MIC: 29 µM[11]
Benzenesulfonyl Piperazine Hybrid Compound 4FRAP Antioxidant AssayIC50: 0.08 mM[13]
Benzenesulfonyl Piperazine Hybrid Compound 3α-glucosidase InhibitionIC50: 1.000 mM[13]

Key Experimental Protocols: A Methodological Deep Dive

The reliability of in-vitro data hinges on robust and standardized experimental protocols. Below are methodologies for key assays frequently used to evaluate these compounds.

Cell Viability/Cytotoxicity Assay (SRB Method)

This assay is used to determine the cytotoxic effects of compounds on cancer cell lines.[5]

Methodology:

  • Cell Plating: Plate cells (e.g., HUH7, MCF7) in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serially diluted concentrations of the test compounds (e.g., benzenesulfonyl or tosyl piperazine derivatives) and incubate for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the adherent cells by adding cold trichloroacetic acid (TCA). Incubate for 1 hour at 4°C.

  • Staining: Wash the plates multiple times with water and air dry. Add Sulforhodamine B (SRB) solution and incubate at room temperature for 30 minutes.

  • Wash and Solubilize: Wash away the unbound dye with 1% acetic acid and air dry. Solubilize the bound SRB dye with 10 mM Tris base solution.

  • Data Acquisition: Measure the absorbance (optical density) at ~510 nm using a microplate reader. The absorbance is proportional to the total cellular protein, and thus to the cell number.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration causing 50% growth inhibition) or IC50 value using non-linear regression analysis.

G cluster_workflow SRB Cytotoxicity Assay Workflow start Plate cells in 96-well plates treat Add serially diluted test compounds start->treat incubate Incubate for 48-72 hours treat->incubate fix Fix cells with cold TCA incubate->fix stain Stain with Sulforhodamine B (SRB) fix->stain wash Wash with 1% acetic acid stain->wash solubilize Solubilize dye with Tris base wash->solubilize read Measure absorbance at ~510 nm solubilize->read analyze Calculate GI50/IC50 values read->analyze

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

In-Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[10]

Methodology:

  • Preparation: Prepare a two-fold serial dilution of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., M. tuberculosis or S. aureus) and add it to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (temperature, time, atmosphere) for the specific microorganism.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring turbidity with a plate reader.

Conclusion and Future Directions

The evidence clearly establishes both benzenesulfonyl and tosyl piperazine derivatives as highly versatile and pharmacologically potent scaffolds. The choice between them is not arbitrary but a strategic decision in the drug design process.

  • Benzenesulfonyl piperazines represent a foundational structure with proven, potent activity across a wide range of biological targets, including cancer cells, bacteria, and critical enzymes. Their efficacy is highly tunable through substitution on the benzene ring, with electron-withdrawing groups often enhancing potency in antimicrobial applications.[10]

  • Tosyl piperazines , with their added para-methyl group, offer a route to modulate lipophilicity and introduce specific steric interactions. This can be leveraged to improve cell penetration, enhance binding affinity within hydrophobic pockets, or increase target selectivity.

The primary takeaway for researchers is that the efficacy of these compounds is context-dependent, dictated by the intricate interplay between the core scaffold, the sulfonyl substitution, and the functional groups on the distal piperazine nitrogen. Future research should focus on direct, head-to-head comparative studies of benzenesulfonyl and tosyl analogues within the same chemical series. This would provide clearer, more definitive SAR data and allow for the development of more precise quantitative structure-activity relationship (QSAR) models to guide the rational design of next-generation therapeutics.

References

  • Title: Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay Source: PubMed Central URL: [Link]

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  • Title: Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies Source: PubMed Central URL: [Link]

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A Comparative Analysis of the Neurotoxicity of Substituted Piperazines: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the neurotoxic potential of commonly encountered substituted piperazines, a class of synthetic compounds often found in recreational drugs. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying mechanisms of piperazine-induced neurotoxicity, supported by experimental data and detailed protocols. Our objective is to equip you with the critical information necessary to inform your research, preclinical assessments, and drug development endeavors.

Introduction: The Growing Concern of Substituted Piperazines

Substituted piperazines, such as 1-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and 1-(meta-chlorophenyl)piperazine (mCPP), have gained notoriety as psychoactive substances that mimic the effects of illicit drugs like MDMA.[1] Their widespread availability and use have raised significant public health concerns, necessitating a deeper understanding of their pharmacological and toxicological profiles. A growing body of evidence indicates that these compounds can exert significant neurotoxic effects, primarily through the induction of oxidative stress and apoptosis in neuronal cells.[2][3] This guide will dissect these mechanisms, offering a comparative analysis of the cytotoxic potency of various piperazine derivatives.

Comparative Cytotoxicity in a Neuronal Model System

The human neuroblastoma cell line, SH-SY5Y, is a well-established and widely utilized in vitro model for assessing the neurotoxicity of xenobiotics.[4] Its dopaminergic phenotype makes it particularly relevant for studying substances, like many piperazine derivatives, that interact with the dopaminergic system.

The following table summarizes the 50% effective concentration (EC₅₀) values for cytotoxicity of several substituted piperazines in differentiated SH-SY5Y cells, as determined by the MTT assay after a 24-hour exposure. A lower EC₅₀ value indicates a higher cytotoxic potential.

CompoundChemical NameEC₅₀ (µM) in SH-SY5Y Cells
TFMPP 1-(3-Trifluoromethylphenyl)piperazine230 ± 1.1
mCPP 1-(3-Chlorophenyl)piperazine450 ± 1.2
MeOPP 1-(4-Methoxyphenyl)piperazine650 ± 1.3
BZP 1-Benzylpiperazine850 ± 1.2

Data compiled from Arbo et al. (2015).[3][4]

As the data illustrates, TFMPP exhibits the highest cytotoxicity among the tested compounds, followed by mCPP, MeOPP, and BZP.[3] This variance in potency underscores the importance of the substituent on the phenyl ring in modulating the neurotoxic effects of the piperazine scaffold.

Core Mechanisms of Piperazine-Induced Neurotoxicity

The neurotoxic effects of substituted piperazines are not attributable to a single mechanism but rather a cascade of interconnected cellular events. The primary drivers of this toxicity are the induction of oxidative stress and the subsequent activation of apoptotic pathways.

The Role of Oxidative Stress

Substituted piperazines have been shown to disrupt the delicate balance of redox homeostasis in neuronal cells, leading to a state of oxidative stress.[2] This is characterized by an overproduction of reactive oxygen species (ROS) and a depletion of endogenous antioxidants, such as glutathione (GSH).[3] The accumulation of ROS can inflict damage upon critical cellular components, including lipids, proteins, and DNA, ultimately compromising cell viability.

Experimental Workflow: Assessment of Reactive Oxygen Species (ROS) Production

The following diagram outlines a typical workflow for quantifying intracellular ROS levels in response to piperazine exposure.

ROS_Workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assay ROS Detection cluster_analysis Data Analysis cell_seeding Seed SH-SY5Y cells in a 96-well plate differentiation Differentiate cells with retinoic acid cell_seeding->differentiation piperazine_exposure Expose cells to various concentrations of piperazine derivatives differentiation->piperazine_exposure probe_loading Load cells with a fluorescent ROS probe (e.g., DCFH-DA) piperazine_exposure->probe_loading incubation Incubate for a defined period probe_loading->incubation fluorescence_measurement Measure fluorescence intensity incubation->fluorescence_measurement data_quantification Quantify ROS levels relative to control fluorescence_measurement->data_quantification

Caption: Workflow for assessing ROS production in neuronal cells.

The Apoptotic Cascade

A hallmark of piperazine-induced neurotoxicity is the activation of apoptosis, or programmed cell death.[2][3] This is a tightly regulated process that involves a cascade of enzymatic activations, primarily driven by a family of proteases known as caspases.

The signaling pathway leading to apoptosis in response to piperazine exposure is multifaceted. It is believed to be initiated by cellular stress, including the aforementioned oxidative stress and potential direct interactions with mitochondria. This leads to the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases, like caspase-3. Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, culminating in the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

Signaling Pathway: Piperazine-Induced Apoptosis

The following diagram illustrates the key signaling events in piperazine-induced neuronal apoptosis.

Apoptosis_Pathway cluster_stimulus Initial Insult cluster_cellular_stress Cellular Stress Response cluster_caspase_cascade Caspase Activation cluster_apoptosis Apoptotic Outcome piperazine Substituted Piperazines ros Increased ROS Production piperazine->ros mitochondrial_dysfunction Mitochondrial Dysfunction piperazine->mitochondrial_dysfunction caspase9 Caspase-9 Activation ros->caspase9 mitochondrial_dysfunction->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (DNA fragmentation, cell death) caspase3->apoptosis

Caption: Key signaling events in piperazine-induced apoptosis.

The Role of Monoamine Transporters

The neurotoxic effects of substituted piperazines are also intrinsically linked to their interaction with monoamine transporters, specifically the dopamine transporter (DAT) and the serotonin transporter (SERT).[1][5] Many of these compounds act as substrates for these transporters, leading to an increase in the extracellular concentrations of dopamine and serotonin. This disruption of monoaminergic neurotransmission is not only responsible for their psychoactive effects but may also contribute to their neurotoxicity. For instance, elevated extracellular dopamine levels can lead to the formation of neurotoxic dopamine quinones and increased oxidative stress.

Experimental Protocols

To facilitate reproducible research in this area, we provide the following detailed, step-by-step methodologies for key experiments.

Protocol 1: Cell Viability Assessment using the MTT Assay

Objective: To quantify the cytotoxic effects of substituted piperazines on SH-SY5Y cells.

Materials:

  • Differentiated SH-SY5Y cells in a 96-well plate

  • Substituted piperazine stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

Procedure:

  • Cell Seeding and Differentiation: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well. Differentiate the cells by treating with 10 µM retinoic acid for 5-7 days.

  • Treatment: Prepare serial dilutions of the piperazine compounds in cell culture medium. Remove the differentiation medium and expose the cells to the various concentrations of the piperazine derivatives for 24 hours. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve the piperazines, typically DMSO).

  • MTT Addition: After the 24-hour incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO₂. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the logarithm of the piperazine concentration and determine the EC₅₀ value using non-linear regression analysis.

Protocol 2: Measurement of Intracellular ROS

Objective: To quantify the generation of reactive oxygen species in SH-SY5Y cells following exposure to substituted piperazines.

Materials:

  • Differentiated SH-SY5Y cells in a black, clear-bottom 96-well plate

  • Substituted piperazine stock solutions

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS)

  • Cell culture medium

Procedure:

  • Cell Seeding and Differentiation: Follow the same procedure as in Protocol 1.

  • Treatment: Expose the differentiated cells to various concentrations of the piperazine derivatives for a predetermined time (e.g., 1, 3, or 6 hours).

  • Probe Loading: After treatment, wash the cells twice with warm HBSS. Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: After incubation, wash the cells twice with warm HBSS to remove excess probe. Add 100 µL of HBSS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis: Express the ROS levels as a percentage of the fluorescence intensity of the vehicle control.

Protocol 3: Caspase-3 Activity Assay

Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis, in SH-SY5Y cells treated with substituted piperazines.

Materials:

  • Differentiated SH-SY5Y cells in a 6-well plate

  • Substituted piperazine stock solutions

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays)

  • Assay buffer

  • Microplate reader (colorimetric or fluorometric)

Procedure:

  • Cell Seeding, Differentiation, and Treatment: Seed, differentiate, and treat the SH-SY5Y cells in 6-well plates with the desired concentrations of piperazine derivatives for a specified time (e.g., 12 or 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse the cells using a suitable cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each lysate to the wells. Add the caspase-3 substrate and assay buffer to each well according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Data Analysis: Calculate the caspase-3 activity and express it as a fold change relative to the vehicle control.

Conclusion

The neurotoxicity of substituted piperazines is a significant concern, and understanding the underlying mechanisms is paramount for both public health and drug development. This guide has provided a comparative analysis of the cytotoxic potential of several common piperazine derivatives, highlighting the central roles of oxidative stress and apoptosis in their neurotoxic effects. The provided experimental protocols offer a robust framework for researchers to investigate these phenomena in a reliable and reproducible manner. As new piperazine analogs continue to emerge, the application of these methodologies will be crucial in characterizing their neurotoxic profiles and informing regulatory decisions.

References

  • Arbo, M. D., Melega, W. P., & Bastos, M. L. (2015). In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells. Journal of Applied Toxicology, 35(11), 1273–1282. [Link]

  • Baumann, M. H., Clark, R. D., Budzynski, A. G., Partilla, J. S., Blough, B. E., & Rothman, R. B. (2005). N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy'). Neuropsychopharmacology, 30(3), 550–560. [Link]

  • Kovalevich, J., & Langford, D. (2013). Considerations for the use of SH-SY5Y neuroblastoma cells in neurobiology. Methods in Molecular Biology, 1078, 9–21.
  • Arbo, M. D., et al. (2015). In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells. Journal of Applied Toxicology, 35(11), 1273-1282.
  • Gee, P., Richardson, S., Woltersdorf, W., & Moore, G. (2005). Toxic effects of BZP-based party pills in humans: a prospective study in Christchurch, New Zealand. The New Zealand medical journal, 118(1227), U1784.
  • Simmler, L. D., Buser, C., Donzelli, M., Schramm, Y., Dieu, L. H., & Huwyler, J. (2013). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 168(2), 458–470.
  • Schep, L. J., Slaughter, R. J., & Beasley, D. M. (2010). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical toxicology (Philadelphia, Pa.), 48(8), 784–794.
  • Wood, D. M., Dargan, P. I., Button, J., Holt, D. W., & Jones, A. L. (2008). Collapse, seizures, and rhabdomyolysis after ecstasy and BZP party pill use. Journal of medical toxicology : official journal of the American College of Medical Toxicology, 4(2), 95–98.
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  • Gundlah, C., & Auerbach, S. B. (1996). The m-chlorophenylpiperazine-induced increase in extracellular serotonin is mediated by projections from the dorsal and median raphe nuclei. Neuroscience, 72(4), 971–981.

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A Comparative Guide to the In Vitro Validation of Novel Piperazine Compounds for Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Piperazine Scaffold

The piperazine ring is a "privileged scaffold" in medicinal chemistry, frequently incorporated into the structures of various approved drugs.[1][2] Its prevalence is due to its ability to impart favorable pharmacokinetic properties, such as enhanced aqueous solubility. In the realm of oncology, the piperazine moiety is a critical component of several targeted therapies. The adaptability of the piperazine structure allows for extensive chemical modifications, paving the way for novel derivatives with heightened potency and selectivity against a range of cancer cell types.[1][3] This guide outlines the essential in vitro assays necessary to validate the anticancer potential of newly synthesized piperazine compounds.[4]

Part 1: Foundational Cytotoxicity Screening

The initial and pivotal step in assessing any potential anticancer compound is to ascertain its cytotoxic effect on cancer cells. This is commonly achieved through colorimetric assays that measure cell viability.[4] Here, we compare two of the most extensively used methods: the MTT and SRB assays.

The MTT Assay: Gauging Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity screening.[5] Its principle lies in the capacity of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT into a purple formazan product.[6][7][8] The quantity of formazan generated is directly proportional to the number of living cells.[6][8]

The MTT assay is favored for its high throughput and sensitivity, providing a robust preliminary screen to identify compounds that disrupt cellular metabolism. However, it's crucial to acknowledge that this is an indirect measure of cell viability. Compounds that impact mitochondrial function without directly inducing cell death can yield misleading results. Therefore, it is imperative to corroborate MTT assay findings with a direct cell counting method or an alternative cytotoxicity assay.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to facilitate attachment.[1]

  • Compound Treatment: Expose the cells to serial dilutions of the novel piperazine compounds and a positive control (e.g., Doxorubicin) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) must be included.[1]

  • MTT Addition: Introduce 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1][6]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent like DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6]

The Sulforhodamine B (SRB) Assay: A Measure of Total Protein Content

The SRB assay is another prevalent method for cytotoxicity screening that measures total protein content.[9][10] It relies on the binding of the SRB dye to basic amino acids in cellular proteins under mildly acidic conditions.[10] The amount of bound dye is proportional to the total protein mass, which serves as an indicator of cell number.[10][11]

The SRB assay presents several advantages over the MTT assay. It is less prone to interference from compounds that affect mitochondrial metabolism.[11] Furthermore, the SRB assay is generally simpler, faster, and more economical.[9] The cell fixation step also permits long-term storage of plates before analysis.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.[1]

  • Cell Fixation: After treatment, gently fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.[1][9]

  • Washing: Wash the plates multiple times with 1% (v/v) acetic acid to remove excess dye.[1][9]

  • SRB Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.[1]

  • Dye Solubilization: Dissolve the protein-bound dye with a 10 mM Tris base solution.[1][9]

  • Absorbance Measurement: Read the absorbance at approximately 510 nm using a microplate reader.[1][9]

  • Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

Comparative Analysis of Cytotoxicity Data

For a lucid comparison, the IC50 values of novel piperazine compounds should be tabulated alongside a standard chemotherapeutic agent like Doxorubicin across a panel of cancer cell lines.

CompoundCell LineIC50 (µM) after 48h (MTT Assay)IC50 (µM) after 48h (SRB Assay)
Novel Piperazine 1 MCF-7 (Breast)4.85.5
A549 (Lung)7.28.1
HCT116 (Colon)2.93.5
Novel Piperazine 2 MCF-7 (Breast)11.513.1
A549 (Lung)15.317.8
HCT116 (Colon)8.69.9
Doxorubicin MCF-7 (Breast)0.91.2
A549 (Lung)1.31.6
HCT116 (Colon)0.60.8

Note: The data presented is for illustrative purposes. Actual IC50 values will differ based on the specific compounds and cell lines utilized.

Part 2: Elucidating the Mechanism of Action

Following the establishment of the cytotoxic potential of the novel piperazine compounds, the subsequent crucial step is to investigate their mechanism of action.[1] Understanding how these compounds induce cell death is paramount for their continued development as therapeutic agents. Key assays in this phase include apoptosis and cell cycle analysis.[1]

Apoptosis vs. Necrosis: Discerning the Mode of Cell Death

Apoptosis, or programmed cell death, is a meticulously regulated process often dysregulated in cancer.[12] Many efficacious anticancer drugs exert their effects by inducing apoptosis in cancer cells.[13] It is therefore essential to determine whether the novel piperazine compounds induce apoptosis.[1][14]

The Annexin V/Propidium Iodide (PI) assay is a widely accepted method for distinguishing between apoptotic and necrotic cells.[15] Annexin V exhibits a high affinity for phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during the initial stages of apoptosis.[15] PI is a fluorescent dye that can only penetrate cells with compromised membranes, a characteristic of late-stage apoptosis and necrosis.

  • Cell Treatment: Treat cancer cells with the novel piperazine compounds at their respective IC50 concentrations for a predetermined duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis: Investigating Proliferation Arrest

Many anticancer agents function by arresting the cell cycle at specific checkpoints, thereby inhibiting cancer cell proliferation.[16] Flow cytometric analysis of the cell cycle distribution can reveal the phase at which the novel piperazine compounds exert their effects.[17][18]

Propidium iodide (PI) intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content of a cell. By staining cells with PI and analyzing them via flow cytometry, one can determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). A significant accumulation of cells in a particular phase post-treatment suggests a cell cycle arrest at that checkpoint.

  • Cell Treatment: Treat cancer cells with the novel piperazine compounds at their IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and stain them with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Analyze the DNA content histograms to ascertain the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Experimental Workflow

cluster_screening Part 1: Cytotoxicity Screening cluster_mechanism Part 2: Mechanism of Action start Novel Piperazine Compounds cell_lines Panel of Cancer Cell Lines start->cell_lines mtt MTT Assay cell_lines->mtt srb SRB Assay cell_lines->srb ic50 Determine IC50 Values mtt->ic50 srb->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle mechanism Elucidate Mechanism apoptosis->mechanism cell_cycle->mechanism pathway Signaling Pathway Analysis mechanism->pathway

Caption: In Vitro Validation Workflow.

Part 3: Investigating Molecular Targets and Signaling Pathways

To gain deeper insights into the mechanism of action, it is crucial to identify the molecular targets and signaling pathways modulated by the novel piperazine compounds. This typically involves techniques like Western blotting to assess changes in protein expression levels.

The PI3K/Akt/mTOR Pathway: A Frequent Target in Cancer

The PI3K/Akt/mTOR signaling pathway is a pivotal regulator of cell growth, proliferation, and survival.[19][20] Its frequent hyperactivation in a broad spectrum of cancers makes it an attractive target for anticancer drug development.[20][21] Many piperazine-containing compounds have been designed to inhibit components of this pathway.[22][23]

Western blotting can be employed to examine the phosphorylation status and total protein levels of key components of the PI3K/Akt/mTOR pathway, such as Akt and mTOR. A reduction in the phosphorylation of these proteins following treatment with a novel piperazine compound would indicate that the compound is inhibiting this pathway.

  • Protein Extraction: Treat cells with the novel piperazine compounds, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable assay (e.g., BCA).

  • SDS-PAGE: Separate the proteins based on size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF).

  • Immunoblotting: Block the membrane and then probe with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR, and a loading control like GAPDH).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Visualizing the PI3K/Akt/mTOR Signaling Pathway

cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibition of Translation Initiation

Caption: The PI3K/Akt/mTOR Signaling Pathway.

Conclusion

The in vitro validation of novel piperazine compounds necessitates a multifaceted approach. By integrating cytotoxicity screening, mechanistic assays, and molecular pathway analysis, researchers can construct a comprehensive profile of a compound's anticancer activity. The experimental protocols and comparative data presented in this guide offer a solid framework for the initial phases of drug discovery and development. Promising results from these in vitro studies will set the stage for further preclinical and clinical investigations, ultimately contributing to the development of novel and effective cancer therapies.

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A Comparative Guide to the Synthetic Routes of Monosubstituted Piperazines for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

The monosubstituted piperazine motif is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a vast array of pharmaceuticals. This privileged scaffold is prized for its ability to enhance critical drug properties such as aqueous solubility and oral bioavailability. However, the inherent symmetry of the piperazine ring presents a classic synthetic challenge: the selective functionalization at a single nitrogen atom (N1) while avoiding the formation of undesired 1,4-disubstituted byproducts.

This guide provides an in-depth comparative analysis of the most prevalent and effective synthetic strategies for preparing monosubstituted piperazines. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-tested protocols, and present a quantitative comparison to empower researchers in drug discovery and development to make informed decisions for their specific synthetic campaigns.

Strategic Approaches to Monosubstitution: A Comparative Overview

Two primary strategies dominate the landscape of monosubstituted piperazine synthesis: the use of a protecting group and direct functionalization. The choice between these routes is often a balance between the number of synthetic steps, scalability, and the functional group tolerance required for the target molecule.

Route 1: The Protecting Group Strategy - A Robust and Versatile Approach

The most widely adopted and arguably most reliable method for ensuring monosubstitution is the temporary protection of one of the piperazine nitrogen atoms.[1] The tert-butyloxycarbonyl (Boc) group is the most common choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1] This multi-step approach offers excellent control and is highly versatile for introducing a diverse array of substituents.[2]

The general workflow for the Boc-protection strategy is as follows:

cluster_0 Boc-Protection Strategy Workflow A Piperazine B Mono-Boc Protection A->B (Boc)2O C N-Boc-Piperazine B->C D Functionalization (Alkylation, Acylation, Arylation) C->D Electrophile E N-Substituted-N'-Boc-Piperazine D->E F Boc Deprotection E->F Acid (TFA, HCl) G Monosubstituted Piperazine F->G

Caption: Workflow for the Boc-protection strategy.

The protection of a primary or secondary amine with di-tert-butyl dicarbonate ((Boc)₂O) proceeds via a nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes to the stable byproducts tert-butanol and carbon dioxide. The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.

Piperazine Piperazine Tetrahedral Intermediate Tetrahedral Intermediate Piperazine->Tetrahedral Intermediate +(Boc)2O N-Boc-Piperazine N-Boc-Piperazine Tetrahedral Intermediate->N-Boc-Piperazine - t-BuO- + H+ t-BuO- t-BuO- t-BuOH + CO2 t-BuOH + CO2 t-BuO-->t-BuOH + CO2 + H+

Caption: Simplified mechanism of Boc protection.

  • N-Alkylation: This is a straightforward method for introducing alkyl groups. It typically involves the reaction of N-Boc-piperazine with an alkyl halide in the presence of a base to neutralize the generated acid.[1]

  • Reductive Amination: A powerful and versatile method for synthesizing N-alkyl and N-benzyl piperazines. This reaction involves the condensation of N-Boc-piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is the premier method for the synthesis of N-aryl piperazines.[3] It allows for the formation of a carbon-nitrogen bond between N-Boc-piperazine and an aryl halide, offering broad substrate scope and functional group tolerance.

Route 2: Direct Monosubstitution - An Atom-Economical Approach

Direct monosubstitution strategies bypass the need for protection and deprotection steps, offering a more atom-economical and potentially more cost-effective route, especially for large-scale synthesis.[4] However, these methods require careful control of reaction conditions to achieve high selectivity for the desired mono-functionalized product.

Two main tactics are employed for direct monosubstitution:

  • Use of a Large Excess of Piperazine: By employing a significant excess of piperazine (typically 4-10 equivalents) relative to the electrophile, the probability of the electrophile reacting with an unreacted piperazine molecule is statistically favored over reacting with the already monosubstituted product.[5] While simple, this method necessitates the removal of a large amount of unreacted starting material during workup.[5]

  • In Situ Mono-protonation: A more elegant one-pot approach involves the in situ formation of a piperazine mono-salt (e.g., monohydrochloride or monoacetate).[4][6] The protonation of one nitrogen atom significantly reduces its nucleophilicity, effectively "protecting" it and directing the substitution to the free, unprotonated nitrogen.[4][6] This method has been shown to be highly effective for a range of electrophiles, including acyl chlorides, anhydrides, and Michael acceptors.[4]

cluster_1 Direct Monosubstitution Workflow A Piperazine B Mono-protonation A->B + 1 eq. Acid C Piperazine Mono-salt B->C D Functionalization C->D Electrophile E Monosubstituted Piperazine D->E

Caption: Workflow for the direct mono-protonation strategy.

Quantitative Performance Comparison

The following table summarizes typical experimental data for the different synthetic routes, allowing for a direct comparison of their performance.

Synthetic RouteReagentsSolventTemp. (°C)Time (h)Yield (%)SelectivityReference
Boc-Protection Piperazine, (Boc)₂ODCMRT20-24>80Excellent[2]
N-Alkylation (Boc) N-Boc-piperazine, Alkyl halide, K₂CO₃ACN60-804-1285-95Excellent[1]
Reductive Amination (Boc) N-Boc-piperazine, Aldehyde, NaBH(OAc)₃DCERT4-2480-95Excellent[7]
Buchwald-Hartwig (Boc) N-Boc-piperazine, Aryl halide, Pd catalyst, BaseToluene80-1101-2470-95Excellent[3]
Boc-Deprotection N-Substituted-N'-Boc-piperazine, TFA or HClDCM or Dioxane0-RT1-4>95N/A[2]
Direct Alkylation (Excess) Piperazine (4 eq.), Benzyl chloridePyridineReflux1270-80Good[5]
Direct Acylation (Protonation) Piperazine, Piperazine·2HCl, Acyl chlorideMethanolRT1-369-94Good-Excellent[4]
Michael Addition (Protonation) Piperazine, Piperazine·2HCl, AcrylonitrileMethanolReflux285Excellent[4][8]

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-4-Boc-piperazine via N-Alkylation

This protocol details the N-alkylation of N-Boc-piperazine with benzyl bromide.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Boc-piperazine (1.86 g, 10 mmol), potassium carbonate (2.07 g, 15 mmol), and acetonitrile (50 mL).

  • Reagent Addition: Add benzyl bromide (1.71 g, 1.2 mL, 10 mmol) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. Purify by flash column chromatography on silica gel to afford 1-benzyl-4-Boc-piperazine.

Protocol 2: Synthesis of 1-Acetylpiperazine via Direct Mono-protonation

This protocol outlines a one-pot synthesis using the in situ mono-protonation strategy.[4]

  • Setup: In a flask, dissolve anhydrous piperazine (8.61 g, 100 mmol) and piperazine dihydrochloride (15.9 g, 100 mmol) in methanol (200 mL). This generates the piperazine monohydrochloride in situ.

  • Reagent Addition: Cool the solution in an ice bath and add acetyl chloride (7.1 mL, 100 mmol) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure. To the resulting solid, add a saturated solution of sodium carbonate to basify to pH > 10.

  • Purification: Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 1-acetylpiperazine. Further purification can be achieved by distillation or recrystallization.

Conclusion and Future Outlook

The synthesis of monosubstituted piperazines is a mature field with a variety of robust and reliable methods available to the synthetic chemist. The Boc-protection strategy remains the gold standard for versatility and control, particularly in complex, multi-step syntheses where functional group compatibility is paramount. However, for large-scale production and in cases where atom economy is a primary concern, direct monosubstitution methods, especially the elegant mono-protonation strategy, offer significant advantages in terms of efficiency and cost.[4][9]

Future developments in this area are likely to focus on further enhancing the green credentials and scalability of these syntheses.[10][11] The application of flow chemistry to direct monosubstitution reactions holds promise for improved selectivity and throughput.[4] Additionally, the continued exploration of novel catalytic systems for direct C-H functionalization of the piperazine ring may open up new avenues for creating diverse and complex piperazine-based molecules.[12][13][14][15] By understanding the strengths and limitations of each synthetic route, researchers can select the optimal strategy to efficiently access the valuable monosubstituted piperazine building blocks required for the discovery and development of next-generation therapeutics.

References

  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. Available from: [Link]

  • Mazhukin, D. (2013). Response to "What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?". ResearchGate. Available from: [Link]

  • Shey, J. Y., & Sun, C. M. (1999). Liquid phase combinatorial synthesis of benzylpiperazines. Bioorganic & Medicinal Chemistry Letters, 9(4), 519-522. Available from: [Link]

  • Stewart, H. W., et al. (1948). 1-Benzylpiperazine. Organic Syntheses, Coll. Vol. 5, p.88 (1973); Vol. 43, p.3 (1963). Available from: [Link]

  • Lai, L. L., Wang, E., & Luh, B. J. (2001). A series of monosubstituted piperazine derivatives were obtained by the reaction of piperazine with trimethylacetic arylcarboxylic anhydrides in good yields, which were prepared in situ from arylcarboxylic acid with trimethylacetyl chloride in the presence of triethylamine. Synthesis, 2001(3), 361-363. Available from: [Link]

  • Reilly, S. W., & Mach, R. H. (2016). A facile Pd-catalyzed methodology providing an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions. Organic Letters, 18(20), 5272-5275. Available from: [Link]

  • DE1092019B, Process for the N-monoalkylation of piperazine, accessed January 17, 2026.
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  • Zietsch, A. (2013). Response to "What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide?". ResearchGate. Available from: [Link]

  • Pazdera, P. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed. Available from: [Link]

  • Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702-715. Available from: [Link]

  • Pazdera, P., & Herova, D. (2014). Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine. Monatshefte für Chemie - Chemical Monthly, 146(3), 435-445. Available from: [Link]

  • ResearchGate. (n.d.). Results of syntheses of monosubstituted piperazine derivatives using.... ResearchGate. Available from: [Link]

  • CoLab. (2008). Mono-acylation of piperazine and homopiperazine via ionic immobilization. CoLab.
  • Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. PubMed. Available from: [Link]

  • Pazdera, P. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. ResearchGate. Available from: [Link]

  • Bienz, S. (2013). Response to "What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?". ResearchGate. Available from: [Link]

  • Pazdera, P., & Herova, D. (2015). Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine. ResearchGate. Available from: [Link]

  • ResearchGate. (2023). Green chemistry approach towards Piperazine: anticancer agents. ResearchGate. Available from: [Link]

  • ResearchGate. (2023). Green chemistry approach towards Piperazine: anticancer agents Journal of Molecular Structure. ResearchGate. Available from: [Link]

  • Meggers, E., et al. (2015). Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics. Angewandte Chemie International Edition, 54(43), 12571-12575. Available from: [Link]

  • Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702-715. Available from: [Link]

  • Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. PubMed. Available from: [Link]

  • Shey, J. Y., & Sun, C. M. (1999). Liquid phase combinatorial synthesis of benzylpiperazines. PubMed. Available from: [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. EMCDDA. Available from: [Link]

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A Senior Application Scientist's Guide to Comparative Cross-Reactivity Studies of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, piperazine derivatives represent a cornerstone of medicinal chemistry. This class of compounds, characterized by a six-membered ring containing two nitrogen atoms at opposite positions, is a prevalent scaffold in numerous therapeutic agents, from antihistamines to antipsychotics, antivirals, and anticancer drugs.[1][2] Their versatility stems from the piperazine ring's ability to be readily modified at the 1 and 4 positions, allowing for the fine-tuning of pharmacological properties.[3][4]

However, this structural flexibility also presents a significant challenge: the potential for cross-reactivity. Minor modifications to the piperazine core can lead to derivatives that, while targeting a primary receptor, may also bind to unintended, structurally similar off-targets. This phenomenon occurs when a detection antibody or a biological target recognizes and binds to multiple, chemically similar molecules, which can lead to misleading results in preclinical assays or unexpected side effects in clinical trials.[5]

This guide provides a comprehensive framework for designing and executing robust cross-reactivity studies for piperazine derivatives. We will delve into the rationale behind experimental design, provide detailed protocols for industry-standard assays, and offer guidance on interpreting the resulting data to make informed decisions in your drug development pipeline.

Foundational Strategy: Designing a Self-Validating Cross-Reactivity Study

The primary objective of a cross-reactivity study is to assess the specificity of a lead compound. A well-designed study serves as a self-validating system by including a carefully selected panel of compounds that challenge the assay's specificity.

Key Components of the Compound Panel:

  • Lead Candidate (Compound A): The piperazine derivative of primary interest.

  • Close Structural Analogues (Compounds B & C): These are derivatives with minor modifications to the core structure (e.g., alteration of a side chain, substitution on an aromatic ring). They are crucial for determining the assay's ability to discriminate between closely related molecules.

  • Metabolites: If known, major metabolites of the lead candidate should be included, as they are likely to be present in vivo and could have their own activity or interfere with assays.

  • Structurally Unrelated Negative Control (Compound D): A compound with a different chemical scaffold and no expected affinity for the target. This control is essential to establish the baseline for non-specific binding in the assay.

  • Known Cross-Reactant (Positive Control, if available): A compound known from previous studies or literature to bind to the target. This helps to validate the assay's ability to detect cross-reactivity.

Rationale for Compound Selection:

The logic here is to create a spectrum of structural similarity. By testing close analogues, you directly probe the sensitivity of your system to the specific chemical changes that define your lead candidate. The negative control ensures that any observed binding is not an artifact of the assay system itself. This multi-faceted approach provides a high degree of confidence in the specificity data generated.

Visualizing the Logic: Compound Selection Strategy

The following diagram illustrates the logical relationship between the compounds selected for a comprehensive cross-reactivity assessment.

Lead Compound (A) Lead Compound (A) Analogue B Analogue B Lead Compound (A)->Analogue B High Similarity Analogue C Analogue C Lead Compound (A)->Analogue C High Similarity Negative Control (D) Negative Control (D) Lead Compound (A)->Negative Control (D) Low Similarity

Caption: Logical relationships in compound selection for cross-reactivity.

Methodologies for Quantifying Cross-Reactivity

Choosing the right analytical method is critical. Here, we compare two gold-standard techniques: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for screening applications and Surface Plasmon Resonance (SPR) for detailed kinetic analysis.

Competitive ELISA: A High-Throughput Screening Tool

Competitive ELISA is an excellent first-line method for screening a large number of compounds for cross-reactivity against a specific antibody or target protein.[6] The principle is based on the competition between the labeled primary compound and unlabeled test compounds for a limited number of binding sites on a plate coated with the target.[6] A lower signal indicates higher binding affinity of the test compound.

  • Plate Coating:

    • Dilute the target protein/antigen to 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the solution to each well of a high-binding 96-well microplate.

    • Incubate overnight at 4°C.

    • Scientist's Note: This overnight incubation ensures maximal adsorption of the target to the well surface, providing a consistent foundation for the assay.

  • Blocking:

    • Wash the plate three times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well.[7]

    • Incubate for 1-2 hours at room temperature (RT).[7]

    • Scientist's Note: Blocking is a critical step to prevent non-specific binding of the antibody to the plastic surface, which would otherwise lead to high background noise and false positives.

  • Competition Reaction:

    • Wash the plate three times with Wash Buffer.

    • Prepare serial dilutions of your test compounds (Lead Candidate, Analogues, Controls) in Assay Buffer.

    • In a separate dilution plate, mix 50 µL of each compound dilution with 50 µL of a fixed, pre-determined concentration of the detection antibody (conjugated to an enzyme like HRP).

    • Incubate this mixture for 1 hour at RT to allow binding to occur.[7]

    • Transfer 100 µL of the antibody-compound mixtures to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1-2 hours at RT.

  • Detection:

    • Wash the plate five times with Wash Buffer to remove unbound antibodies.

    • Add 100 µL of TMB substrate solution to each well.[8]

    • Incubate in the dark at RT for 15-30 minutes, or until sufficient color development is observed.

    • Add 100 µL of Stop Solution (e.g., 0.2M H₂SO₄) to each well.[7]

    • Read the absorbance at 450 nm using a microplate reader.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a powerful, label-free technique that provides detailed kinetic information about molecular interactions in real-time.[9] It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.[10] This allows for the precise determination of association (kₐ), dissociation (kₑ), and affinity (Kₑ) constants.[11] SPR is invaluable for confirming hits from an ELISA screen and for providing a deeper characterization of binding behavior.[9][10]

  • Ligand Immobilization:

    • Select a sensor chip appropriate for your target protein (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface using a mixture of EDC and NHS.

    • Inject the target protein (ligand) over the activated surface until the desired immobilization level is reached.

    • Deactivate any remaining active esters using ethanolamine.

    • Scientist's Note: A reference flow cell should be prepared in parallel (activated and deactivated without ligand) to subtract non-specific binding and bulk refractive index changes from the signal.

  • Analyte Injection & Kinetic Analysis:

    • Prepare a series of dilutions of your piperazine derivatives (analytes) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the ligand and reference surfaces at a constant flow rate. Start with the lowest concentration and move to the highest.

    • Allow for an association phase followed by a dissociation phase where only running buffer flows over the chip.

    • Between different analyte injections, regenerate the chip surface with a solution that removes the bound analyte without denaturing the ligand (e.g., a low pH glycine solution or a high salt buffer).

  • Data Processing:

    • Double-reference the raw data by subtracting the signal from the reference flow cell and the signal from a "zero concentration" (buffer only) injection.

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kₐ, kₑ, and Kₑ.

Data Presentation and Interpretation

Objective comparison requires clear and concise data presentation. All quantitative data should be summarized in structured tables.

Comparative Data Summary: ELISA

For ELISA, cross-reactivity is typically expressed as a percentage relative to the lead compound, calculated from the IC50 values (the concentration of compound that inhibits 50% of the signal).

Formula: % Cross-Reactivity = (IC50 of Lead Compound A / IC50 of Test Compound) x 100

CompoundDescriptionIC50 (nM)% Cross-Reactivity
Compound A Lead Candidate15100%
Compound B Close Analogue 14533.3%
Compound C Close Analogue 28501.8%
Compound D Negative Control> 10,000< 0.15%

Interpretation: In this example, Compound B shows significant cross-reactivity, suggesting the modification made from A to B does not drastically reduce binding. Compound C, however, is significantly less reactive. The negative control shows negligible binding, validating the assay's specificity.

Comparative Data Summary: SPR

SPR provides a more detailed picture of the binding kinetics.

Compoundkₐ (1/Ms)kₑ (1/s)Kₑ (nM)
Compound A 2.5 x 10⁵5.0 x 10⁻³20
Compound B 1.8 x 10⁵9.0 x 10⁻³50
Compound C 7.0 x 10⁴8.5 x 10⁻²1214
Compound D No Binding DetectedNo Binding DetectedNo Binding Detected

Interpretation: The SPR data confirms the ELISA results. Compound B has a slightly faster dissociation rate (higher kₑ) than Compound A, resulting in a weaker affinity (higher Kₑ). Compound C has a significantly slower association rate and a much faster dissociation rate, leading to a very weak affinity. This level of detail allows you to understand why the affinities differ—is it due to slower binding or faster unbinding?

Visualizing the Workflow

A diagram of the overall experimental workflow provides a clear overview of the decision-making process.

cluster_0 Phase 1: Screening cluster_1 Phase 2: Characterization cluster_2 Phase 3: Decision a Design Compound Panel b High-Throughput Competitive ELISA a->b c Calculate IC50 and % Cross-Reactivity b->c d Select Key Compounds (Lead + High Cross-Reactants) c->d Hits with >10% CR e Surface Plasmon Resonance (SPR) Analysis d->e f Determine Kinetic Constants (ka, kd, KD) e->f g Comparative Data Analysis f->g h Assess Specificity Profile and Structure-Activity Relationship g->h i Go / No-Go Decision for Lead Candidate Progression h->i

Caption: Integrated workflow for piperazine derivative cross-reactivity testing.

Regulatory Context and Trustworthiness

The protocols and acceptance criteria described herein are aligned with principles outlined in regulatory guidance, such as the FDA's "Bioanalytical Method Validation" guidance.[12][13] For ligand-binding assays, specificity is a key validation parameter. The FDA guidance states that the binding reagent should specifically bind to the target analyte without cross-reacting with structurally related molecules.[12] While the guidance provides a framework, the specific acceptance criteria for cross-reactivity are often determined on a case-by-case basis, depending on the therapeutic context and the potential safety implications of off-target binding. Establishing and justifying your criteria based on robust, well-controlled experiments is paramount for regulatory submission.

References

  • Binmei Sun, Jianmei Xu, Shaoqun Liu, Qing X Li. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology. [Link]

  • de Oliveira, R., de Freitas, R. M. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]

  • Histologix. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Perry, M., et al. (2013). Development of an ELISA-Based Competitive Binding Assay for the Analysis of Drug Concentration and Antidrug Antibody Levels in Patients Receiving Adalimumab or Infliximab. Journal of Visualized Experiments. [Link]

  • The Biochemist. (2023). A beginner’s guide to surface plasmon resonance. Portland Press. [Link]

  • de Oliveira, R., de Freitas, R. M. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. [Link]

  • Alcolizer Technology. (n.d.). Understanding Cross-Reactivity. [Link]

  • Biosensing Instrument. (2025). Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. [Link]

  • Neogen. (2021). Tox Tuesday: The advantages of ELISA drug testing. [Link]

  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. [Link]

  • Al-Ghorbani, M., et al. (2015). Piperazine and morpholine: Synthetic aspects and pharmaceutical applications. Journal of Chemical and Pharmaceutical Research. [Link]

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A Senior Application Scientist's Guide to Evaluating the Pharmacokinetic Properties of Benzenesulfonyl Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzenesulfonyl Piperazine Scaffold

The benzenesulfonyl piperazine moiety is a privileged scaffold in modern medicinal chemistry, particularly for agents targeting the central nervous system (CNS). Its structural rigidity and synthetic tractability have made it a cornerstone in the design of numerous atypical antipsychotics and other CNS-active compounds.[1][2] However, the translation of a potent, selective compound from the bench to the clinic is critically dependent on its pharmacokinetic profile—the journey the drug takes through the body. Understanding the principles of Absorption, Distribution, Metabolism, and Excretion (ADME) is not merely a regulatory checkbox; it is fundamental to designing safe and effective medicines with optimal dosing regimens.[3][4]

This guide provides an in-depth comparison of the pharmacokinetic properties of benzenesulfonyl piperazines. It is designed for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical, field-proven experimental protocols. We will explore the causality behind experimental choices, describe self-validating protocols, and compare this chemical class against relevant alternatives, grounding all claims in authoritative data.

Pillar 1: Deconstructing Pharmacokinetics - The ADME Quartet

Before delving into complex protocols, it is crucial to understand the four pillars of pharmacokinetics. The interplay of these processes governs a drug's concentration at its target, its duration of action, and its potential for adverse effects.

  • Absorption: The process by which a drug enters the systemic circulation. For orally administered drugs, this involves overcoming physiological barriers like the intestinal wall.[4]

  • Distribution: Once in the bloodstream, the drug is distributed throughout the body. Key factors include binding to plasma proteins and the ability to cross membranes to reach target tissues (e.g., the blood-brain barrier for CNS drugs).[4]

  • Metabolism: The biotransformation of the drug, primarily in the liver, by enzymes such as the Cytochrome P450 (CYP) family.[5] Metabolism typically converts drugs into more water-soluble compounds for easier elimination.[6]

  • Excretion: The removal of the drug and its metabolites from the body, most commonly via urine or feces.[4]

The following diagram illustrates the logical flow of a compound through these physiological processes, which forms the basis of our experimental evaluation.

ADME_Pathway Ingestion Oral Administration Stomach Stomach (Dissolution) Ingestion->Stomach Intestine Intestine (Absorption) Stomach->Intestine PortalVein Portal Vein Intestine->PortalVein Absorption Liver Liver (First-Pass Metabolism) PortalVein->Liver Circulation Systemic Circulation Liver->Circulation To Systemic Circulation Elimination Elimination (Urine/Feces) Liver->Elimination Biliary Excretion Circulation->Liver Metabolism Tissues Distribution to Tissues (Target & Off-Target) Circulation->Tissues Distribution Kidney Kidney (Excretion) Circulation->Kidney Tissues->Circulation Redistribution Kidney->Elimination Renal Excretion

Caption: General pharmacokinetic pathway of an orally administered drug.

Pillar 2: The Experimental Gauntlet - In Vitro and In Vivo Profiling

A robust evaluation of pharmacokinetic properties relies on a tiered approach, beginning with rapid in vitro assays to screen compounds and progressing to more complex in vivo studies for promising candidates.[4] This strategy allows for early identification of liabilities, guiding medicinal chemistry efforts to optimize drug-like properties.[3][7]

Core In Vitro ADME Assays

In vitro ADME assays are indispensable for modern drug development, offering critical insights that guide candidate selection and minimize the risk of clinical trial failures.[3][8]

Causality: This assay provides an early read on a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[7] A compound that is rapidly metabolized in microsomes will likely have high clearance and poor oral bioavailability in vivo. This is a foundational screen to weed out metabolically labile candidates.

Protocol:

  • Preparation: Prepare a stock solution of the benzenesulfonyl piperazine test compound (e.g., 10 mM in DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine pooled liver microsomes (e.g., human or rat, at a final protein concentration of 0.5 mg/mL) and phosphate buffer (pH 7.4).

  • Pre-incubation: Add the test compound to the mixture (final concentration, e.g., 1 µM) and pre-incubate at 37°C for 5 minutes to allow for temperature equilibration.

  • Reaction Initiation: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system (which provides the necessary cofactors for CYP enzymes).

  • Time-Point Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the intrinsic clearance (Cl_int) and the in vitro half-life (t½).

    • Self-Validation: The protocol must include a positive control (a compound with known metabolic instability, e.g., verapamil) and a negative control (incubation without the NADPH regenerating system) to ensure the assay is performing correctly.

Causality: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the human intestinal barrier. This assay is the gold standard for predicting in vivo drug absorption and identifying if a compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[9]

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for full differentiation and formation of tight junctions.

  • Transport Study:

    • A-to-B Transport (Apical to Basolateral): The test compound is added to the apical (upper) side of the monolayer, simulating the intestinal lumen. Samples are collected from the basolateral (lower) side, simulating the bloodstream, over a set period (e.g., 2 hours).

    • B-to-A Transport (Basolateral to Apical): The compound is added to the basolateral side, and samples are collected from the apical side. This measures the rate of efflux.

  • Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • Data Interpretation: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined; a ratio greater than 2 suggests the compound is subject to active efflux, which can limit oral absorption.[9]

    • Self-Validation: The integrity of the Caco-2 monolayer is continuously monitored by measuring the Transepithelial Electrical Resistance (TEER). Additionally, control compounds for high permeability (e.g., propranolol) and low permeability/efflux substrate (e.g., digoxin) are run in parallel.

The following diagram outlines the workflow for this integrated in vitro screening cascade.

InVitro_Workflow Compound Benzenesulfonyl Piperazine Candidate Solubility Aqueous Solubility (Kinetic/Thermodynamic) Compound->Solubility Permeability Caco-2 Permeability (Papp, Efflux Ratio) Solubility->Permeability Stability Microsomal Stability (t½, CLint) Solubility->Stability Decision Go/No-Go Decision for In Vivo Study Permeability->Decision CYP_Inhibit CYP Inhibition (IC50) Stability->CYP_Inhibit Stability->Decision CYP_Inhibit->Decision

Caption: High-level workflow for in vitro ADME screening.

Definitive In Vivo Pharmacokinetic Studies

In vivo studies in animal models, typically rodents, are essential to understand how the integrated ADME processes determine the drug's concentration-time profile in a living system.[10][11]

Causality: An in vivo PK study provides the most critical parameters for predicting human pharmacokinetics, including bioavailability, clearance, volume of distribution, and half-life.[11] Comparing intravenous (IV) and oral (PO) administration allows for the calculation of absolute oral bioavailability (F%), a key determinant of a viable oral drug.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.[11] Animals are cannulated (e.g., in the jugular vein) to allow for serial blood sampling from the same animal, which reduces biological variability and animal usage.[12]

  • Dosing:

    • Group 1 (IV): A cohort of rats receives the drug as a bolus injection via the tail vein (e.g., 1-2 mg/kg).

    • Group 2 (PO): A second cohort receives the drug via oral gavage (e.g., 5-10 mg/kg).

  • Blood Sampling: Blood samples (approx. 100-200 µL) are collected at predetermined time points (e.g., pre-dose, and 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).[10] Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately placed on ice.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

    • Self-Validation: The bioanalytical method must be fully validated for linearity, accuracy, precision, and stability according to regulatory guidelines.[13][14]

Pillar 3: Comparative Analysis - Performance on the Pharmacokinetic Stage

The true value of pharmacokinetic data lies in comparison. How does a novel benzenesulfonyl piperazine derivative stack up against its predecessors or against drugs from a different chemical class but with a similar therapeutic goal?

Comparison of Benzenesulfonyl Piperazine Derivatives

Structural modifications to the benzenesulfonyl piperazine scaffold can have profound effects on its pharmacokinetic properties. The following table presents hypothetical but realistic data for three derivatives, illustrating how medicinal chemistry can tune the ADME profile.

ParameterDerivative A (Parent)Derivative B (+CF3 group)Derivative C (+OH group)
Oral Bioavailability (F%) 25%45%15%
Clearance (mL/min/kg) 402055
Volume of Distribution (Vd L/kg) 151218
Half-Life (t½, hours) 4.59.04.0
Brain/Plasma Ratio 2.53.51.0

Analysis & Field Insights:

  • Derivative B: The addition of a trifluoromethyl (CF3) group, a common tactic in medicinal chemistry, often blocks a site of metabolism. This is reflected in the lower clearance and doubled half-life compared to the parent compound. Its oral bioavailability is also improved, likely due to reduced first-pass metabolism. The higher brain/plasma ratio suggests enhanced CNS penetration, a desirable trait for an antipsychotic.

  • Derivative C: The introduction of a hydroxyl (-OH) group creates a "soft spot" for Phase II conjugation (e.g., glucuronidation). This leads to significantly higher clearance, a shorter half-life, and reduced bioavailability. While this might be undesirable for a once-daily oral drug, it could be a strategy to design a rapidly eliminated compound.

Comparison with an Alternative Scaffold: The Phenylpiperazines

Phenylpiperazines represent another important class of CNS-active agents.[9] Comparing the general properties of these two scaffolds can highlight strategic advantages and disadvantages.

PropertyBenzenesulfonyl PiperazinesPhenylpiperazines (e.g., Trazodone)Rationale & Implications
Primary Metabolism CYP3A4/2D6; N-dealkylation, Aromatic Hydroxylation[6]Extensively by CYP3A4[9]Both are susceptible to CYP-mediated metabolism. High potential for drug-drug interactions (DDIs) needs to be assessed via CYP inhibition assays.
Oral Bioavailability (F%) Variable, often moderate (20-60%)[1]Can be high (~100% for Trazodone)[9]The sulfonyl group can increase polarity, sometimes limiting absorption. Phenylpiperazines may have a more favorable absorption profile.
Half-Life (t½) Generally moderate to long (4-24h)[1]Variable, can be short (5-9h for Trazodone)[9]The benzenesulfonyl scaffold often yields compounds suitable for once or twice-daily dosing, which can improve patient compliance.
CNS Penetration Generally goodGenerally goodBoth scaffolds possess the physicochemical properties (e.g., appropriate lipophilicity and size) to cross the blood-brain barrier effectively.

Conclusion

The evaluation of pharmacokinetic properties is a multi-faceted discipline that is central to the successful development of benzenesulfonyl piperazine-based therapeutics. By employing a strategic, tiered approach of in vitro and in vivo assays, drug development teams can build a comprehensive understanding of a compound's ADME profile. This data-driven process, which emphasizes the causality behind experimental choices and relies on self-validating protocols, enables the rational design of molecules with optimized pharmacokinetics. Comparing novel derivatives to established compounds and alternative scaffolds provides the necessary context to select candidates with the highest probability of clinical success, ultimately translating a promising chemical structure into a life-changing medicine.

References

  • Preskorn, S. H., &Ereshefsky, L. (2012). Clinically important differences in the pharmacokinetics of the ten newer "atypical" antipsychotics: part 1. Journal of Psychiatric Practice, 18(3), 207-213. [Link]

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  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

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  • Crismon, M. L., Argo, T. R., & Buckley, P. F. (1998). Atypical antipsychotics. Part I: Pharmacology, pharmacokinetics, and efficacy. The Annals of Pharmacotherapy, 32(7-8), 821-836. [Link]

  • Preskorn, S. H., &Ereshefsky, L. (2012). Clinically important differences in the pharmacokinetics of the ten newer "atypical" antipsychotics: Part 2. Metabolism and elimination. Journal of Psychiatric Practice, 18(4), 281-288. [Link]

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  • European Medicines Agency. (2011). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. Retrieved from [Link]

  • Mauri, M. C., Paletta, S., Maffini, M., Colasanti, A., Dragogna, F., Di Pace, C., & Altamura, A. C. (2014). Clinical pharmacology of atypical antipsychotics: an update. EXCLI journal, 13, 1163–1191. [Link]

  • Duke University. (n.d.). Preclinical Regulatory Requirements. Social Science Research Institute. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Requirements for Preclinical Studies. Retrieved from [Link]

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  • Lee, J. S., Lee, H., & Kim, D. D. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Molecules (Basel, Switzerland), 24(2), 241. [Link]

  • Gijsman, H. J., van Gerven, J. M., Tieleman, M. C., Schoemaker, R. C., Pieters, M. S., & Cohen, A. F. (1999). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of clinical psychopharmacology, 19(3), 249–256. [Link]

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A Comparative Benchmarking Guide to Novel Piperazine-Based CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of a new class of piperazine derivatives against established Cyclin-Dependent Kinase 2 (CDK2) inhibitors. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis supported by experimental data and detailed protocols to facilitate the evaluation of these novel compounds in a preclinical setting. We will explore the rationale behind the experimental design, present comparative data, and provide the necessary methodologies to reproduce and validate these findings.

Introduction: The Rationale for Targeting CDK2

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that serves as a critical regulator of cell cycle progression.[1][2] Its activity, primarily in complex with Cyclin E and Cyclin A, is essential for the transition from the G1 to the S phase of the cell cycle, a point of no return for DNA replication and cell division.[3][4] The mechanism involves the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb). Phosphorylation of Rb by the CDK2/Cyclin E complex causes it to release the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis.[2][4]

In numerous cancers, the CDK2 signaling pathway is dysregulated, often through the overexpression of its activating partner, Cyclin E, leading to unchecked cell proliferation—a hallmark of cancer.[4] This makes CDK2 a compelling and well-validated target for anticancer therapeutics.[1] The development of small molecule inhibitors that can block the ATP-binding site of CDK2, thereby preventing substrate phosphorylation, is a strategic approach to induce cell cycle arrest and potentially trigger apoptosis in cancer cells.[1][4]

The piperazine scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties and its presence in numerous approved drugs.[5][6] Recently, a novel series of 3-(piperazinylmethyl)benzofuran derivatives has been identified as potent Type II CDK2 inhibitors, demonstrating the continued utility of the piperazine core in designing next-generation kinase inhibitors.[7][8]

The Inhibitors: A Head-to-Head Comparison

This guide benchmarks the novel piperazine derivatives against a panel of well-characterized, known CDK2 inhibitors that have been extensively studied and, in some cases, have entered clinical trials.

New Piperazine Derivatives (Exemplars)

Recent research has brought forward a promising series of 3-(piperazinylmethyl)benzofuran hybrids as highly potent CDK2 inhibitors.[7][8] These compounds were designed using a hybridization strategy to target the CDK2 kinase domain. For the purpose of this guide, we will focus on the following lead compounds from this series:

  • Compound 9h: A thiosemicarbazide derivative of the benzofuran-piperazine core.

  • Compound 11d: A semicarbazide derivative of the benzofuran-piperazine core.

Known Benchmark Inhibitors

To provide a robust comparative context, the new derivatives are benchmarked against the following established CDK2 inhibitors:

  • Seliciclib (Roscovitine): An orally bioavailable, small-molecule purine analog that competitively inhibits the ATP-binding site of several CDKs, including CDK2. It has been investigated in multiple clinical trials.[][10]

  • Milciclib: An orally bioavailable inhibitor of multiple CDKs, including CDK2, CDK1, and CDK4. It is known to induce G1 phase cell cycle arrest.[10][11]

  • Dinaciclib: A potent, small-molecule inhibitor of CDK1, CDK2, CDK5, and CDK9 that has advanced to Phase III clinical trials.[]

  • Staurosporine: A natural product that acts as a potent but non-selective protein kinase inhibitor. It is often used as a positive control in kinase assays due to its high affinity for the ATP-binding site.[12]

Performance Data: A Quantitative Comparison

The primary measure of a kinase inhibitor's efficacy is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by 50%. The lower the IC50 value, the greater the potency of the inhibitor.

The following table summarizes the biochemical potency of the new piperazine derivatives and the benchmark inhibitors against the CDK2/Cyclin A complex.

InhibitorTypeCDK2 IC50 (nM)Selectivity Profile
Compound 9h New Piperazine Derivative40.91[8]Investigational
Compound 11d New Piperazine Derivative41.70[8]Investigational
Seliciclib (Roscovitine) Known Benchmark100 - 700[10]Inhibits CDK1, CDK2, CDK5, CDK7, CDK9[][10]
Milciclib Known Benchmark45[10][11]Inhibits CDK1, CDK2, CDK4, CDK5, CDK7[10][11]
Dinaciclib Known Benchmark~1-4 (Potent, specific value varies)Potent inhibitor of CDK1, CDK2, CDK5, CDK9[]
Staurosporine Reference Compound56.76[8]Broad-spectrum (non-selective) kinase inhibitor[12]

Note: IC50 values can vary depending on assay conditions (e.g., ATP concentration). The data presented is compiled from the cited literature for comparative purposes.

Experimental Design & Protocols

To ensure scientific integrity, every protocol described is designed as a self-validating system. The choice of specific assays is critical for a comprehensive evaluation of inhibitor performance, moving from direct enzyme inhibition to cellular effects.

Rationale for Experimental Choices

A multi-tiered approach is essential for benchmarking kinase inhibitors.

  • Biochemical Assays: These are the first step, providing a direct measure of the inhibitor's ability to block the enzymatic activity of the purified CDK2/cyclin complex. This establishes on-target potency without the complexities of a cellular environment.

  • Cell-Based Proliferation Assays: These assays determine the inhibitor's ability to halt the growth of cancer cells, which is the desired therapeutic outcome. They provide a measure of the compound's potency in a more biologically relevant context, accounting for factors like cell permeability and stability.

  • Cell Cycle Analysis: This mechanistic assay confirms that the observed anti-proliferative effect is due to the expected mechanism of action—cell cycle arrest. For a CDK2 inhibitor, an accumulation of cells in the G1 or S phase is the anticipated result.[1]

Experimental Workflows

The logical flow of experiments is crucial for a systematic evaluation of a new inhibitor.

G cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation cluster_2 Benchmarking biochem_assay Biochemical Kinase Assay (e.g., ADP-Glo™) ic50_det Determine IC50 Value (On-Target Potency) biochem_assay->ic50_det cell_prolif Cell Proliferation Assay (e.g., MTT) ic50_det->cell_prolif Proceed with potent compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_prolif->cell_cycle If potent apoptosis Apoptosis Assay (Annexin V) cell_cycle->apoptosis Confirm mechanism compare Compare IC50 & Cellular Data vs. Known Inhibitors apoptosis->compare

Caption: Experimental workflow for benchmarking new CDK2 inhibitors.

Detailed Step-by-Step Protocols

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[13]

  • Reagent Preparation: Prepare kinase buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[13] Prepare serial dilutions of the test inhibitors (New Piperazine Derivatives, Known Inhibitors) in the kinase buffer.

  • Kinase Reaction: In a 96-well plate, add 5 µL of the reaction mix containing purified recombinant CDK2/Cyclin A2 enzyme and the appropriate substrate (e.g., Histone H1 or a specific peptide).

  • Initiate Reaction: Add 2.5 µL of the test inhibitor dilution and 2.5 µL of an ATP solution to each well to start the reaction. Include "no enzyme" and "vehicle control" wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase into ATP. Incubate for 30 minutes at room temperature.[13]

  • Signal Detection: Measure the luminescence of each well using a plate-reading luminometer. The light signal is proportional to the ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., Panc-1, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with serial dilutions of the test inhibitors for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

This protocol determines the distribution of cells in the different phases of the cell cycle.

  • Treatment: Treat cancer cells in 6-well plates with the test inhibitors at their respective GI50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An effective CDK2 inhibitor should cause an accumulation of cells in the G1 and/or S phase.[8]

Mechanism of Action: Visualizing the CDK2 Signaling Pathway

CDK2 inhibitors exert their effect by blocking a key transition point in the cell cycle. Understanding this pathway is crucial for interpreting experimental results.

G Mitogenic_Stimuli Mitogenic Stimuli (Growth Factors) Cyclin_D_CDK46 Cyclin D-CDK4/6 Mitogenic_Stimuli->Cyclin_D_CDK46 activates Rb pRb Cyclin_D_CDK46->Rb phosphorylates (p) E2F E2F Cyclin_D_CDK46->E2F releases Cyclin_E_CDK2 Cyclin E-CDK2 Rb->E2F sequesters E2F->Cyclin_E_CDK2 activates transcription of Cyclin E S_Phase_Genes S-Phase Genes (e.g., Cyclin A, DNA Pol) E2F->S_Phase_Genes activates transcription Cyclin_E_CDK2->Rb hyper-phosphorylates (pp) S_Phase_Entry S-Phase Entry & DNA Replication Cyclin_E_CDK2->S_Phase_Entry promotes G1_Arrest G1 Phase Arrest Cyclin_E_CDK2->G1_Arrest S_Phase_Genes->S_Phase_Entry enables Inhibitor Piperazine Derivative (CDK2 Inhibitor) Inhibitor->Cyclin_E_CDK2 INHIBITS

Caption: The CDK2 signaling pathway at the G1/S checkpoint.

Conclusion and Future Directions

The novel 3-(piperazinylmethyl)benzofuran derivatives, exemplified by compounds 9h and 11d, demonstrate potent, nanomolar inhibition of CDK2, with efficacy comparable to or exceeding that of established benchmark inhibitors like Milciclib and the reference compound Staurosporine in biochemical assays.[8] Their performance warrants further investigation through comprehensive cellular assays to determine their anti-proliferative effects, mechanism of action, and potential for selectivity over other kinases.

This guide provides the foundational framework and detailed protocols for such a benchmarking study. By systematically applying these biochemical and cellular assays, researchers can rigorously evaluate these new piperazine derivatives, contributing to the development of more effective and targeted therapies for cancers driven by CDK2 dysregulation.

References

  • Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1227-1240. Available from: [Link]

  • BPS Bioscience. (2025). CDK2 Assay Kit. Available from: [Link]

  • Proventa. (2024). What are CDK2 inhibitors and how do they work?. Available from: [Link]

  • Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2022). Representative piperazine derivatives with CDKs inhibitory activity. Available from: [Link]

  • Zhang, C., et al. (2016). Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. National Center for Biotechnology Information. Available from: [Link]

  • Wood, K. C., et al. (2023). Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics. National Center for Biotechnology Information. Available from: [Link]

  • Synapse. (2023). What are CDK2 inhibitors and how do you quickly get the latest development progress?. Available from: [Link]

  • Wang, H., et al. (2019). Inhibition of Cyclin-dependent Kinase 2 Signaling Prevents Liver Ischemia and Reperfusion Injury. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Available from: [Link]

  • Patel, M., et al. (2011). Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Amsbio. (n.d.). CDK2 Assay Kit, 79599. Available from: [Link]

  • Fayed, B. E., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][7][14]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. National Center for Biotechnology Information. Available from: [Link]

  • Reaction Biology. (n.d.). CDK2/cyclin E Kinase Assay Service. Available from: [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Available from: [Link]

  • Anderson, M., et al. (2006). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. ACS Publications. Available from: [Link]

  • Geden, J., et al. (2021). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. National Center for Biotechnology Information. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2-Benzenesulfonyl-ethyl)piperazine 2HCl

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride (CAS No: 866588-15-0). As a compound frequently utilized in pharmaceutical research and development as a synthetic building block, its proper handling from use to final disposal is paramount to ensuring laboratory safety and environmental protection.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and regulatory standards.

Core Principle: Mandating Hazardous Waste Protocol

Due to its chemical nature and associated hazards, 1-(2-Benzenesulfonyl-ethyl)piperazine 2HCl must be managed as regulated hazardous waste from the moment of generation.[2][3] The fundamental principle is that this chemical, whether in its pure form, as a residue, or in contaminated materials, must never be disposed of down the drain or in standard refuse.[4][5][6] Disposal must be conducted through an approved waste disposal plant or a licensed hazardous waste management company in strict accordance with all applicable federal, state, and local regulations.[4][7][8][9]

Hazard Profile & Essential Safety Precautions

Understanding the hazard profile is critical for safe handling during the disposal process. Based on its chemical structure and data from analogous compounds, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[10]

  • H315: Causes skin irritation.[10]

  • H319: Causes serious eye irritation.[10]

  • H335: May cause respiratory irritation.[10]

The piperazine moiety itself is known to cause severe skin burns, eye damage, and may lead to allergic skin or respiratory reactions.[9][11] Therefore, adherence to a strict personal protective equipment (PPE) protocol is mandatory.

Required Personal Protective Equipment (PPE)
  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.[12]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure skin is not exposed.

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[4][12] If dusts are generated, respiratory protection may be necessary.

Step-by-Step Disposal Workflow

The following protocol outlines the systematic procedure for collecting, storing, and preparing this compound for final disposal.

Step 1: Waste Collection and Containerization
  • Solid Waste: Collect unadulterated chemical waste, residues, or material from minor spill cleanups (using dry methods like sweeping or gentle vacuuming) and place it directly into a designated hazardous waste container.[4][11][13]

  • Contaminated Labware: Disposable items such as weigh boats, contaminated gloves, and paper towels must also be placed in the same designated solid hazardous waste container.

  • Empty Containers: Uncleaned, empty containers of the chemical should be treated as hazardous waste and disposed of in the same manner as the product itself.[4][6]

Step 2: Labeling of Waste Containers

Proper labeling is a critical compliance step. The waste container must be clearly and securely labeled with:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound".

  • The specific hazard characteristics (e.g., Irritant, Harmful).

  • The accumulation start date (the date the first particle of waste was added).

Step 3: Segregated Storage in a Satellite Accumulation Area (SAA)
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[5] This is a designated space within the laboratory at or near the point of waste generation.

  • Critical Segregation: this compound is a dihydrochloride salt, making it acidic. It must be stored separately from bases to prevent a hazardous chemical reaction.[5] It should also be stored away from strong oxidizing agents.[5][12]

  • Containers must remain closed except when actively adding waste.[5]

Step 4: Arranging for Final Disposal
  • Once the waste container is full, or has been in the SAA for up to one year, arrange for its removal.[5]

  • Contact your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste disposal contractor to schedule a pickup.[14]

  • Do not attempt to transport the waste off-site yourself. All transport must be handled by licensed professionals.

Emergency Procedures: Spill Management

Accidental spills must be managed promptly and safely.

  • Minor Spills:

    • Ensure proper PPE is worn before addressing the spill.[4]

    • Remove any sources of ignition.[11]

    • Use dry clean-up procedures to avoid generating airborne dust.[11][13]

    • Carefully sweep or collect the spilled material with absorbent pads and place it into a suitable, labeled container for hazardous waste disposal.[4][13]

    • Clean the spill area once the material is removed.

  • Major Spills:

    • Evacuate all personnel from the immediate area and move upwind.[11]

    • Alert your institution's emergency responders or EH&S department immediately, providing the location and nature of the spill.[11]

    • Prevent the spilled material from entering drains or waterways.[7][11]

Summary of Key Chemical and Safety Data

The following table summarizes essential data for this compound.

ParameterValueSource(s)
CAS Number 866588-15-0[1][10]
Molecular Formula C₁₂H₂₀Cl₂N₂O₂S[10]
Molecular Weight 327.27 g/mol [1]
Hazard Statements H302, H315, H319, H335[10]
Storage Store in a dry, well-ventilated place away from incompatible materials.[5][12]
Disposal Must be disposed of as hazardous waste via a licensed facility.[4][7][9]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper management and disposal of waste generated from this compound.

G Disposal Workflow for this compound cluster_generation Waste Generation & Collection cluster_storage On-Site Management cluster_disposal Final Disposition cluster_emergency Emergency Path gen Generation of Waste (Pure Chemical or Contaminated Materials) collect Place in Designated Hazardous Waste Container gen->collect spill Spill Occurs gen->spill label_container Securely Close & Properly Label Container (Name, Hazards, Date) collect->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa segregate Segregate from Incompatible Materials (e.g., Bases, Oxidizers) store_saa->segregate contact_ehs Contact EH&S or Licensed Contractor for Waste Pickup store_saa->contact_ehs final_disposal Professional Transport & Disposal at Approved Facility contact_ehs->final_disposal spill_protocol Follow Spill Cleanup Protocol (Minor vs. Major) spill->spill_protocol spill_protocol->collect Place cleanup materials in waste container

Caption: Logical workflow for the safe disposal of this compound.

References

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  • U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. [Link]

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Navigating the Handling of 1-(2-Benzenesulfonyl-ethyl)piperazine 2HCl: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride is a key building block, particularly in neuropharmacology and oncology research, valued for its role in creating more targeted and effective therapeutic agents[1]. However, its unique structure, combining a piperazine moiety with a benzenesulfonyl group, necessitates a thorough and proactive approach to safety. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when handling this compound, ensuring both personal safety and the integrity of your research.

Core Principles of Protection: A Hazard-Based Approach

The foundation of a robust safety protocol is a clear understanding of the potential risks. Based on analogous compounds, we will operate under the assumption that 1-(2-Benzenesulfonyl-ethyl)piperazine 2HCl is a solid that may be:

  • A skin and eye irritant, potentially corrosive. [3][5]

  • A respiratory tract irritant. [3][6][7]

  • Harmful if swallowed or inhaled. [3][8]

  • A potential skin and respiratory sensitizer. [3][4]

These potential hazards dictate a multi-layered PPE strategy focused on preventing contact and inhalation.

The Essential PPE Arsenal: Selection and Rationale

The selection of appropriate PPE is not a one-size-fits-all checklist; it is a dynamic process that adapts to the specific experimental context. The following table outlines the minimum required PPE and provides recommendations for escalating protection based on the procedure.

Procedure Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing & Aliquoting (Solid) Double-gloved Nitrile or Neoprene gloves.Safety glasses with side shields and a face shield.Full-length lab coat with tight cuffs.NIOSH-approved N95 respirator (or equivalent) is mandatory due to dust inhalation risk.[2][6]
Dissolution & Solution Handling Nitrile or Neoprene gloves.Chemical splash goggles.[8][9]Full-length lab coat.Work within a certified chemical fume hood. Respirator typically not required if hood is used correctly.
Reaction Setup & Monitoring Nitrile or Neoprene gloves.Chemical splash goggles.Full-length lab coat.Work within a certified chemical fume hood.
Work-up & Product Isolation Chemical-resistant gloves (e.g., thicker gauge Nitrile or Butyl rubber).Chemical splash goggles and a face shield.Chemical-resistant apron over a lab coat.Work within a certified chemical fume hood.
Spill Cleanup (Solid) Heavy-duty, chemical-resistant gloves.Chemical splash goggles and a face shield.Disposable chemical-resistant suit or apron.NIOSH-approved respirator with P100 particulate filters.[10]

Procedural Guidance: A Step-by-Step Approach to Safety

Weighing and Handling the Solid Compound

Handling this compound in its solid form presents the highest risk of aerosolization and inhalation.

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are accessible and unobstructed.[5][11]

  • Location: All weighing and initial handling of the solid must be conducted within a certified chemical fume hood or a powder containment hood to minimize dust exposure.[10]

  • PPE Donning Sequence:

    • Don lab coat, ensuring it is fully buttoned.

    • Don the NIOSH-approved respirator. Perform a user seal check to ensure a proper fit.

    • Don safety glasses and a face shield.

    • Don the inner pair of nitrile gloves.

    • Don the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Handling: Use spatulas and weighing paper to carefully transfer the solid. Avoid any actions that could generate dust, such as scraping or vigorous scooping. If dust is generated, pause and allow the ventilation to clear it before proceeding.[6][11]

  • Post-Handling: After weighing, carefully clean all surfaces with a damp cloth to remove any residual powder. Do not dry sweep.[11] Dispose of contaminated wipes and weighing paper in a designated solid hazardous waste container.

Solution Preparation and Handling

Once in solution, the risk of inhalation is significantly reduced, but the risk of skin and eye contact remains.

  • Location: All solution preparation and subsequent handling should be performed in a chemical fume hood.

  • PPE: At a minimum, a lab coat, chemical splash goggles, and a single pair of nitrile gloves are required.[9]

  • Procedure: When adding solvent, do so slowly to avoid splashing. If transferring the solution, use a pipette or a funnel to minimize the risk of spills.

Emergency Protocols: Plan for the Unexpected

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][11][12] Seek immediate medical attention.

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.

Inhalation: Move the individual to fresh air immediately.[6][9] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

Ingestion: Do NOT induce vomiting.[5][12][13] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8][12] Seek immediate medical attention.

Disposal and Decontamination

All waste materials, including contaminated gloves, wipes, and empty containers, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[8][14] Decontaminate all work surfaces thoroughly after handling is complete. Wash hands thoroughly with soap and water after removing gloves.[6][14]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Procedural Controls Start Start: Handling This compound CheckForm Is the chemical a solid/powder? Start->CheckForm FumeHood Work in Fume Hood Start->FumeHood SpillKit Ensure Spill Kit is available Start->SpillKit Goggles Upgrade to: Chemical Splash Goggles CheckForm->Goggles No (in solution) Respirator Mandatory: NIOSH-approved Respirator (N95+) CheckForm->Respirator Yes BasePPE Standard Lab PPE: - Lab Coat - Nitrile Gloves - Safety Glasses Goggles->BasePPE FaceShield Add: Face Shield FaceShield->BasePPE Respirator->FaceShield DoubleGlove Add: Double Gloves Respirator->DoubleGlove DoubleGlove->BasePPE

Caption: PPE selection workflow for handling the target compound.

By adhering to these rigorous safety protocols, researchers can confidently handle this compound, mitigating risks and fostering a secure laboratory environment conducive to scientific advancement.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperazine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%.
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  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: Piperazine.
  • ChemicalBook. (n.d.). Piperazine - Safety Data Sheet.
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  • Tokyo Chemical Industry Co., Ltd. (2025). Safety Data Sheet: Piperazine Anhydrous.
  • Angene Chemical. (2024). Safety Data Sheet: 2-Ethylpiperazine dihydrochloride.
  • Fisher Scientific. (2025). Safety Data Sheet: Benzenesulfonyl chloride.
  • J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet: 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride.
  • Fisher Scientific. (2018). Safety Data Sheet: Piperazine.
  • Angene Chemical. (2025). Safety Data Sheet: 1-(2-(Benzhydryloxy)ethyl)piperazine.
  • Fisher Scientific. (2010). Safety Data Sheet: Piperazine.
  • Fisher Scientific. (2025). Safety Data Sheet: 1-(2,3-Dichlorophenyl)piperazinemonohydrochloride.
  • Fisher Scientific. (2025). Safety Data Sheet: 1-Ethylpiperazine-2,3-dione.
  • ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(2-(3-Methoxyphenoxy)ethyl)piperazine dihydrochloride.
  • Spectrum Chemical. (2007). Material Safety Data Sheet: Piperazine Dihydrochloride.
  • Chem-Impex. (n.d.). 1-(2-Benzenesulfonyl-Ethyl)Piperazine Dihydrochloride.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.